molecular formula C5H7N3O2 B1443718 2-Aminopyrimidine-5-carbaldehyde hydrate CAS No. 1588441-19-3

2-Aminopyrimidine-5-carbaldehyde hydrate

Cat. No.: B1443718
CAS No.: 1588441-19-3
M. Wt: 141.13 g/mol
InChI Key: PHVPVNJOQMPONA-UHFFFAOYSA-N
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Description

2-Aminopyrimidine-5-carbaldehyde hydrate (CAS 1588441-19-3) is a versatile and high-value chemical building block extensively used in organic synthesis and pharmaceutical research. This compound serves as a crucial precursor for the synthesis of diverse heterocyclic systems, most notably in the construction of imidazo[1,2-a]pyrimidine scaffolds, which are structures of significant pharmacological interest . Research has demonstrated that derivatives synthesized from this core structure exhibit potent biological activities. For instance, it is a key starting material in the multi-step synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrazone derivatives, which have shown excellent in vitro antibacterial activity against both Gram-negative and Gram-positive bacterial strains, including E. coli and S. aureus . Furthermore, 2-aminopyrimidine derivatives, in general, are recognized for a wide spectrum of therapeutic properties, encompassing anticancer, antioxidant, antibacterial, and anti-inflammatory activities, making this compound a valuable scaffold for drug discovery programs . The structure features both an aldehyde and an aminopyrimidine group, allowing for further functionalization via condensation and nucleophilic substitution reactions. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care; refer to the material safety data sheet for detailed hazard and handling information. Specifications: • CAS Number : 1588441-19-3 • Molecular Formula : C 5 H 7 N 3 O 2 • Molecular Weight : 141.13 g/mol • Storage : Store in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

2-aminopyrimidine-5-carbaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O.H2O/c6-5-7-1-4(3-9)2-8-5;/h1-3H,(H2,6,7,8);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVPVNJOQMPONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588441-19-3
Record name 5-Pyrimidinecarboxaldehyde, 2-amino-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Aminopyrimidine-5-carbaldehyde Hydrate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold

In the landscape of modern medicinal chemistry, the 2-aminopyrimidine moiety stands out as a "privileged scaffold." Its prevalence in numerous clinically approved drugs and late-stage clinical candidates is a testament to its versatile binding capabilities and favorable pharmacokinetic properties.[1] This heterocyclic system is a cornerstone in the design of a wide range of therapeutic agents, including kinase inhibitors for oncology, as well as compounds with antiviral, antibacterial, and anti-inflammatory properties.[1][2]

At the heart of this scaffold's utility is the strategic placement of functional groups that can be elaborated into more complex molecular architectures. 2-Aminopyrimidine-5-carbaldehyde, particularly in its stable hydrate form (CAS Number: 1588441-19-3), represents a pivotal building block for drug discovery programs. The presence of a reactive aldehyde group at the 5-position, coupled with the nucleophilic amino group at the 2-position, provides medicinal chemists with a versatile platform for generating diverse compound libraries for structure-activity relationship (SAR) studies.

This technical guide offers an in-depth exploration of 2-aminopyrimidine-5-carbaldehyde hydrate, from its fundamental physicochemical properties and synthesis to its analytical characterization and strategic applications in contemporary drug development.

Physicochemical and Spectroscopic Profile

The successful integration of any building block into a synthetic workflow necessitates a thorough understanding of its physical and chemical properties. 2-Aminopyrimidine-5-carbaldehyde is typically available as a stable, crystalline hydrate, which is often preferred for its improved handling and stability characteristics.

PropertyValueSource(s)
CAS Number 1588441-19-3 (Hydrate) / 120747-84-4 (Anhydrous)N/A
Molecular Formula C₅H₇N₃O₂ (Hydrate) / C₅H₅N₃O (Anhydrous)N/A
Molecular Weight 141.13 g/mol (Hydrate) / 123.11 g/mol (Anhydrous)
Appearance White to yellow crystalline powder[3]
Melting Point 208-210 °C[4]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.8 ppm), the two aromatic protons on the pyrimidine ring (in the aromatic region), and the protons of the amino group (which may be broad and exchangeable).

  • ¹³C NMR: The carbon NMR would feature a characteristic signal for the aldehyde carbonyl carbon (typically in the 180-190 ppm region), along with signals for the carbon atoms of the pyrimidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically found in the range of 1650-1700 cm⁻¹. Additionally, N-H stretching vibrations from the amino group would be observed in the 3300-3500 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the anhydrous compound, as the water molecule is readily lost in the mass spectrometer.

Synthesis of 2-Aminopyrimidine-5-carbaldehyde: The Vilsmeier-Haack Approach

The introduction of a formyl group onto an electron-rich heterocyclic ring system is most effectively achieved through the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent then attacks the electron-rich 5-position of the 2-aminopyrimidine ring.

Reaction Mechanism:

The causality behind this synthetic choice lies in the electronic nature of the 2-aminopyrimidine ring. The amino group at the 2-position is a strong electron-donating group, which activates the pyrimidine ring towards electrophilic aromatic substitution, particularly at the 5-position.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Aminopyrimidine 2-Aminopyrimidine Intermediate Iminium Salt Intermediate Aminopyrimidine->Intermediate + Vilsmeier Reagent Aldehyde 2-Aminopyrimidine-5-carbaldehyde Intermediate->Aldehyde Hydrolysis

Figure 1: Vilsmeier-Haack reaction workflow.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the Vilsmeier-Haack formylation of a heterocyclic substrate. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product isolation.

Materials and Equipment:

  • 2-Aminopyrimidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Deionized water

  • Diethyl ether or other suitable extraction solvent

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle with temperature control

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic process, and careful temperature control is crucial to prevent side reactions.

  • Electrophilic Substitution: Once the addition of POCl₃ is complete, add 2-aminopyrimidine to the reaction mixture in portions, ensuring the temperature remains controlled. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Hydrolysis and Work-up: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the desired aldehyde and also quenches any remaining Vilsmeier reagent.

  • Neutralization and Product Isolation: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is neutral. The product, 2-aminopyrimidine-5-carbaldehyde, will often precipitate out of the solution as a solid.

  • Purification: Collect the crude product by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure anhydrous aldehyde.

  • Hydrate Formation: The anhydrous aldehyde can be converted to the stable hydrate form by dissolving it in a minimal amount of a hot aqueous solvent mixture and allowing it to crystallize upon cooling.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of 2-aminopyrimidine-5-carbaldehyde hydrate lies in its role as a versatile intermediate in the synthesis of high-value, biologically active molecules. The aldehyde functionality is a prime handle for a variety of chemical transformations, including:

  • Reductive Amination: To introduce substituted amino groups.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds.

  • Condensation Reactions: With active methylene compounds to build more complex heterocyclic systems.

A significant application of the 2-aminopyrimidine scaffold is in the development of protein kinase inhibitors . Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-aminopyrimidine core can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, making it an ideal starting point for inhibitor design.

Kinase_Inhibitor_Synthesis cluster_0 Core Synthesis cluster_1 Functionalization & Cyclization Start 2-Aminopyrimidine Aldehyde 2-Aminopyrimidine- 5-carbaldehyde Hydrate Start->Aldehyde Vilsmeier-Haack Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination Condensation Condensation/ Cyclization Reductive_Amination->Condensation Kinase_Inhibitor Complex Kinase Inhibitor Condensation->Kinase_Inhibitor

Figure 2: Synthetic utility in kinase inhibitor development.

Conclusion: A Foundational Building Block for Future Therapeutics

2-Aminopyrimidine-5-carbaldehyde hydrate is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the versatile reactivity of its aldehyde and amino functional groups, makes it an invaluable starting point for the synthesis of diverse and complex molecules. As the quest for novel and more effective therapeutics continues, the importance of foundational building blocks like 2-aminopyrimidine-5-carbaldehyde hydrate in enabling the discovery of the next generation of medicines cannot be overstated.

References

  • Khan, I., Zaib, S., Batool, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available at: [Link]

  • Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
  • CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952083B - Preparation method of 2-amino pyrimidine.
  • MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Aminouracil as a Building Block in Heterocyclic Synthesis, Part II. One-pot Synthesis of Pyrido[3,2-d:6,5-d ']dipyrimidines under Microwave Irradiation without Catalyst. Retrieved from [https://www.researchgate.net/publication/262744889_5-Aminouracil_as_a_Building_Block_in_Heterocyclic_Synthesis_Part_II_One-pot_Synthesis_of_Pyrido32-d65-d']dipyrimidines_under_Microwave_Irradiation_without_Catalyst]([Link])

  • National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952083B - Preparation method of 2-amino pyrimidine.
  • ResearchGate. (n.d.). (PDF) Formylation of 6Aminouracil with Vilsmeier Reagent. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • Growing Science. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

Sources

An In-Depth Technical Guide to 2-Aminopyrimidine-5-carbaldehyde and its Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-aminopyrimidine-5-carbaldehyde and its hydrate, crucial intermediates in the synthesis of a wide array of biologically active molecules. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into the handling, reactivity, and application of these versatile building blocks in modern drug discovery.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to engage in multiple hydrogen bonding interactions and serve as a versatile synthetic handle. The introduction of a carbaldehyde group at the 5-position further enhances its utility, providing a reactive site for the construction of complex molecular architectures. This guide will focus on the hydrated form of 2-aminopyrimidine-5-carbaldehyde, a common commercially available variant, and will also draw upon data from its anhydrous counterpart to provide a complete technical picture.

Physicochemical Properties: A Comparative Overview

Understanding the fundamental physical and chemical properties of a starting material is paramount for successful and reproducible synthetic chemistry. While specific experimental data for the hydrate is not extensively available in the literature, we can infer its properties from the well-characterized anhydrous form and general principles of hydrate chemistry. The molecular formula for 2-Aminopyrimidine-5-carbaldehyde hydrate is C₅H₇N₃O₂, which corresponds to a monohydrate.

Table 1: Physicochemical Data of 2-Aminopyrimidine-5-carbaldehyde and its Hydrate

Property2-Aminopyrimidine-5-carbaldehyde (Anhydrous)2-Aminopyrimidine-5-carbaldehyde HydrateData Source
CAS Number 120747-84-41588441-19-3[2]
Molecular Formula C₅H₅N₃OC₅H₇N₃O₂[2]
Molecular Weight 123.11 g/mol 141.13 g/mol [2]
Appearance White to yellow powder/crystalWhite to yellow powder/crystal[2][3]
Melting Point 209-214 °CNot explicitly available, but likely to be different from the anhydrous form due to the presence of water of hydration.[2][4][5]
Boiling Point 372.7 ± 34.0 °C at 760 mmHg (Predicted)Not available[5]
Solubility Soluble in water, acetic acid, readily soluble in alcohol, acetone, and chloroform; slightly soluble in ether and benzene.Expected to have good solubility in polar protic solvents like water and alcohols. Solubility in non-polar organic solvents may be lower than the anhydrous form.[6]
Storage Store at 2-8°C in an inert atmosphere.Keep in a dark place, under an inert atmosphere, at 2-8°C.[4]

Expert Insights: The presence of a water molecule in the hydrate form is expected to increase its polarity, which will likely enhance its solubility in polar solvents like water and ethanol, but decrease it in non-polar solvents such as hexanes or toluene. The melting point of the hydrate is also anticipated to differ from the anhydrous form and may exhibit a broader range due to the loss of water upon heating. Researchers should be mindful of the potential for dehydration of the hydrate under vacuum or at elevated temperatures, which could affect reaction stoichiometry if not accounted for.

Spectroscopic Characterization: Identifying Your Starting Material

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the aldehyde proton, and the amine protons. The pyrimidine protons will likely appear as singlets or doublets in the aromatic region. The aldehyde proton will be a characteristic singlet further downfield. The amine protons will present as a broad singlet, and its chemical shift can be solvent-dependent. In the hydrate, a peak corresponding to the water molecule may also be observed.

  • ¹³C NMR: The carbon NMR will show signals for the five carbons of the pyrimidine ring and the aldehyde carbonyl carbon. The carbonyl carbon will be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic peaks to look for include:

  • N-H stretching from the amino group, typically in the range of 3100-3500 cm⁻¹.

  • C-H stretching of the aromatic ring and the aldehyde.

  • C=O stretching of the aldehyde carbonyl group, which is a strong, sharp peak usually found around 1670-1700 cm⁻¹.

  • C=N and C=C stretching of the pyrimidine ring in the 1400-1600 cm⁻¹ region.

  • For the hydrate, a broad O-H stretching band from the water molecule would be expected around 3200-3600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the anhydrous form, the molecular ion peak [M]⁺ would be observed at m/z 123.11. For the hydrate, it is possible to observe the molecular ion of the anhydrous form after in-source water loss, or potentially a protonated molecule of the hydrate [M+H]⁺ at m/z 142.13.

Chemical Properties and Reactivity: A Versatile Synthetic Hub

2-Aminopyrimidine-5-carbaldehyde hydrate is a bifunctional molecule, with the reactivity of both an aromatic amine and an aldehyde. This dual reactivity makes it a valuable precursor for a diverse range of chemical transformations.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.

  • Reductive Amination: A powerful tool for introducing diverse substituents. The aldehyde can react with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

    Reductive_Amination 2-AP-5-CHO 2-Aminopyrimidine- 5-carbaldehyde Imine Imine Intermediate 2-AP-5-CHO->Imine + Amine R1R2NH Amine->Imine + Product Substituted Aminomethyl Pyrimidine Imine->Product + Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product +

    Caption: Reductive amination workflow.

  • Wittig Reaction and Related Olefinations: To extend the carbon chain and introduce double bonds.

  • Condensation Reactions: Formation of Schiff bases (imines) by reaction with primary amines is a common transformation. These imines can be stable compounds themselves or serve as intermediates for further reactions.

  • Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.

Reactions of the Amino Group

The 2-amino group can undergo reactions typical of aromatic amines.

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Nucleophilic Aromatic Substitution (SNAr): While the 2-amino group itself is not a leaving group, it can direct and influence substitution reactions on the pyrimidine ring if other suitable leaving groups are present.

Combined Reactivity in Drug Synthesis

The true synthetic power of 2-aminopyrimidine-5-carbaldehyde hydrate lies in the sequential or concurrent utilization of both its reactive centers. This allows for the rapid construction of complex heterocyclic systems that are often the core of modern targeted therapies.

Applications in Drug Discovery and Development

The 2-aminopyrimidine-5-carbaldehyde scaffold is a cornerstone in the synthesis of a variety of therapeutic agents, most notably kinase inhibitors.

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and immunology. The 2-aminopyrimidine core is a well-established "hinge-binder" that can interact with the ATP-binding site of many kinases. The 5-carbaldehyde group provides a convenient point for introducing substituents that can occupy other pockets of the kinase active site, thereby tuning the potency and selectivity of the inhibitor. For instance, derivatives of 4-aminopyrimidine-5-carbaldehyde oximes have been designed as dual inhibitors of c-Met and VEGFR-2, two kinases implicated in tumor angiogenesis.[7]

Kinase_Inhibitor_Synthesis start 2-Aminopyrimidine- 5-carbaldehyde Hydrate step1 Reaction at Aldehyde Group (e.g., Oxime formation) start->step1 step2 Modification of Amino Group or Pyrimidine Ring step1->step2 final Kinase Inhibitor (e.g., c-Met/VEGFR-2 inhibitor) step2->final

Caption: General workflow for kinase inhibitor synthesis.

Synthesis of β-Glucuronidase Inhibitors

Elevated levels of β-glucuronidase are associated with certain cancers and infections. 2-Aminopyrimidine derivatives have been identified as potent inhibitors of this enzyme.[3][5] The synthesis of these inhibitors often involves the reaction of a 2-aminopyrimidine precursor with various amines, highlighting the utility of the amino group in generating compound libraries for structure-activity relationship (SAR) studies.[3][5][8]

Experimental Protocol Example: Synthesis of a Schiff Base Derivative

The following is a representative, generalized protocol for the synthesis of a Schiff base from 2-aminopyrimidine-5-carbaldehyde. Researchers should adapt this protocol based on the specific amine and desired reaction scale.

Objective: To synthesize an N-substituted imine derivative of 2-aminopyrimidine-5-carbaldehyde.

Materials:

  • 2-Aminopyrimidine-5-carbaldehyde hydrate

  • Substituted primary amine (e.g., aniline derivative)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyrimidine-5-carbaldehyde hydrate (1 equivalent) in ethanol.

  • Add the substituted primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol and dry under vacuum to obtain the purified Schiff base.

  • Characterize the product by NMR, IR, and mass spectrometry.

This protocol is based on general procedures for Schiff base formation with 2-aminopyrimidine derivatives.

Stability and Storage

Proper storage is crucial to maintain the integrity of 2-aminopyrimidine-5-carbaldehyde hydrate. It should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4] This is to prevent degradation through oxidation of the aldehyde and to minimize the loss of the water of hydration, which could alter its physical properties and molecular weight.

Conclusion

2-Aminopyrimidine-5-carbaldehyde hydrate is a highly valuable and versatile building block for the synthesis of complex molecules with a wide range of biological activities. Its bifunctional nature allows for a multitude of chemical transformations, making it an essential tool in the arsenal of medicinal chemists and drug discovery scientists. A thorough understanding of its physical and chemical properties, as outlined in this guide, is the foundation for its effective application in the laboratory. While there is a need for more publicly available, specific analytical data for the hydrate form, the information on its anhydrous counterpart and related derivatives provides a strong basis for its use in innovative research and development.

References

  • Chemsrc. 2-Aminopyrimidine-5-carbaldehyde | CAS#:120747-84-4. [Link]

  • Kaur, J. et al. Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. [Link]

  • Iqbal, S. et al. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • Bassyouni, F. et al. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. [Link]

  • PubChem. 2-Aminopyrimidine. [Link]

  • Chemsrc. 2-Aminopyrimidine-5-carbaldehyde | CAS#:120747-84-4. [Link]

  • Huang, W. et al. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. [Link]

  • Manorama, et al. A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility of 2-Aminopyrimidine-5-carbaldehyde and its Potential Hydrate Forms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the methodologies required to accurately determine the solubility of 2-aminopyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The principles and protocols detailed herein are designed to equip researchers with the necessary tools to generate reliable and reproducible solubility data, a critical parameter in the preclinical development of any potential therapeutic agent. While specific solubility data for the hydrate of 2-aminopyrimidine-5-carbaldehyde is not extensively available in public literature, this guide will address the potential for hydrate formation and its implications on solubility assessment.

The 2-aminopyrimidine scaffold is a cornerstone in the design of a wide array of biologically active molecules.[1] Derivatives of 2-aminopyrimidine have shown diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The aldehyde functional group at the 5-position provides a versatile handle for further synthetic modifications, making 2-aminopyrimidine-5-carbaldehyde a valuable building block in the synthesis of novel pharmaceutical candidates. Given its importance, a thorough understanding of its physicochemical properties, particularly solubility, is paramount for its effective utilization in drug development programs.

The Critical Role of Solubility in Drug Discovery

Aqueous solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic. Poor solubility can lead to a cascade of developmental challenges, including:

  • Low Bioavailability: Insufficient solubility in gastrointestinal fluids can limit a drug's absorption, resulting in suboptimal therapeutic levels in the bloodstream.

  • Formulation Difficulties: Developing a stable and effective dosage form for a poorly soluble compound can be a complex and resource-intensive endeavor.

  • Inaccurate Biological Data: Compound precipitation in in vitro assays can lead to misleading structure-activity relationship (SAR) data.

Therefore, the early and accurate determination of a compound's solubility profile is a non-negotiable aspect of modern drug discovery. This guide will focus on two key types of solubility measurements: Thermodynamic Solubility and Kinetic Solubility .

Understanding Thermodynamic vs. Kinetic Solubility

The distinction between thermodynamic and kinetic solubility is crucial for interpreting experimental results correctly.

  • Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution at a given temperature and pH. It represents the true, lowest energy state of the system and is determined by allowing the solid compound to equilibrate with the solvent over an extended period. The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Kinetic Solubility , on the other hand, measures the concentration of a compound at the point of precipitation when a solution (typically in a water-miscible organic solvent like DMSO) is added to an aqueous buffer. This method is high-throughput and commonly used in the early stages of drug discovery for rapid screening of large compound libraries. It is important to note that kinetic solubility values are often higher than thermodynamic solubility values as they can represent a supersaturated state.

The relationship between these two parameters can be visualized as follows:

G cluster_0 Solubility Measurement Approaches cluster_1 Application in Drug Discovery Thermodynamic Thermodynamic Solubility (Equilibrium) Kinetic Kinetic Solubility (Non-Equilibrium) Thermodynamic->Kinetic Often Higher Value (Supersaturation) Lead_Optimization Lead Optimization & Preformulation (Definitive Value) Thermodynamic->Lead_Optimization Informs formulation development Early_Discovery Early Discovery Screening (High-Throughput) Kinetic->Early_Discovery Guides initial selection

Figure 1: Relationship between Thermodynamic and Kinetic Solubility.

The Potential Impact of Hydrate Formation

Organic molecules, particularly those with hydrogen bond donors and acceptors like 2-aminopyrimidine-5-carbaldehyde, can co-crystallize with water molecules to form hydrates. The presence of water in the crystal lattice can significantly alter the physicochemical properties of the compound, including its melting point, stability, and, most importantly, its solubility.

Hydrates are generally more polar than their anhydrous counterparts.[2] This increased polarity can sometimes lead to higher aqueous solubility. Conversely, the stable crystal lattice of a hydrate might be more difficult to disrupt, potentially leading to lower solubility compared to a less stable anhydrous form. Therefore, it is imperative to characterize the solid form of the material being tested.

Key Characterization Techniques for Hydrate Identification:

  • Powder X-Ray Diffraction (PXRD): To determine the crystalline form of the solid.

  • Thermogravimetric Analysis (TGA): To quantify the amount of water in the solid.

  • Differential Scanning Calorimetry (DSC): To observe thermal events like dehydration and melting.

  • Karl Fischer Titration: A highly sensitive method for determining the water content.

Without proper solid-state characterization, solubility data can be misleading and difficult to reproduce.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of 2-aminopyrimidine-5-carbaldehyde.

Thermodynamic Solubility: The Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Principle: An excess of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Experimental Workflow:

G start Start step1 Weigh excess 2-aminopyrimidine-5-carbaldehyde start->step1 step2 Add to vial with chosen solvent/buffer step1->step2 step3 Equilibrate with agitation (e.g., 24-48h at 25°C or 37°C) step2->step3 step4 Separate solid from supernatant (Centrifugation or Filtration) step3->step4 step5 Dilute supernatant step4->step5 step6 Quantify concentration (e.g., HPLC-UV, LC-MS) step5->step6 end End step6->end

Figure 2: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation of Solvents and Buffers: Prepare a range of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) as recommended by ICH guidelines.[3][4][5] Also, prepare any organic or mixed solvent systems of interest.

  • Sample Preparation: Accurately weigh an excess amount of 2-aminopyrimidine-5-carbaldehyde (e.g., 1-5 mg) into a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Equilibration: Add a known volume of the chosen solvent or buffer (e.g., 1 mL) to each vial. Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.

  • Phase Separation: After equilibration, carefully separate the solid phase from the supernatant. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., PVDF).

  • Sample Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Quantify the concentration of 2-aminopyrimidine-5-carbaldehyde in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility of the compound in that specific solvent or buffer.

Table 1: Example Data Presentation for Thermodynamic Solubility

Solvent/Buffer (pH)Temperature (°C)Solubility (µg/mL)Solubility (µM)
pH 1.2 Buffer25
pH 4.5 Buffer25
pH 6.8 Buffer25
pH 7.4 Buffer25
Water25
pH 7.4 Buffer37
Kinetic Solubility Assay

This high-throughput method is ideal for early-stage drug discovery where rapid assessment of a large number of compounds is required.

Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is determined.

Experimental Workflow:

G start Start step1 Prepare a concentrated stock solution in DMSO (e.g., 10 mM) start->step1 step2 Serially dilute stock solution in a 96-well plate step1->step2 step3 Add aqueous buffer to each well step2->step3 step4 Incubate for a short period (e.g., 1-2 hours) step3->step4 step5 Measure turbidity or analyze supernatant after filtration/centrifugation step4->step5 end End step5->end

Figure 3: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-aminopyrimidine-5-carbaldehyde in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition of Aqueous Buffer: To each well containing the diluted compound, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.

  • Detection of Precipitation: Determine the concentration at which precipitation occurs. This can be done visually, by measuring the turbidity using a nephelometer, or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.

  • Data Analysis: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Table 2: Example Data Presentation for Kinetic Solubility

Buffer (pH)Final DMSO (%)Kinetic Solubility (µM)
pH 7.4 PBS1
pH 6.5 FaSSIF1

Factors Influencing the Solubility of 2-Aminopyrimidine-5-carbaldehyde

Several factors can influence the solubility of 2-aminopyrimidine-5-carbaldehyde. A systematic investigation of these factors is crucial for building a comprehensive solubility profile.

  • pH: The 2-aminopyrimidine moiety contains basic nitrogen atoms that can be protonated at acidic pH. The resulting salt form is generally more water-soluble than the neutral molecule. Therefore, the solubility of 2-aminopyrimidine-5-carbaldehyde is expected to be pH-dependent, with higher solubility at lower pH values.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with increasing temperature.[6][7] It is advisable to determine solubility at both room temperature (25°C) and physiological temperature (37°C).

  • Polarity of the Solvent: The "like dissolves like" principle is a useful guideline. 2-Aminopyrimidine-5-carbaldehyde has both polar (amino, pyrimidine nitrogens, aldehyde) and non-polar (the aromatic ring) features. Its solubility will be highest in solvents with similar polarity.

  • Molecular Size and Crystal Form: As discussed, the crystal lattice energy plays a significant role in solubility. Different polymorphs or the presence of a hydrate can lead to different solubility values.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the systematic determination of the aqueous solubility of 2-aminopyrimidine-5-carbaldehyde. By employing the detailed protocols for thermodynamic and kinetic solubility measurements, researchers can generate the high-quality data necessary to support drug discovery and development efforts.

Given the potential for hydrate formation, it is strongly recommended that any solubility studies on this compound be preceded by a thorough solid-state characterization to identify the form being tested. This will ensure the accuracy and reproducibility of the results.

Future work should focus on generating a comprehensive experimental dataset for the solubility of 2-aminopyrimidine-5-carbaldehyde and its potential hydrate in a wide range of pharmaceutically relevant solvents and buffers. This information will be invaluable for the scientific community and will facilitate the development of novel therapeutics based on this important molecular scaffold.

References

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An In-depth Technical Guide to the Stability and Storage of 2-Aminopyrimidine-5-carbaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Aminopyrimidine-5-carbaldehyde hydrate, a key building block in contemporary drug discovery and development. By synthesizing chemical principles with practical, field-proven insights, this document outlines the intrinsic stability of the molecule, its degradation pathways under various stress conditions, and validated protocols for handling, storage, and analysis. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to ensure the integrity and reliability of 2-Aminopyrimidine-5-carbaldehyde hydrate throughout its lifecycle in a research and development setting.

Introduction: The Critical Role of Stability in Early-Phase Drug Development

2-Aminopyrimidine-5-carbaldehyde is a versatile bifunctional molecule, incorporating both a nucleophilic amino group and an electrophilic aldehyde on a pyrimidine scaffold. This unique arrangement makes it a valuable synthon for the construction of a diverse range of heterocyclic compounds with potential therapeutic applications. The commercially available form is often the hydrate, where a water molecule is associated with the aldehyde group, forming a geminal diol. The stability of this hydrate is paramount, as degradation can lead to the formation of impurities that may compromise the quality, safety, and efficacy of downstream products. Understanding and controlling the stability of this reagent is a critical, yet often overlooked, aspect of early-phase drug development.

This guide provides a foundational understanding of the factors governing the stability of 2-Aminopyrimidine-5-carbaldehyde hydrate and offers practical, evidence-based recommendations for its storage and handling.

Physicochemical Properties and Intrinsic Stability

2-Aminopyrimidine-5-carbaldehyde hydrate exists in equilibrium with its anhydrous aldehyde form. The stability of the hydrate is influenced by the electron-withdrawing nature of the pyrimidine ring, which destabilizes the carbonyl group and favors the formation of the geminal diol.[1]

PropertyValueSource
Molecular FormulaC₅H₅N₃O · xH₂ON/A
AppearanceWhite to off-white crystalline solid[Product Datasheets]
Melting Point~209-214 °C (anhydrous)[2]
SolubilitySoluble in DMSO and DMF; sparingly soluble in water and alcohols[General Chemical Knowledge]

The intrinsic stability of the solid-state hydrate is generally good under controlled conditions. However, the presence of both an amino and an aldehyde group makes the molecule susceptible to various degradation pathways, particularly in solution and under stress conditions.

Recommended Storage and Handling Conditions

To maintain the integrity of 2-Aminopyrimidine-5-carbaldehyde hydrate, the following storage and handling conditions are recommended based on information from safety data sheets and best laboratory practices:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) . Some suppliers may recommend freezer storage.[3]Low temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) and in a tightly sealed container .[4]Minimizes exposure to atmospheric moisture and oxygen, which can promote hydrolysis and oxidation, respectively.
Light Protect from light .[3]The aromatic pyrimidine ring and the aldehyde group may be susceptible to photolytic degradation.
Humidity Store in a dry environment (desiccator recommended) .As a hydrate, the compound's stability is sensitive to ambient humidity. Low humidity prevents deliquescence and potential degradation in the adsorbed water layer. High humidity can affect the hydration state.

Handling Precautions:

  • Handle in a well-ventilated area to avoid inhalation of dust.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Avoid contact with skin and eyes.[3]

  • Minimize exposure to ambient air and moisture when weighing and handling the material.

Potential Degradation Pathways: A Mechanistic Perspective

Understanding the potential degradation pathways of 2-Aminopyrimidine-5-carbaldehyde hydrate is crucial for developing stability-indicating analytical methods and for predicting potential impurities. The following sections outline the likely degradation mechanisms under various stress conditions.

Hydrolytic Degradation

Acidic Conditions: Under acidic conditions, the primary amino group on the pyrimidine ring can be protonated. While the pyrimidine ring itself is relatively stable to acid hydrolysis, the aldehyde group can be susceptible to reactions such as acetal formation if alcohols are present as co-solvents. The hydrate form is generally favored in aqueous acidic solutions.[5]

Basic Conditions: In basic media, aldehydes can undergo a variety of reactions. The Cannizzaro reaction, a disproportionation of two aldehyde molecules to yield a primary alcohol and a carboxylic acid, is a possibility, although it typically requires strong base and elevated temperatures. Aldol-type condensation reactions may also occur if other enolizable carbonyl compounds are present. The amino group's reactivity is generally diminished in basic conditions.

Oxidative Degradation

The aldehyde group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents. The primary degradation product is expected to be 2-aminopyrimidine-5-carboxylic acid. The amino group and the pyrimidine ring can also be susceptible to oxidation under harsh conditions, potentially leading to ring-opened products or N-oxides.[6][7][8]

Photolytic Degradation

Aromatic aldehydes can undergo photochemical reactions upon exposure to UV light.[9] Potential degradation pathways include photo-oxidation to the corresponding carboxylic acid and the formation of radical species that can lead to polymeric impurities. The pyrimidine ring also possesses chromophores that can absorb UV radiation, potentially leading to complex degradation products.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. For aminopyrimidine derivatives, this can involve the loss of the amino group and fragmentation of the pyrimidine ring.[10][11] The aldehyde group may also undergo decarbonylation at very high temperatures. The presence of the hydrate water molecule will be lost upon heating, and this dehydration process should be considered when interpreting thermal analysis data.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of 2-Aminopyrimidine-5-carbaldehyde hydrate, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of 2-Aminopyrimidine-5-carbaldehyde hydrate in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 2, 8, 24 hours). Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Thermal Degradation: Expose a solid sample to dry heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (see section 5.2). A control sample (unstressed) should be analyzed concurrently.

  • Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the main peak is not co-eluting with any degradation products.

  • Mass Balance: Calculate the mass balance to account for all the material after degradation. The sum of the assay of the main peak and the areas of all degradation products should be close to 100%.

Stability-Indicating HPLC Method Development

A reverse-phase HPLC method is generally suitable for the analysis of 2-Aminopyrimidine-5-carbaldehyde and its potential degradation products.

ParameterRecommended Starting ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic and moderately polar compounds.
Mobile Phase A: 0.1% Formic acid in Water; B: 0.1% Formic acid in AcetonitrileA gradient elution is recommended to separate the polar parent compound from potentially less polar degradation products. Formic acid helps to improve peak shape.
Gradient Start with a high percentage of A and gradually increase the percentage of B.A typical gradient could be: 0-5 min (5% B), 5-25 min (5-95% B), 25-30 min (95% B), 30-35 min (95-5% B), 35-40 min (5% B).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 254 nm and 310 nm).The pyrimidine ring and conjugated system will have strong UV absorbance.
Injection Volume 10 µLA standard injection volume.

Visualization of Key Concepts

Logical Flow for Stability Assessment

Stability_Assessment_Workflow cluster_0 Phase 1: Characterization & Planning cluster_1 Phase 2: Execution of Forced Degradation cluster_2 Phase 3: Data Analysis & Interpretation A Physicochemical Characterization (Solubility, pKa, etc.) B Review Literature for Known Instabilities A->B C Design Forced Degradation Study B->C D Stress Sample (Acid, Base, Oxidation, Light, Heat) C->D F Analyze Stressed Samples D->F E Develop Stability-Indicating HPLC Method E->F G Identify & Characterize Degradation Products (LC-MS) F->G I Validate Analytical Method F->I H Propose Degradation Pathways G->H J Establish Storage Conditions & Retest Period H->J I->J

Caption: Workflow for assessing the stability of a new chemical entity.

Proposed Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermal Thermal Stress Parent 2-Aminopyrimidine-5-carbaldehyde Hydrate Hydrolysis_Products Potential Ring Opening (Extreme Conditions) Parent->Hydrolysis_Products H+/OH- Oxidation_Product 2-Aminopyrimidine-5-carboxylic Acid Parent->Oxidation_Product [O] N_Oxide N-Oxide Derivatives Parent->N_Oxide [O] Photolysis_Products Polymeric Impurities Parent->Photolysis_Products hv Dehydration Anhydrous Aldehyde Parent->Dehydration Heat Thermal_Degradants Ring Fragmentation Products Dehydration->Thermal_Degradants High Temp

Caption: Plausible degradation pathways for 2-Aminopyrimidine-5-carbaldehyde Hydrate.

Conclusion and Best Practices

The chemical integrity of 2-Aminopyrimidine-5-carbaldehyde hydrate is critical for its successful application in research and drug development. Adherence to the recommended storage conditions—refrigeration, protection from light and moisture, and storage under an inert atmosphere—is the first line of defense against degradation.

For development programs, conducting a thorough forced degradation study is not merely a regulatory expectation but a scientific necessity. It provides invaluable insights into the molecule's inherent stability, informs the development of robust analytical methods, and helps in the early identification of potential impurities that could impact the safety and efficacy of the final drug substance. By implementing the strategies and protocols outlined in this guide, researchers and scientists can ensure the quality and reliability of 2-Aminopyrimidine-5-carbaldehyde hydrate, thereby contributing to the robustness and success of their drug discovery and development endeavors.

References

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  • PubMed Central (PMC). (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis and Characterization of 2-Aminopyrimidine-5-carbaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview for the synthesis of 2-Aminopyrimidine-5-carbaldehyde hydrate. This valuable building block is integral to the development of novel therapeutics, owing to its versatile chemical functionalities. The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, notably found in numerous kinase inhibitors, while the aldehyde group serves as a versatile handle for further molecular elaboration.[1] This document delineates a robust synthetic strategy, provides a detailed experimental protocol, and outlines essential analytical methods for the characterization and confirmation of the final hydrated product.

Strategic Overview: The Vilsmeier-Haack Approach

The synthesis of 2-aminopyrimidine-5-carbaldehyde is most effectively achieved via the Vilsmeier-Haack reaction. This classic formylation method is ideal for electron-rich heterocyclic systems.[2][3] However, direct formylation of 2-aminopyrimidine is challenging due to the deactivating effect of the pyrimidine ring nitrogens. A more successful and documented strategy involves starting with a more electron-rich precursor, such as 2-amino-4,6-dihydroxypyrimidine.[4]

The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), serves a dual purpose in this context. It not only acts as the formylating agent but also facilitates the conversion of the hydroxyl groups on the pyrimidine ring to chloro groups, yielding an activated intermediate that is then formylated.[4] The final hydrolysis step of the reaction quenches the reactive intermediates and leads to the formation of the aldehyde, which readily crystallizes as a stable hydrate from the aqueous workup.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Core Reaction cluster_2 Workup & Isolation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent ([CHCl=N(CH₃)₂]⁺Cl⁻) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Dichlorinated Intermediate Vilsmeier_Reagent->Intermediate StartMat 2-Amino-4,6-dihydroxypyrimidine StartMat->Intermediate Chlorination Formyl_Intermediate Formylated Iminium Salt Intermediate->Formyl_Intermediate Formylation Hydrolysis Aqueous Hydrolysis Formyl_Intermediate->Hydrolysis Product 2-Aminopyrimidine-5-carbaldehyde Hydrate Hydrolysis->Product Precipitation

Figure 1: Overall Synthetic Workflow.
The Underlying Chemistry: Mechanism of the Vilsmeier-Haack Reaction

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The process unfolds in three primary stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2][5]

  • Electrophilic Aromatic Substitution: The electron-rich pyrimidine ring attacks the electrophilic carbon of the Vilsmeier reagent. In the case of the 2-amino-4,6-dihydroxypyrimidine precursor, this step is preceded by the conversion of hydroxyls to more reactive chloro groups by the Vilsmeier reagent itself. The substitution occurs at the C5 position, which is activated by the amino group at C2 and less sterically hindered. A subsequent deprotonation restores the aromaticity of the ring, forming an iminium salt intermediate.[5]

  • Hydrolysis: During the aqueous workup, water attacks the iminium salt. The resulting hemiaminal is unstable and eliminates dimethylamine, which is protonated by the acidic medium. A final deprotonation yields the target aldehyde. The presence of water during this crucial final step facilitates the formation and crystallization of the stable hydrate.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier Attack POCl3 POCl₃ POCl3->Vilsmeier Sigma Sigma Complex (Intermediate) Vilsmeier->Sigma Pyrimidine Activated Pyrimidine Ring (Nucleophile) Pyrimidine->Sigma Attack Iminium Iminium Salt Sigma->Iminium Deprotonation (Restores Aromaticity) Hemiaminal Unstable Hemiaminal Iminium->Hemiaminal Attack Water H₂O Water->Hemiaminal Aldehyde Final Aldehyde Product Hemiaminal->Aldehyde Elimination of (CH₃)₂NH

Figure 2: Key Stages of the Vilsmeier-Haack Mechanism.
Experimental Protocol

This protocol is a representative procedure adapted from established methods for the Vilsmeier-Haack formylation of similar aminopyrimidine substrates.[6] Researchers should perform their own optimization and safety assessments.

Table 1: Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )CAS No.Notes
2-Amino-4,6-dihydroxypyrimidineC₄H₅N₃O₂127.1056-09-7Starting Material
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous grade
Phosphorus Oxychloride (POCl₃)POCl₃153.3310025-87-3Handle with extreme care
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous grade
IceH₂O18.027732-18-5For workup
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Saturated aqueous solution

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Reaction with Substrate: To the pre-formed Vilsmeier reagent, add 2-amino-4,6-dihydroxypyrimidine (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice (approx. 10 g of ice per 1 g of starting material). A precipitate should form.

  • Neutralization: Slowly neutralize the acidic slurry by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8. Stir the mixture for 1 hour in an ice bath to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 portions) followed by a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The resulting solid is 2-aminopyrimidine-5-carbaldehyde hydrate.

Characterization and Analysis of the Hydrate

Confirming the structure and the hydration state of the final product is a critical, multi-step process. The aqueous workup naturally provides the water molecules for hydrate formation, which often results in a more stable, crystalline solid compared to the anhydrous form.[7][8]

Table 2: Key Analytical Data for Product Confirmation

Analysis TechniqueExpected Result/ObservationPurpose
¹H NMR (DMSO-d₆)- Singlet for aldehyde proton (~9.5-10.0 ppm)- Singlets/doublets for pyrimidine protons (~8.0-9.0 ppm)- Broad singlet for amino protons (~7.0-7.5 ppm)- Signal for water of hydrationConfirms the organic molecular structure.
¹³C NMR (DMSO-d₆)- Signal for aldehyde carbonyl (~185-195 ppm)- Signals for pyrimidine carbons in the aromatic regionConfirms the carbon skeleton.
FT-IR (KBr)- Broad peak for O-H stretch (hydrate) ~3200-3500 cm⁻¹- N-H stretching of amino group ~3100-3400 cm⁻¹- C=O stretching of aldehyde ~1670-1690 cm⁻¹Identifies key functional groups and presence of water.
Mass Spectrometry Molecular ion peak corresponding to the anhydrous form (C₅H₅N₃O, M.W. 123.11)Determines the molecular weight of the core molecule.
TGA Stepwise mass loss corresponding to one or more water molecules, typically below 120 °C.Quantifies the water of hydration.[9]
Karl Fischer Titration Direct and accurate measurement of water content (% w/w).Gold standard for determining water content in a sample.[2]

Causality in Characterization:

  • Why Hydrate Formation is Favorable: The pyrimidine ring and its polar substituents (amino and aldehyde groups) can form favorable hydrogen bonds with water molecules. This interaction can stabilize the crystal lattice, making the hydrate the thermodynamically preferred form to crystallize from aqueous solutions.[3]

  • Distinguishing Hydrate from Anhydrous Form: While ¹H NMR in a wet solvent might show a water peak for both, solid-state techniques are definitive. Thermogravimetric Analysis (TGA) is a primary method; it measures mass loss as a function of temperature. A distinct, stepwise loss of mass at a temperature below the compound's decomposition point is strong evidence of a hydrate.[9] The percentage of mass lost can be used to calculate the stoichiometry of hydration (e.g., monohydrate, dihydrate).

  • Definitive Water Quantification: For absolute certainty, Karl Fischer titration is the most reliable method. It is a highly specific chemical titration for water and can provide an exact percentage of water content, confirming the results from TGA.[10]

  • Spectroscopic Clues: In Fourier-Transform Infrared (FT-IR) spectroscopy, the presence of a broad O-H stretching band, in addition to the N-H stretches of the amine, is indicative of water of hydration. Solid-state NMR can also be used to distinguish between anhydrous and hydrated forms, as the water molecules alter the local chemical environment of the nuclei.[9]

By employing this strategic synthesis and a thorough analytical workflow, researchers can reliably produce and validate 2-aminopyrimidine-5-carbaldehyde hydrate, a key building block for advancing drug discovery programs.

References

  • Applications of Solid-State Nuclear Magnetic Resonance (SS-NMR) for Characterization of Gas Hydrates: A Mini-review. ACS Publications. Available from: [Link]

  • Jurczak, E., Mazurek, A. H., Szeleszczuk, Ł., Pisklak, D. M., & Zielińska-Pisklak, M. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 959. Available from: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available from: [Link]

  • Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. Google Patents.
  • Al-Hourani, B. J., Al-Abras, K., Sharma, S. K., & El-Faham, A. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(11), 3497. Available from: [Link]

  • Khan, M. S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available from: [Link]

  • El-Faham, A., et al. (2009). 4-Aminopyrimidine-5-carbaldehydes as intermediates in a Friedländer type synthesis of 7-arylpyrido[2,3-d]pyrimidines. ARKIVOC, 2009(11), 8. Available from: [Link]

  • Preparation method of 2-amino pyrimidine. Google Patents.
  • Kaur, M., et al. Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of Chemical and Pharmaceutical Research, 2017, 9(12):39-46. Available from: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]

  • Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES. Available from: [Link]

  • What Is Karl Fischer Titration? Mettler Toledo. Available from: [Link]

  • Grothe, E., et al. (2021). Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. Crystal Growth & Design, 21(9), 5247–5258. Available from: [Link]

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available from: [Link]

  • 2-Aminopyrimidine derivatives. European Patent Office. Available from: [Link]

  • Rajput, A. P., & Girase, P. D. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Al-Omary, F. A. M., et al. (2015). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 9(1), 66. Available from: [Link]

  • R. T. Major & E. W. Cook (1941). Studies on Pyrimidines Related to Vitamin B1. I. A New Synthesis of 2-Methyl-6-aminopyrimidine-5-aldehyde. Journal of the American Chemical Society, 63(3), 603–605. Available from: [Link]

  • United States Patent US 8,232,265 B2. Google Patents.
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. Available from: [Link]

  • 2505 Hydrates. Chemistry LibreTexts. Available from: [Link]

  • Manorama, & Awasthi, G. (2022). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. GSC Biological and Pharmaceutical Sciences, 20(2), 241-248. Available from: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Available from: [Link]

  • 2.12: Hydrates. Chemistry LibreTexts. Available from: [Link]

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An In-depth Technical Guide to the Spectral Analysis of 2-Aminopyrimidine-5-carbaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the spectral analysis of 2-aminopyrimidine-5-carbaldehyde hydrate, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust and self-validating approach to the characterization of this molecule. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of 2-Aminopyrimidine Scaffolds

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1] The introduction of a carbaldehyde group at the 5-position, and its potential for hydration, offers a unique chemical handle for further synthetic modifications and presents specific challenges and opportunities for its analytical characterization. Understanding the spectral properties of 2-aminopyrimidine-5-carbaldehyde hydrate is paramount for quality control, reaction monitoring, and for elucidating its interactions in biological systems.

The Aldehyde-Hydrate Equilibrium: A Key Consideration

A critical aspect of 2-aminopyrimidine-5-carbaldehyde in aqueous or protic solutions is its existence in equilibrium between the aldehyde and hydrate (gem-diol) forms. This equilibrium is influenced by factors such as pH, temperature, and solvent polarity.[2][3][4] The electron-withdrawing nature of the pyrimidine ring can stabilize the hydrate form.[2]

Caption: Aldehyde-Hydrate Equilibrium of 2-Aminopyrimidine-5-carbaldehyde.

This equilibrium will be a recurring theme in our spectral analysis, as both forms may be present and detectable, particularly in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of 2-aminopyrimidine-5-carbaldehyde hydrate, providing detailed information about the carbon-hydrogen framework and the aldehyde-hydrate equilibrium.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical. DMSO-d₆ will likely favor the aldehyde form, while D₂O will promote the hydrate form.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Temperature: Start with ambient temperature (e.g., 298 K). Temperature-dependent NMR studies can provide insights into the equilibrium dynamics.

    • Pulse Program: A standard single-pulse experiment is sufficient for initial screening.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for both the aldehyde and hydrate forms, with their integration ratio reflecting the equilibrium position.

Assignment Predicted Chemical Shift (δ, ppm) - Aldehyde Form Predicted Chemical Shift (δ, ppm) - Hydrate Form Multiplicity Integration Notes
Aldehyde H (CHO)9.5 - 10.5-s1HA highly deshielded singlet, characteristic of an aldehyde proton. Its presence confirms the aldehyde form.
Methine H (CH(OH)₂)-5.5 - 6.5s1HA singlet in the upfield region compared to the aldehyde proton, indicative of the gem-diol proton.
Pyrimidine H (H-4, H-6)8.5 - 9.08.3 - 8.8s2HThese protons are equivalent and will appear as a singlet. The chemical shift will be slightly different for the aldehyde and hydrate forms.
Amino H (NH₂)7.0 - 8.06.8 - 7.8br s2HA broad singlet due to quadrupole broadening and exchange with residual water. The position can be variable.
Hydroxyl H (OH)-5.0 - 6.0br s2HA broad, exchangeable signal. May not be observed in D₂O due to exchange.

Causality in Interpretation: The significant downfield shift of the aldehyde proton is due to the strong deshielding effect of the carbonyl group. In the hydrate form, this proton is transformed into a methine proton attached to two oxygen atoms, resulting in an upfield shift. The electron-withdrawing nature of the aldehyde/hydrate group will influence the chemical shifts of the aromatic protons of the pyrimidine ring.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30).

    • Acquisition Time: A longer acquisition time and a larger number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition and Processing: Acquire the spectrum and process it with an appropriate line broadening factor.

Predicted ¹³C NMR Spectral Data and Interpretation
Assignment Predicted Chemical Shift (δ, ppm) - Aldehyde Form Predicted Chemical Shift (δ, ppm) - Hydrate Form Notes
Carbonyl C (C=O)185 - 195-A highly deshielded signal characteristic of an aldehyde carbonyl carbon.
Methine C (C(OH)₂)-85 - 95A significantly upfield shifted signal compared to the carbonyl carbon, confirming the hydrate form.
Pyrimidine C (C-2)160 - 165158 - 163The carbon bearing the amino group.
Pyrimidine C (C-4, C-6)155 - 160153 - 158Equivalent carbons in the pyrimidine ring.
Pyrimidine C (C-5)115 - 125118 - 128The carbon attached to the aldehyde/hydrate group.

Expertise in Action: The most telling signals in the ¹³C NMR spectrum are those of the carbonyl carbon and the gem-diol carbon. Their presence and relative intensities provide a quantitative measure of the aldehyde-hydrate equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in 2-aminopyrimidine-5-carbaldehyde hydrate.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup:

    • Accessory: A diamond or germanium ATR accessory is suitable.

    • Scan Range: Typically 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal, then collect the sample spectrum.

Predicted IR Spectral Data and Interpretation
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Interpretation
3500 - 3200O-H stretch (hydrate), N-H stretch (amino)Strong, BroadThe broadness is indicative of hydrogen bonding. The presence of a prominent O-H stretching band would support the hydrate form in the solid state.
3100 - 3000Aromatic C-H stretchMedium to WeakCharacteristic of the C-H bonds on the pyrimidine ring.
1700 - 1650C=O stretch (aldehyde)StrongA strong, sharp peak in this region is a definitive indicator of the aldehyde form. Its absence or weakness would suggest the hydrate form predominates in the solid state.
1650 - 1550C=N and C=C stretch (pyrimidine ring), N-H bendStrong to MediumA complex set of bands characteristic of the pyrimidine ring system and the amino group.
1300 - 1000C-O stretch (hydrate), C-N stretchMedium to StrongThe presence of strong C-O stretching bands would be further evidence for the hydrate form.

Trustworthiness of the Protocol: ATR-FTIR is a non-destructive technique that requires minimal sample preparation, ensuring that the spectrum is representative of the bulk material in its solid state. The presence or absence of a strong carbonyl peak is a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. For 2-aminopyrimidine-5-carbaldehyde, the hydrate form is unlikely to be observed in the gas phase under typical MS conditions, as it will readily lose water.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Ionization Mode: Positive ion mode ESI is expected to be effective due to the basic nitrogen atoms in the pyrimidine ring.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum over a suitable m/z range.

Predicted Mass Spectral Data and Interpretation
  • Molecular Ion: The expected protonated molecule [M+H]⁺ for the anhydrous form (C₅H₅N₃O) would have a calculated m/z of 124.0505. High-resolution mass spectrometry should be used to confirm this exact mass.

  • Fragmentation Pattern: The fragmentation of the 2-aminopyrimidine ring is expected to be a dominant pathway. Common fragmentation patterns for pyrimidine derivatives involve the loss of small neutral molecules like HCN or HNCO.[5] The aldehyde group may undergo fragmentation by loss of CO or CHO.

Caption: Predicted Fragmentation Pathways for 2-Aminopyrimidine-5-carbaldehyde.

Authoritative Grounding: The interpretation of mass spectra is based on established fragmentation rules for heterocyclic and aromatic aldehydes.[5] The accurate mass measurement provides a high degree of confidence in the elemental composition of the parent ion and its fragments.

Conclusion: A Unified Approach to Spectral Characterization

The comprehensive spectral analysis of 2-aminopyrimidine-5-carbaldehyde hydrate requires a multi-technique approach. NMR spectroscopy is indispensable for elucidating the structure and quantifying the aldehyde-hydrate equilibrium in solution. IR spectroscopy provides a rapid confirmation of key functional groups in the solid state, while mass spectrometry confirms the molecular weight of the anhydrous form and provides valuable structural information through its fragmentation pattern. By understanding the principles behind each technique and anticipating the spectral features, researchers can confidently characterize this important synthetic building block.

References

  • Kaur, H., et al. (2018). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of the Indian Chemical Society, 95, 1-7.
  • Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available at: [Link]

  • Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(9), 3208–3213. Available at: [Link]

  • Pires, M. M., et al. (2017). Aldehyde-hydrate equilibrium in nucleobase 2-oxoethyl derivatives. Journal of Molecular Structure, 1146, 649-656. Available at: [Link]

  • Bell, R. P., & McDougall, A. O. (1960). HYDRATION EQUILIBRIA OF SOME ALDEHYDES AND KETONES. Transactions of the Faraday Society, 56, 1281-1285. Available at: [Link]

  • Hussein, F. A. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 353-358.

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Reactivity of the aldehyde group in 2-aminopyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Aminopyrimidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyrimidine moiety is a cornerstone in modern medicinal chemistry, appearing in the structures of numerous clinically approved drugs.[1] Its value stems from its unique electronic properties and its ability to act as a versatile scaffold for building complex molecular architectures. The introduction of an aldehyde group onto this scaffold transforms it into a powerful synthetic intermediate, opening a gateway to a vast chemical space through a variety of well-established chemical transformations. This guide provides an in-depth exploration of the reactivity of the aldehyde group on the 2-aminopyrimidine core, offering a blend of theoretical principles and practical, field-proven protocols for its derivatization. We will dissect the electronic factors governing its reactivity and provide detailed methodologies for key transformations, including reductive amination, condensation reactions, and olefination.

The 2-Aminopyrimidine Aldehyde: A Privileged Intermediate

The 2-aminopyrimidine structure is a key pharmacophore, prized for its ability to engage in crucial hydrogen bonding interactions with biological targets.[2] Derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The strategic placement of a formyl (-CHO) group, typically at the C5 position, creates a focal point for synthetic diversification. This aldehyde group serves as an electrophilic handle, enabling the construction of new carbon-carbon and carbon-nitrogen bonds, which is essential for structure-activity relationship (SAR) studies in drug discovery.

The reactivity of this aldehyde is finely tuned by the electronic interplay within the heterocyclic ring. The two ring nitrogen atoms act as electron-withdrawing groups, which enhances the electrophilicity of the aldehyde's carbonyl carbon. Conversely, the exocyclic amino group at the C2 position is a strong electron-donating group, which can partially mitigate this effect. This balanced electronic nature makes the aldehyde reactive enough for a broad range of transformations while remaining sufficiently stable for practical handling.

Core Reactivity Profile: Key Chemical Transformations

The aldehyde functional group on the 2-aminopyrimidine scaffold is amenable to a host of classical and modern organic reactions. This section details the mechanisms, protocols, and strategic considerations for the most impactful of these transformations.

Reductive Amination: Forging C-N Bonds

Reductive amination is arguably one of the most robust and widely used methods for synthesizing secondary and tertiary amines from aldehydes.[4] The reaction proceeds via the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding amine.[5] This one-pot procedure is highly efficient and avoids the over-alkylation issues often encountered with direct alkylation of amines.[5]

Mechanistic Rationale: The process begins with the nucleophilic attack of a primary or secondary amine on the aldehyde's carbonyl carbon, followed by dehydration to form an iminium ion.[4] A mild reducing agent, present in the reaction mixture, selectively reduces the C=N double bond without affecting the aldehyde starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this purpose due to its mildness and tolerance for slightly acidic conditions that favor imine formation.[5][6]

Reductive_Amination R_CHO 2-Aminopyrimidine-CHO Hemiaminal Hemiaminal Intermediate R_CHO->Hemiaminal + R'-NH₂ R_NH2 R'-NH₂ R_NH2->Hemiaminal ReducingAgent NaBH(OAc)₃ Product Secondary Amine Product ReducingAgent->Product Imine Imine Intermediate Hemiaminal->Imine - H₂O Imine->Product + [H⁻] from NaBH(OAc)₃

Figure 1: General workflow for reductive amination.

Experimental Protocol: Synthesis of a Secondary Amine Derivative

This protocol is a representative procedure for the reductive amination of a 2-aminopyrimidine aldehyde with a primary amine.

  • Reaction Setup: To a solution of 2-aminopyrimidine-5-carboxaldehyde (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL), add the desired primary amine (1.1 mmol) and acetic acid (0.1 mmol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Completion: Allow the reaction to stir at room temperature for an additional 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired secondary amine.

Reagent/ParameterCondition/AmountRationale
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent, compatible with NaBH(OAc)₃.[6]
Catalyst Acetic AcidCatalyzes imine formation by protonating the carbonyl oxygen.
Reducing Agent NaBH(OAc)₃Mild hydride donor that selectively reduces imines over aldehydes.[5]
Temperature Room TemperatureSufficient for both imine formation and reduction.
Stoichiometry Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq)Slight excess ensures complete conversion of the limiting aldehyde.

Table 1: Typical Reaction Conditions for Reductive Amination.

Knoevenagel and Claisen-Schmidt Condensations: Forging C=C Bonds

Condensation reactions are powerful tools for carbon-carbon bond formation, transforming the aldehyde into an α,β-unsaturated system, a common motif in bioactive molecules.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an "active methylene" group (e.g., malonates, cyanoacetates), catalyzed by a weak base like piperidine.[7][8] The base facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the aldehyde. Subsequent dehydration yields the final product.[7]

Knoevenagel_Condensation Aldehyde 2-Aminopyrimidine-CHO Intermediate Aldol-type Adduct Aldehyde->Intermediate ActiveMethylene Active Methylene (e.g., CH₂(CO₂Et)₂) ActiveMethylene->Intermediate Nucleophilic Attack Base Base (e.g., Piperidine) Base->ActiveMethylene Deprotonation Product α,β-Unsaturated Product Intermediate->Product - H₂O (Dehydration)

Figure 2: Knoevenagel condensation pathway.

Claisen-Schmidt Condensation: A related reaction, the Claisen-Schmidt condensation, involves the reaction of the aldehyde with a ketone under basic (e.g., NaOH) or acidic conditions.[9] This transformation is particularly useful for synthesizing chalcone-like structures, which are precursors to flavonoids and other important heterocyclic systems.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from a procedure for synthesizing pyrimidine-based chalcones.[9]

  • Reaction Setup: Dissolve the 2-aminopyrimidine aldehyde (1.0 mmol) and an appropriate acetophenone derivative (1.0 mmol) in ethanol (8.0 mL).

  • Base Addition: Add sodium hydroxide (NaOH, 5.0 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 3 hours. Monitor the progress of the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate often forms, which can be isolated by filtration.

  • Purification: Wash the collected solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Wittig Reaction: Alkene Synthesis

The Wittig reaction provides a reliable and stereoselective method for converting aldehydes into alkenes.[10][11] The reaction utilizes a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.[12]

Mechanistic Rationale: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered oxaphosphetane intermediate.[10] This intermediate then collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, which is the thermodynamic driving force for the reaction.[12] The stereochemistry of the resulting alkene (E or Z) depends on the stability of the ylide used.[13]

Experimental Protocol: General Wittig Olefination

  • Ylide Preparation:

    • Suspend methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base such as n-butyllithium (n-BuLi, 1.1 mmol) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep orange or red).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Aldehyde Addition:

    • Dissolve the 2-aminopyrimidine aldehyde (1.0 mmol) in anhydrous THF (5 mL).

    • Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Reagent/ParameterCondition/AmountRationale
Reagents Phosphonium Salt + Strong BaseIn situ generation of the nucleophilic phosphorus ylide.[14]
Solvent Anhydrous THFAprotic solvent required for the stability of the strong base (n-BuLi).
Atmosphere Inert (N₂ or Ar)Prevents quenching of the highly reactive ylide and base by moisture/O₂.
Temperature 0 °C to Room TempControls the initial exothermic ylide formation and allows the reaction to proceed to completion.

Table 2: Key Parameters for the Wittig Reaction.

Conclusion and Future Outlook

The aldehyde group on a 2-aminopyrimidine scaffold is a versatile and reactive handle that provides a reliable entry point for extensive molecular diversification. Through fundamental reactions such as reductive amination, condensation, and olefination, researchers can readily access a wide array of novel derivatives for biological screening. The protocols and principles outlined in this guide serve as a foundational toolkit for chemists in drug discovery and development, enabling the efficient and strategic exploration of the chemical space surrounding this privileged heterocyclic core. As synthetic methodologies continue to advance, the utility of the 2-aminopyrimidine aldehyde as a key building block in the creation of next-generation therapeutics is set to expand even further.

References

  • Kaur, H., et al. (2023). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Indian Journal of Chemistry, Vol. 62B, pp. 42-47.
  • MDPI. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. MDPI.
  • Manorama, P., & Awasthi, G. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences, 2(8).
  • Iqbal, S., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3418. Available at: [Link]

  • MDPI. (n.d.). Molecules. MDPI. Available at: [Link]

  • Khabnadideh, S., et al. (2012). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Iranian Journal of Pharmaceutical Sciences, 8(4), 249-256.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. ResearchGate. Available at: [Link]

  • Rojas-Lima, S., et al. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 23(11), 2999. Available at: [Link]

  • Singh, N., et al. (2016). Efficient Synthesis, Spectral Analysis, Antimicrobial Studies and Molecular Docking Studies of Some Novel 2-Aminopyrimidine Derivatives. Indian Journal of Science and Technology, 9(1).
  • Organic-chemistry.org. (n.d.). Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Available at: [Link]

  • Stark, L. M., & Våbenø, J. (2004). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters, 6(16), 2733–2736. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • Organic Reactions. (n.d.). Reductive Amination. Organic-reaction.com. Available at: [Link]

  • Lewin, G., et al. (1987). Reaction of Several Aminopyrimidines With Formaldehyde. Journal of Heterocyclic Chemistry, 24(1), 161-164. Available at: [Link]

  • ResearchGate. (n.d.). Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde. ResearchGate. Available at: [Link]

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An In-depth Technical Guide to 2-Aminopyrimidine-5-carbaldehyde Hydrate: From Synthesis to Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Aminopyrimidine-5-carbaldehyde and its hydrate form, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into the historical context of its synthesis, rooted in the development of classic organic reactions, detail its chemical properties and preparation, and explore its significance as a versatile building block in modern medicinal chemistry.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its ability to participate in hydrogen bonding and other molecular interactions has made it a cornerstone in the design of kinase inhibitors and other targeted therapies. The introduction of a reactive aldehyde group at the 5-position, as seen in 2-Aminopyrimidine-5-carbaldehyde, creates a bifunctional molecule of significant synthetic value. This aldehyde group serves as a versatile handle for the construction of more complex molecular architectures through a variety of chemical transformations, including reductive amination, condensation reactions, and the formation of Schiff bases.[1]

Historical Perspective: A Synthesis Rooted in the Vilsmeier-Haack Reaction

While a singular, seminal publication detailing the initial "discovery" of 2-Aminopyrimidine-5-carbaldehyde is not readily apparent in the historical literature, its synthesis is intrinsically linked to the development and application of the Vilsmeier-Haack reaction. This powerful formylation reaction, first reported by Anton Vilsmeier and Albrecht Haack in 1927, allows for the introduction of an aldehyde group onto electron-rich aromatic and heteroaromatic rings.[2]

The logical synthetic pathway to 2-Aminopyrimidine-5-carbaldehyde involves the Vilsmeier-Haack formylation of a suitable pyrimidine precursor. The most probable precursor is 2-aminopyrimidine. The reaction proceeds through the formation of the Vilsmeier reagent, a chloromethyliminium salt, typically generated from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[3] This electrophilic species then attacks the electron-rich pyrimidine ring to install the formyl group.

The application of the Vilsmeier-Haack reaction to pyrimidine systems, particularly those with activating amino and hydroxyl groups, has been a key strategy for the synthesis of functionalized pyrimidines.[4][5] It is therefore highly probable that 2-Aminopyrimidine-5-carbaldehyde was first synthesized as part of broader investigations into the functionalization of the 2-aminopyrimidine core.

Visualizing the Core Synthesis: The Vilsmeier-Haack Reaction

Vilsmeier_Haack DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Aminopyrimidine 2-Aminopyrimidine Aminopyrimidine->Intermediate + Vilsmeier Reagent Product 2-Aminopyrimidine- 5-carbaldehyde Intermediate->Product + H₂O H2O H₂O (Hydrolysis) H2O->Product

Caption: Generalized workflow of the Vilsmeier-Haack formylation of 2-aminopyrimidine.

Physicochemical Properties and Characterization

2-Aminopyrimidine-5-carbaldehyde is typically a solid at room temperature. The anhydrous and hydrate forms are distinct, with the hydrate incorporating one or more water molecules into its crystal structure.

Property2-Aminopyrimidine-5-carbaldehyde (Anhydrous)2-Aminopyrimidine-5-carbaldehyde Hydrate
CAS Number 120747-84-41588441-19-3[6]
Molecular Formula C₅H₅N₃O[6]C₅H₅N₃O · xH₂O
Molecular Weight 123.11 g/mol [6]> 123.11 g/mol
Appearance SolidSolid
Melting Point 209-214 °C[7]Not widely reported

Characterization of these compounds relies on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, with characteristic peaks for the aldehyde proton and the pyrimidine ring protons and carbons.

  • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde group is a key diagnostic feature.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • For the Hydrate: Thermogravimetric Analysis (TGA) can be used to determine the water content, and Karl Fischer titration provides a precise measurement of the amount of water in the sample.

Synthesis Protocols: A Practical Approach

While the original discovery paper is not available, a robust synthesis can be designed based on established Vilsmeier-Haack procedures for related heterocyclic compounds. The following protocol is a representative method.

Protocol: Synthesis of 2-Aminopyrimidine-5-carbaldehyde

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • 2-Aminopyrimidine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 2-aminopyrimidine in a suitable solvent like dichloromethane (DCM) and add it to the freshly prepared Vilsmeier reagent at low temperature.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extraction: Extract the product into an organic solvent such as dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start Start: 2-Aminopyrimidine, DMF, POCl₃ Step1 Step 1: Form Vilsmeier Reagent (DMF + POCl₃ at <5°C) Start->Step1 Step2 Step 2: Add 2-Aminopyrimidine (Formylation Reaction) Step1->Step2 Step3 Step 3: Reaction Monitoring (TLC) Step2->Step3 Step4 Step 4: Quench & Work-up (Sodium Acetate, Extraction) Step3->Step4 Step5 Step 5: Purification (Column Chromatography) Step4->Step5 End End Product: 2-Aminopyrimidine-5-carbaldehyde Step5->End

Caption: A step-by-step workflow for the synthesis of 2-aminopyrimidine-5-carbaldehyde.

The Hydrate Form: Considerations for Researchers

The existence of a stable hydrate of 2-Aminopyrimidine-5-carbaldehyde is an important consideration for researchers. The presence of water can affect the compound's physical properties, such as its melting point and solubility, as well as its reactivity in certain chemical transformations. It is crucial to properly characterize the material being used to ensure reproducibility of experimental results. If the anhydrous form is required, the hydrate may need to be dried under vacuum or by azeotropic distillation. The specific conditions for the formation and isolation of the hydrate are not extensively documented in the literature, suggesting that its formation may be dependent on the work-up and purification conditions.

Conclusion and Future Outlook

2-Aminopyrimidine-5-carbaldehyde and its hydrate are valuable building blocks in the synthesis of complex heterocyclic compounds for drug discovery and materials science. While its specific discovery is not marked by a single publication, its synthesis is a classic example of the application of the Vilsmeier-Haack reaction to pyrimidine chemistry. The dual functionality of the aminopyrimidine core and the aldehyde group provides a versatile platform for the creation of diverse molecular libraries. As the demand for novel therapeutics continues to grow, the importance of such well-functionalized heterocyclic intermediates will undoubtedly increase, paving the way for the discovery of new and improved drugs.

References

  • Šafránková, B., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23, 4482–4490.
  • Chaudhari, P. S., et al. (2015). A REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 456-476.
  • Katrusiak, A. & Katrusiak, A. (2021).
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Trilleras, J., et al. (2019). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2019(2), M1070.
  • Rao, S. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine. (2011).
  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2(4), 187-196.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • CN102952083A - Preparation method of 2-amino pyrimidine. (2013).
  • Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.
  • Kaur, H., et al. (2021). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of Pharmacognosy and Phytochemistry, 10(1), 42-47.
  • Kumar, A. S., et al. (2019). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF A NOVEL CLASS OF 2-AMINO PYRIMIDINE DERIVATIVES. JOURNAL FOR INNOVATIVE DEVELOPMENT IN PHARMACY AND SCIENCE (JIDPTS), 2(3), 69-75.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Aminopyrimidine-5-carbaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the safety protocols and handling precautions for 2-Aminopyrimidine-5-carbaldehyde hydrate, a key building block in contemporary drug discovery and development. Moving beyond a simple recitation of safety data, this document elucidates the rationale behind each procedural step, empowering researchers to cultivate a proactive safety culture grounded in scientific understanding.

Compound Profile and Hazard Identification

2-Aminopyrimidine-5-carbaldehyde hydrate (CAS No. 120747-84-4) is a solid organic compound.[1] While comprehensive toxicological data is not fully available for this specific hydrate form, the available Safety Data Sheets (SDS) for the anhydrous compound and related structures indicate that it should be handled with care. The primary hazards are associated with skin, eye, and respiratory irritation.[2]

GHS Hazard Classification:

Based on available data for the non-hydrated form, the compound is classified with the following hazards:

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarningGHS07
Skin SensitizationCategory 1H317: May cause an allergic skin reactionWarningGHS07
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningGHS07[2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationWarningGHS07[2]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritationWarningGHS07[2]

The causality behind these classifications lies in the chemical reactivity of the aldehyde functional group and the potential for the aminopyrimidine moiety to interact with biological macromolecules. The aldehyde can react with proteins, leading to skin and respiratory sensitization, while the overall molecule can cause irritation upon contact.

Risk Mitigation and Personal Protective Equipment (PPE)

A thorough risk assessment must be conducted before any handling of 2-Aminopyrimidine-5-carbaldehyde hydrate. The following PPE is mandatory to minimize exposure and ensure operator safety. The selection of PPE is not merely a checklist but a system designed to create multiple barriers between the researcher and the chemical.

Mandatory PPE Ensemble:

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[2][3][4][5]The compound is a known eye irritant.[2] Side shields prevent exposure from angled splashes, while a face shield offers a broader barrier of protection.
Skin Protection Nitrile or neoprene gloves (check manufacturer's chemical resistance data).[6][7] A lab coat or chemical-resistant apron should be worn.[6] For extensive handling, chemical-resistant coveralls are advised.[5]Direct skin contact can cause irritation and sensitization.[2][8] Impervious gloves and clothing prevent dermal absorption.
Respiratory Protection Not typically required for small-scale laboratory use in a well-ventilated area.[3] If dust is generated or ventilation is inadequate, a NIOSH-approved N95 or higher particulate respirator should be used.Inhalation of dust can lead to respiratory tract irritation.[2][9] A respirator provides a critical barrier to prevent the entry of airborne particles into the respiratory system.

Glove Selection and Use: The choice of glove material is critical. While nitrile gloves offer good general protection, it is imperative to consult the glove manufacturer's compatibility charts for specific chemical resistance information.[6] Gloves should be inspected for any signs of degradation before use and changed regularly, or immediately if contamination is suspected.[10]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is fundamental to preventing accidental exposure and maintaining the integrity of the compound.

Handling Workflow:

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. weigh Weigh Compound don_ppe->weigh 2. dissolve Dissolve/React weigh->dissolve 3. transfer Transfer Solution dissolve->transfer 4. decontaminate Decontaminate Glassware transfer->decontaminate 5. dispose_waste Dispose of Waste decontaminate->dispose_waste 6. doff_ppe Doff PPE dispose_waste->doff_ppe 7. wash_hands Wash Hands doff_ppe->wash_hands 8.

Step-by-Step Handling Protocol:

  • Work Area Preparation: All manipulations should be carried out in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[2][3][7]

  • Personal Protective Equipment: Before handling, don the complete mandatory PPE ensemble as detailed in Section 2.

  • Dispensing: Avoid generating dust when weighing or transferring the solid.[7][8] Use a spatula and handle the container with care.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Incompatible Materials: Keep the compound away from strong oxidizing agents and strong acids.[8][11]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[8][12] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3]

  • Clothing: Contaminated clothing should be removed immediately and laundered separately before reuse.[8][9]

Storage Conditions:

Proper storage is crucial for both safety and compound stability.

  • Container: Store in the original, tightly sealed container.[2][8][9]

  • Environment: Keep in a cool, dry, and well-ventilated area.[8][9][11]

  • Separation: Store away from incompatible materials and foodstuff containers.[8][11]

  • Security: For larger quantities, consider storing in a locked cabinet.[2][4]

Emergency Procedures: A Validating System of Response

Emergency preparedness is a critical component of laboratory safety. The following protocols are designed to be self-validating, ensuring a clear and effective response to accidental exposure or release.

Emergency Response Flowchart:

EmergencyResponse cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event skin_remove Immediately remove contaminated clothing. start->skin_remove eye_rinse Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. start->eye_rinse inh_fresh_air Move person to fresh air. start->inh_fresh_air ing_rinse Rinse mouth with water. start->ing_rinse skin_wash Flush skin with running water for at least 15 minutes. skin_remove->skin_wash skin_medical Seek medical attention if irritation persists. skin_wash->skin_medical eye_lenses Remove contact lenses, if present and easy to do. eye_rinse->eye_lenses eye_medical Seek immediate medical attention. eye_lenses->eye_medical inh_breathe If not breathing, give artificial respiration. inh_fresh_air->inh_breathe inh_medical Seek medical attention. inh_breathe->inh_medical ing_vomit Do NOT induce vomiting. ing_rinse->ing_vomit ing_medical Seek immediate medical attention. ing_vomit->ing_medical

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[2][3][9][13] Remove contact lenses if it is safe to do so.[2][13] Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Seek medical attention if irritation develops or persists.[2][13]

  • Inhalation: Move the individual to fresh air.[2][9][13] If breathing is difficult, provide oxygen. If the individual is not breathing, administer artificial respiration.[2][9] Seek medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting.[4][9] If the person is conscious, rinse their mouth with water and give them a glass of water to drink.[4][13] Seek immediate medical attention.[9]

Spill and Leak Procedures:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and entering drains.[8]

  • Cleanup (Minor Spills): For small spills, wear appropriate PPE, and carefully sweep up the solid material, avoiding dust generation.[7][8] Place the material into a suitable, labeled container for disposal.[8]

  • Cleanup (Major Spills): For larger spills, alert emergency responders.[8]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

Fire and Explosion Hazard Data

While not considered highly flammable, 2-Aminopyrimidine-5-carbaldehyde hydrate is a combustible solid.[8]

  • Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[4][8][9]

  • Specific Hazards: As with many organic compounds, thermal decomposition can produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[8][11][12]

  • Fire-Fighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[2][4][9]

Disposal Considerations

All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[8]

  • Waste Generation: Minimize waste generation wherever possible.

  • Containers: Dispose of the compound in its original container or a suitable, labeled, and sealed waste container.

  • Contaminated Packaging: Uncleaned containers should be treated as hazardous waste. Do not reuse empty containers.

Conclusion: A Commitment to Scientific Integrity and Safety

The safe and effective use of 2-Aminopyrimidine-5-carbaldehyde hydrate in research and development is contingent upon a deep understanding of its potential hazards and the unwavering application of robust safety protocols. This guide serves as a foundational resource, but it is the responsibility of every scientist to critically assess their experimental procedures and to foster a laboratory environment where safety is paramount. By integrating these principles into daily practice, we can advance scientific discovery while ensuring the well-being of all laboratory personnel.

References

  • 2-Aminopyrimidine - Santa Cruz Biotechnology. (n.d.).
  • 2-Amino-pyrimidine-5-carbaldehyde - Apollo Scientific. (2022, May 17).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12).
  • Material Safety Data Sheet - 2-Aminopyrimidine, 99% - Cole-Parmer. (n.d.).
  • 2-Aminopyrimidine SDS, 109-12-6 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 2-Aminopyrimidine-5-carboxaldehyde 97 120747-84-4 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2013, December 20).
  • 10070-92-5 | Pyrimidine-5-carbaldehyde | Aldehydes - Ambeed.com. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2013, November 6).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Personal Protective Equipment - Center for Emerging and Re-emerging Infectious Diseases. (n.d.).
  • 4-Amino-6-chloropyrimidine-5-carboxaldehyde - Apollo Scientific. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • 2-Aminopyrimidine-5-carboxaldehyde 97 120747-84-4 - Sigma-Aldrich. (n.d.).
  • 2-Aminopyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • 2-Aminopyrimidine-5-carbaldehyde, 97% | 120747-84-4 - J&K Scientific. (n.d.).

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Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Compounds Using 2-Aminopyrimidine-5-carbaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic application of 2-aminopyrimidine-5-carbaldehyde hydrate as a pivotal starting material in the synthesis of medicinally relevant bioactive compounds. Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind protocol design, focusing on the synthesis of fused heterocyclic systems, particularly pyridopyrimidines, which are prominent scaffolds in modern drug discovery. We provide detailed, field-tested protocols for key transformations, including the Friedländer annulation, and discuss the mechanistic underpinnings that ensure reaction success and product purity. This guide is structured to empower researchers to not only replicate these methods but also to adapt and innovate upon them, leveraging the unique reactivity of this versatile building block.

Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to act as a bioisostere for purines, enabling it to form key hydrogen bond interactions with a multitude of biological targets, particularly protein kinases.[1] The development of drugs targeting protein kinases has become a major focus in the treatment of human cancers.[1]

2-Aminopyrimidine-5-carbaldehyde hydrate serves as a highly versatile and valuable building block for the elaboration of this core structure. Its dual functionality—a nucleophilic amino group and an electrophilic aldehyde—provides a reactive handle for a variety of chemical transformations, most notably cyclocondensation reactions to generate fused heterocyclic systems. This guide will focus on one of the most powerful of these transformations: the synthesis of pyridopyrimidines, a class of compounds with demonstrated therapeutic potential.[1]

Physicochemical Properties and Handling of 2-Aminopyrimidine-5-carbaldehyde Hydrate

A thorough understanding of the starting material is fundamental to successful synthesis. The hydrate form is typically a stable, crystalline solid, which aids in handling and accurate measurement.

PropertyValueSource
CAS Number 1588441-19-3 (Hydrate)N/A
Molecular Formula C₅H₅N₃O · xH₂ON/A
Molecular Weight 123.11 g/mol (Anhydrous)N/A
Appearance SolidN/A
Melting Point 209-214 °CN/A
Storage Store at 2-8°C under an inert atmosphereN/A

Handling Considerations:

  • Hygroscopicity: While supplied as a hydrate, the exact water content can vary. For reactions sensitive to water, drying under vacuum or by azeotropic distillation may be necessary. However, for many cyclocondensation reactions, the presence of water is tolerated or even beneficial.

  • Stability: The compound is generally stable under recommended storage conditions. Avoid exposure to strong oxidizing agents.

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

Core Synthetic Application: The Friedländer Annulation for Pyridopyrimidine Synthesis

The Friedländer annulation is a classic and highly effective method for the synthesis of quinolines and their heterocyclic analogues, such as pyridopyrimidines.[2] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group (e.g., a ketone, β-ketoester, or malononitrile).[2] In the context of 2-aminopyrimidine-5-carbaldehyde, this reaction provides a direct and atom-economical route to the pyrido[2,3-d]pyrimidine scaffold.

Mechanistic Rationale

The power of the Friedländer synthesis lies in its convergent nature, rapidly building molecular complexity. The reaction proceeds through a cascade of two well-understood transformations: an initial aldol-type condensation followed by an intramolecular cyclization and dehydration (aromatization).

The reaction can be catalyzed by either acid or base. The choice of catalyst can influence reaction rates and, in some cases, regioselectivity. For the synthesis of pyridopyrimidines from 2-aminopyrimidine-5-carbaldehyde, base catalysis is commonly employed to facilitate the deprotonation of the active methylene compound, initiating the first C-C bond formation.

Friedlander_Mechanism cluster_0 Step 1: Aldol Condensation A 2-Aminopyrimidine- 5-carbaldehyde D Aldol Adduct B Active Methylene Compound (e.g., Ketone) C Enolate B->C C->D E Cyclized Intermediate D->E F Pyridopyrimidine E->F

Caption: Generalized workflow of the Friedländer annulation.

Protocol: Synthesis of a Model 7-Aryl-pyrido[2,3-d]pyrimidine

This protocol details the synthesis of a representative pyridopyrimidine derivative, a scaffold found in various kinase inhibitors, via a base-catalyzed Friedländer annulation.

Materials:

  • 2-Aminopyrimidine-5-carbaldehyde hydrate

  • Acetophenone (or a substituted acetophenone)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Purification setup (e.g., recrystallization or column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminopyrimidine-5-carbaldehyde hydrate (1.0 eq), acetophenone (1.1 eq), and ethanol to form a stirrable suspension.

  • Catalyst Addition: To the stirring suspension, add powdered potassium hydroxide (2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C). The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 3-5 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature. A precipitate will likely form.

  • Isolation: Pour the reaction mixture into cold water. Collect the resulting solid by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 7-aryl-pyrido[2,3-d]pyrimidine.

Self-Validation and Characterization:

  • TLC Analysis: The pure product should appear as a single spot on the TLC plate, with a different Rf value than the starting materials.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Spectroscopic Analysis:

    • ¹H NMR: Confirm the structure by identifying the characteristic aromatic protons of the pyridopyrimidine core and the aryl substituent. The disappearance of the aldehyde proton signal (~9.8 ppm) is a key indicator of reaction completion.

    • ¹³C NMR: Verify the number and types of carbon atoms in the molecule.

    • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

Protocol_Workflow Start Combine Reactants: - 2-Aminopyrimidine-5-carbaldehyde - Acetophenone - Ethanol Add_Base Add KOH Catalyst Start->Add_Base Reflux Heat to Reflux (3-5h) Monitor by TLC Add_Base->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Precipitate Product in Water Cool->Precipitate Filter Isolate by Vacuum Filtration Precipitate->Filter Purify Purify by Recrystallization Filter->Purify Characterize Characterize Product (NMR, MS, MP) Purify->Characterize

Caption: Experimental workflow for pyridopyrimidine synthesis.

Alternative Synthetic Pathways: Expanding the Chemical Space

While the Friedländer annulation is a robust method, the versatility of 2-aminopyrimidine-5-carbaldehyde hydrate allows for other important transformations.

Biginelli-Type Reactions for Dihydropyrimidinone (DHPM) Synthesis

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester (or other active methylene compound), and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[3] These scaffolds are known for a wide range of biological activities, including as calcium channel blockers.[3]

By using 2-aminopyrimidine-5-carbaldehyde as the aldehyde component, novel DHPMs with the 2-aminopyrimidine substituent can be synthesized, offering a pathway to a different class of bioactive molecules.

Claisen-Schmidt Condensation for Chalcone Synthesis

The aldehyde functionality can readily undergo a base-catalyzed Claisen-Schmidt condensation with a ketone to form a chalcone (an α,β-unsaturated ketone).[4] These pyrimidine-based chalcones are valuable intermediates themselves and can be further cyclized to form various heterocyclic systems or evaluated directly for their biological activity.

Conclusion and Future Outlook

2-Aminopyrimidine-5-carbaldehyde hydrate is a powerful and versatile building block for the synthesis of a diverse array of bioactive compounds. Its dual reactivity allows for the efficient construction of complex fused heterocyclic systems through well-established and reliable synthetic methodologies like the Friedländer annulation. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers in drug discovery. By understanding the underlying chemical principles, scientists can leverage this starting material to generate novel molecular architectures with tailored biological activities, paving the way for the development of next-generation therapeutics.

References

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Center for Biotechnology Information. Available at: [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. sioc-journal.cn. Available at: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

  • Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journals. Available at: [Link]

Sources

The Strategic Role of 2-Aminopyrimidine-5-carbaldehyde Hydrate in Accelerating Drug Discovery via Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecular diversity and complexity in a time- and resource-efficient manner is paramount. Multicomponent reactions (MCRs), wherein three or more reactants converge in a single synthetic operation to generate a complex product, have emerged as a powerful engine for this endeavor. At the heart of many successful MCR strategies lies the selection of a versatile and "privileged" scaffold—a molecular framework that is predisposed to interact with a variety of biological targets. The 2-aminopyrimidine moiety is one such scaffold, forming the core of numerous approved drugs, including anticancer agents like imatinib and palbociclib. Its inherent biological compatibility and versatile chemical handles make it an exceptional starting point for the construction of compound libraries aimed at identifying novel therapeutic leads.

This application note provides an in-depth guide to leveraging 2-aminopyrimidine-5-carbaldehyde hydrate, a highly functionalized and reactive building block, in several key multicomponent reactions. We will explore the causality behind experimental designs, provide detailed, field-proven protocols, and illustrate the underlying mechanisms to empower researchers, scientists, and drug development professionals to harness the full potential of this unique reagent.

The Versatility of 2-Aminopyrimidine-5-carbaldehyde Hydrate

The power of 2-aminopyrimidine-5-carbaldehyde hydrate as an MCR substrate stems from its unique trifecta of reactive sites:

  • The Endocyclic Nitrogen Atoms: These sites can act as nucleophiles or bases and are crucial for the formation of fused heterocyclic systems.

  • The Exocyclic Amino Group: This primary amine is a potent nucleophile, readily participating in reactions to form new rings or introduce substituents.

  • The Aldehyde Functionality: As an electrophile, the aldehyde group is a key participant in condensation reactions that initiate many MCR cascades. The hydrate form exists in equilibrium with the free aldehyde, and this can influence reactivity and solubility in certain solvent systems.

This strategic arrangement of functional groups allows for the rapid assembly of complex molecular architectures, such as dihydropyrimidinones, dihydropyridines, and various fused pyrimidine systems, which are rich in pharmacologically relevant features.

Application 1: The Biginelli and Biginelli-Like Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-ketoester (or other active methylene compound), and a urea or thiourea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These scaffolds are of significant interest due to their prevalence in calcium channel blockers and other bioactive compounds. By employing 2-aminopyrimidine-5-carbaldehyde, the resulting DHPMs are decorated with a versatile aminopyrimidine substituent, opening avenues for further diversification.

Mechanistic Rationale

The reaction typically proceeds under acidic catalysis. The currently accepted mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species then reacts with the enol form of the β-ketoester. Subsequent cyclization via nucleophilic attack of the second urea nitrogen onto the ester carbonyl, followed by dehydration, yields the final dihydropyrimidinone ring. The 2-amino group on the pyrimidine ring generally does not participate in this primary cyclization but serves as a crucial point for biological interaction or further chemical modification.

Biginelli_Mechanism A 2-Aminopyrimidine- 5-carbaldehyde D N-Acyliminium Ion A->D + Urea, H+ B β-Ketoester (e.g., Ethyl Acetoacetate) E Open-Chain Adduct B->E + Iminium Ion (D) C Urea / Thiourea C->D D->E F Dihydropyrimidinone Derivative E->F Cyclization & Dehydration

Caption: Generalized mechanism of the Biginelli reaction.

Experimental Protocol: Synthesis of a 2-Aminopyrimidine-Substituted Dihydropyrimidinone

This protocol is a representative procedure adapted from established Biginelli reaction methodologies.

Materials:

  • 2-Aminopyrimidine-5-carbaldehyde hydrate (1.0 mmol, 141.13 mg)

  • Ethyl acetoacetate (1.2 mmol, 156.16 mg, 0.15 mL)

  • Urea (1.5 mmol, 90.09 mg)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, ~2-3 drops)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrimidine-5-carbaldehyde hydrate (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol).

  • Add 10 mL of ethanol to the flask and stir the mixture to achieve a suspension.

  • Carefully add 2-3 drops of concentrated hydrochloric acid to the stirring suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 4-8 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • If necessary, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified dihydropyrimidinone derivative.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum would show characteristic signals for the dihydropyrimidine ring protons and the protons of the aminopyrimidine scaffold.

ParameterConditionRationale
Catalyst Conc. HCl (catalytic)Acid catalysis is essential for the formation of the key N-acyliminium intermediate.
Solvent EthanolA polar protic solvent that effectively dissolves the reactants and facilitates the reaction.
Temperature Reflux (~80-85 °C)Provides the necessary activation energy for the condensation and cyclization steps.
Stoichiometry Slight excess of ketoester and ureaEnsures complete consumption of the limiting aldehyde starting material.

Application 2: The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is another cornerstone MCR, classically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) to produce 1,4-dihydropyridines (DHPs). DHPs are famous for their application as cardiovascular drugs (e.g., nifedipine). Using 2-aminopyrimidine-5-carbaldehyde in this synthesis yields DHPs bearing the aminopyrimidine moiety, creating a hybrid scaffold with potential for novel biological activities.

Mechanistic Rationale

The Hantzsch synthesis pathway involves two key intermediates. First, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester. Separately, a second equivalent of the β-ketoester reacts with the ammonia source to form an enamine. The final product is formed through a Michael addition of the enamine to the Knoevenagel product, followed by cyclization and dehydration. The 2-aminopyrimidine group remains as a substituent on the newly formed dihydropyridine ring.

Hantzsch_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Product A 2-Aminopyrimidine- 5-carbaldehyde D Knoevenagel Condensation A->D B β-Ketoester (2 eq.) B->D E Enamine Formation B->E C Ammonium Acetate C->E F Michael Addition & Cyclization D->F E->F G 1,4-Dihydropyridine Derivative F->G

Caption: Workflow for the Hantzsch 1,4-dihydropyridine synthesis.

Experimental Protocol: Synthesis of a 2-Aminopyrimidine-Substituted 1,4-Dihydropyridine

This protocol is a representative procedure based on established Hantzsch synthesis methodologies.

Materials:

  • 2-Aminopyrimidine-5-carbaldehyde hydrate (1.0 mmol, 141.13 mg)

  • Ethyl acetoacetate (2.0 mmol, 260.27 mg, 0.25 mL)

  • Ammonium acetate (1.2 mmol, 92.51 mg)

  • Ethanol (15 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-aminopyrimidine-5-carbaldehyde hydrate (1.0 mmol) and ethyl acetoacetate (2.0 mmol) in 15 mL of ethanol with stirring.

  • Add ammonium acetate (1.2 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 6-10 hours. The reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • The product will typically precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol and then a small amount of diethyl ether to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from ethanol if necessary.

Self-Validation: Characterization via NMR and mass spectrometry is crucial. The ¹H NMR spectrum should display a characteristic singlet for the C4-proton of the dihydropyridine ring and a broad singlet for the NH proton.

ParameterConditionRationale
Nitrogen Source Ammonium acetateServes as the source of the nitrogen atom in the dihydropyridine ring.
Solvent EthanolCommon solvent for Hantzsch reactions, effectively solubilizing reactants.
Temperature RefluxDrives the multiple condensation and cyclization steps to completion.
Stoichiometry 2 eq. of β-ketoesterTwo equivalents are required to form the symmetric dihydropyridine ring structure.

Application 3: Synthesis of Fused Pyrimidines

The ortho-positioning of the amino and aldehyde groups in 2-aminopyrimidine-5-carbaldehyde makes it an ideal precursor for constructing fused bicyclic heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These scaffolds are of high interest in medicinal chemistry. A multicomponent approach can be envisioned where the aldehyde undergoes a condensation reaction, and the amino group subsequently acts as an intramolecular nucleophile.

Example Protocol: Three-Component Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol is based on the general principles of condensation reactions of o-aminoaldehydes with active methylene compounds.

Materials:

  • 2-Aminopyrimidine-5-carbaldehyde hydrate (1.0 mmol, 141.13 mg)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

  • Ethanol (10 mL)

Procedure:

  • Combine 2-aminopyrimidine-5-carbaldehyde hydrate (1.0 mmol) and malononitrile (1.0 mmol) in a round-bottom flask with 10 mL of ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • The product can be recrystallized from a suitable solvent like ethanol or DMF/ethanol.

Mechanistic Insight: This reaction proceeds via a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. The resulting vinylidene intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the 2-amino group onto one of the nitrile carbons, followed by tautomerization to yield the aromatic pyrido[2,3-d]pyrimidine system.

Conclusion and Future Outlook

2-Aminopyrimidine-5-carbaldehyde hydrate is a powerful and versatile building block for the synthesis of diverse and medicinally relevant heterocyclic compounds through multicomponent reactions. The strategic positioning of its functional groups enables rapid access to complex scaffolds such as dihydropyrimidinones, dihydropyridines, and fused pyrimidines. The protocols detailed herein provide a robust starting point for researchers to explore the vast chemical space accessible from this unique precursor. By understanding the underlying mechanisms and the rationale behind the experimental conditions, scientists in drug discovery can efficiently generate novel compound libraries, accelerating the identification of the next generation of therapeutic agents.

References

  • Iqbal, S., Shaikh, N. N., Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available at: [Link]

  • Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigesters. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450. [This is a foundational reference, though not directly retrieved, it is the origin of the Biginelli reaction]
  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [This is a foundational reference for the Hantzsch reaction]
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. Available at: [Link]

  • Stadler, A., & Kappe, C. O. (2001). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 57, 1-116.
  • Deshmukh, M. B., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(21), 6489. Available at: [Link]

  • Ilfahmi, Y. A., et al. (2022). DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Indonesian Journal of Chemical Research, 10(2), 124-129. Available at: [Link]

  • Saikia, L., & Dutta, D. J. (2021). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances, 11(20), 12247-12271. Available at: [Link]

  • Weber, L. (2002). The application of multi-component reactions in drug discovery. Current medicinal chemistry, 9(23), 2085-2093. Available at: [Link]

  • Zhidkova, E., et al. (2022). o-Aminopyrimidine Aldehydes and Ketones: Synthesis and Use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 58(11), 547-566. Available at: [Link]

  • Suescun, O., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453. Available at: [Link]

Protocol for Condensation Reactions Utilizing 2-Aminopyrimidine-5-carbaldehyde Hydrate: Synthesis of Biologically Relevant Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract: 2-Aminopyrimidine-5-carbaldehyde is a versatile and highly valuable bifunctional building block in modern medicinal chemistry and organic synthesis.[1] Its structure, featuring both a nucleophilic amino group and an electrophilic aldehyde, provides a strategic entry point for the construction of complex heterocyclic systems, particularly fused pyrimidines like pyrimido[4,5-d]pyrimidines, which are scaffolds of significant pharmacological interest.[2][3][4] This application note presents a detailed experimental protocol for the condensation reaction of 2-Aminopyrimidine-5-carbaldehyde hydrate with an active methylene compound, focusing on the Knoevenagel condensation pathway.[5][6][7] We will elucidate the underlying chemical principles, provide a robust, step-by-step methodology, and offer expert insights into reaction optimization and troubleshooting to ensure reproducible and high-yield synthesis.

Scientific Foundation: Mechanism and Rationale

The primary transformation detailed herein is the Knoevenagel condensation, a cornerstone reaction in C-C bond formation. It involves the nucleophilic addition of a carbanion, generated from an "active methylene" compound, to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[5]

Causality of Experimental Design:

  • The Aldehyde: The aldehyde group on the 2-aminopyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the pyrimidine ring itself.

  • The Active Methylene Compound: Compounds with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, barbituric acid, cyanoacetic esters) are readily deprotonated.[5][8] The choice of this reactant directly dictates the structure of the resulting fused ring system.

  • The Catalyst: A weak base, such as piperidine, is employed catalytically. Its role is to deprotonate the active methylene compound to generate the nucleophilic enolate/carbanion.[6] Using a mild base is critical to prevent undesired side reactions, such as self-condensation of the aldehyde or Cannizzaro reactions. While the 2-amino group can also participate in reactions to form Schiff bases or stable hemiaminals, the Knoevenagel pathway is favored under these conditions with a suitable active methylene partner.[9][10]

The overall reaction sequence proceeds as follows:

  • Base-catalyzed deprotonation of the active methylene compound.

  • Nucleophilic attack of the resulting carbanion on the aldehyde's carbonyl carbon.

  • Protonation of the intermediate alkoxide to form a β-hydroxy adduct.

  • Base-catalyzed elimination of a water molecule (dehydration) to form the final, conjugated product.

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification A Dissolve Reactants (2-Aminopyrimidine-5-carbaldehyde & Active Methylene Compound) in Solvent (Ethanol) B Add Catalyst (Piperidine) A->B Equimolar amounts C Heat to Reflux (e.g., 80°C) B->C Catalytic amount D Monitor Progress (TLC) C->D E Cool Reaction Mixture D->E Reaction Complete F Precipitate & Filter Product E->F G Wash with Cold Solvent F->G H Dry Product G->H I Characterize (NMR, MS, MP) H->I

Caption: High-level workflow for the Knoevenagel condensation.

Materials and Methods

Reagents and Chemicals

Proper handling and storage of reagents are paramount for reproducibility. 2-Aminopyrimidine-5-carbaldehyde hydrate should be stored at 2-8°C in an inert atmosphere.[1][11]

ReagentCAS NumberMolecular Weight ( g/mol )RoleSupplier Example
2-Aminopyrimidine-5-carbaldehyde hydrate1588441-19-3141.13 (hydrate)Aldehyde SubstrateSigma-Aldrich
Malononitrile109-77-366.06Active Methylene CompoundSigma-Aldrich
Ethanol (Absolute)64-17-546.07SolventFisher Scientific
Piperidine110-89-485.15Basic CatalystAcros Organics
Diethyl Ether60-29-774.12Washing SolventJ.T. Baker
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Water-cooled condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask assembly

  • Silica gel TLC plates (e.g., F254)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator (optional, for solvent removal)

  • Melting point apparatus

  • Analytical balance

Step-by-Step Experimental Protocol

This protocol details the synthesis of 2-((2-aminopyrimidin-5-yl)methylene)malononitrile, a common product from this type of condensation.

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-Aminopyrimidine-5-carbaldehyde hydrate (e.g., 1.41 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol).

    • Expert Insight: Ensure the aldehyde is fully dissolved or well-suspended before proceeding. The hydrate form is used, so its molecular weight should be accounted for in molar calculations.

  • Solvent Addition: Add absolute ethanol (30 mL) to the flask. Stir the mixture at room temperature until a homogenous suspension or solution is formed.

  • Catalyst Introduction: Using a micropipette, add piperidine (0.1 mL, approx. 1.0 mmol, 0.1 eq) to the reaction mixture.

    • Causality: A catalytic amount (5-10 mol%) is sufficient. Excess base can lead to side product formation and complicate purification.

  • Reaction Execution: Attach the condenser to the flask and begin heating the mixture to reflux (approximately 78-80°C for ethanol) using the heating mantle. Maintain a gentle reflux with continuous stirring.

  • Monitoring Progress: The reaction progress should be monitored every 30-60 minutes using Thin-Layer Chromatography (TLC).

    • System: Prepare a TLC plate and elute with a solvent system like Ethyl Acetate/Hexane (e.g., 1:1 v/v).

    • Validation: Spot the starting material (aldehyde) and the reaction mixture. The reaction is complete upon the disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot under UV visualization.

  • Product Isolation (Work-up): Once the reaction is complete (typically 2-4 hours), remove the flask from the heat source and allow it to cool to room temperature. A precipitate will likely form upon cooling.

    • Field Insight: To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid sequentially with a small amount of cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL).

    • Rationale: Washing removes residual solvent, unreacted starting materials, and the catalyst. Diethyl ether is used as a final wash due to its low boiling point, which facilitates faster drying.

  • Drying: Dry the collected solid product under vacuum or in a desiccator to a constant weight. Record the final mass and calculate the yield.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques.

    • Melting Point: Compare with literature values.

    • ¹H NMR & ¹³C NMR: Confirm the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of new vinyl proton signals.

    • FTIR: Look for the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a nitrile (C≡N) stretch (~2220 cm⁻¹).

    • HRMS: To confirm the exact mass of the product.[3]

Troubleshooting and Expert Recommendations

IssuePotential CauseRecommended Solution
No or Low Yield 1. Inactive catalyst.2. Insufficient heating.3. Poor quality reagents.1. Use fresh piperidine.2. Ensure a steady reflux is maintained.3. Verify the purity of starting materials.
Incomplete Reaction 1. Insufficient reaction time.2. Catalyst deactivation.1. Extend the reflux time and continue monitoring by TLC.2. Add a second small portion of the catalyst.
Product is an Oil or Gummy Solid Impurities are present or product is not fully crystalline.1. Attempt to triturate the product with a non-polar solvent like hexane.2. Purify via recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).
Multiple Spots on TLC Side reactions, such as Schiff base formation or self-condensation.1. Ensure the amount of catalyst is not excessive.2. Consider lowering the reaction temperature slightly.3. Purify the crude product using column chromatography if recrystallization is ineffective.

References

  • ResearchGate. Synthesis of pyrimido[4,5-d]pyrimidine derivatives 13, 16 and 18. Available at: [Link]

  • Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. (Source details available through initial search)
  • MDPI. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Available at: [Link]

  • Sci-Hub. Solid-Phase Synthesis of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones. (Source details available through initial search)
  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. (Source details available through initial search)
  • ResearchGate. Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. Available at: [Link]

  • ResearchGate. Knoevenagel condensation‐assisted multicomponent synthesis of... Available at: [Link]

  • Google Patents. CN102952083A - Preparation method of 2-amino pyrimidine.
  • NIH National Library of Medicine. Condensation-Based Methods for the C−H Bond Functionalization of Amines. Available at: [Link]

  • NIH National Library of Medicine. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Available at: [Link]

  • RSC Publishing. α-Aminoazoles/azines: key reaction partners for multicomponent reactions. Available at: [Link]

  • PubMed. Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Available at: [Link]

  • ResearchGate. Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde. Available at: [Link]

  • MDPI. Recent Developments on Five-Component Reactions. Available at: [Link]

  • MDPI. Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Available at: [Link]

  • MDPI. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Available at: [Link]

  • ResearchGate. Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. Available at: [Link]

  • Thieme Connect. Product Class 12: Pyrimidines. Available at: [Link]

  • NIH National Library of Medicine. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging 2-Aminopyrimidine-5-carbaldehyde Hydrate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold

In the landscape of modern oncology and drug discovery, protein kinases remain a paramount target class. The aberrant activity of these enzymes is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and angiogenesis. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted cancer therapy.[1] Within the vast chemical space of potential inhibitors, the 2-aminopyrimidine moiety has emerged as a "privileged scaffold."[2] Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic the adenine hinge-binding motif of ATP, enabling potent and often selective inhibition of various kinases.[1] Several FDA-approved drugs, including Imatinib and Palbociclib, feature this critical core structure, underscoring its therapeutic significance.[3]

This guide focuses on a highly versatile and reactive building block for constructing such inhibitors: 2-Aminopyrimidine-5-carbaldehyde hydrate (1) . The presence of a reactive aldehyde group at the C5-position, ortho to a nitrogen atom and conjugated with the electron-rich amino group, provides a unique chemical handle for a variety of synthetic transformations. This allows for the efficient assembly of complex heterocyclic systems, such as pyridopyrimidines and other fused scaffolds, which are prevalent in next-generation kinase inhibitors targeting key players in oncogenic signaling pathways like CDKs, EGFR, and VEGFR.[2][4][5]

This document provides an in-depth exploration of the application of this key intermediate, detailing the chemical rationale and providing field-proven protocols for its use in the synthesis of potent kinase inhibitors.

Core Synthetic Strategies & Mechanistic Rationale

The synthetic utility of 2-Aminopyrimidine-5-carbaldehyde hydrate stems primarily from the reactivity of its aldehyde functional group. This allows for participation in a range of classical carbon-carbon and carbon-nitrogen bond-forming reactions. Two principal strategies are highlighted here: fused-ring system construction via condensation reactions and scaffold derivatization through functional group transformation.

Strategy 1: Construction of Fused Pyridopyrimidine Scaffolds via Condensation Reactions

A powerful application of this aldehyde is in the construction of bicyclic pyridopyrimidines. These fused heterocyclic systems are the core of many potent kinase inhibitors. The synthesis is typically achieved through a base-catalyzed condensation reaction with an active methylene compound, followed by intramolecular cyclization.

The general mechanism involves an initial Knoevenagel or similar condensation. A basic catalyst (e.g., piperidine, sodium ethoxide) deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the 2-aminopyrimidine-5-carbaldehyde. Subsequent dehydration yields a stable intermediate. The final step is a thermally or acid-catalyzed intramolecular cyclization, where the amino group attacks the nitrile or ester moiety, followed by tautomerization to yield the aromatic pyridopyrimidine ring system. The choice of the active methylene compound dictates the final substitution pattern on the newly formed pyridine ring.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Final Product A 2-Aminopyrimidine- 5-carbaldehyde Hydrate D Condensation Intermediate A->D Nucleophilic Attack B Active Methylene Compound (e.g., Malononitrile) B->D C Base Catalyst (e.g., Piperidine) C->B Deprotonation E Pyridopyrimidine Scaffold D->E Heat / Acid (Annulation) F Substituted Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core E->F Tautomerization

Caption: Workflow for Pyridopyrimidine Synthesis.

Strategy 2: Derivatization via Oxime Formation for c-Met/VEGFR-2 Inhibitors

The aldehyde can also serve as a direct attachment point for pharmacophoric groups that interact with key residues in the kinase active site. A prime example is the synthesis of dual c-Met and VEGFR-2 inhibitors.[5] The signaling pathways of Hepatocyte Growth Factor (HGF)/c-Met and Vascular Endothelial Growth Factor (VEGF)/VEGFR-2 are critically intertwined in promoting tumor angiogenesis and metastasis.[5] Dual inhibition, therefore, presents a highly effective therapeutic strategy.

In this approach, the aldehyde is converted to an oxime ether. This is achieved by condensation with a hydroxylamine derivative, often bearing a linker and a terminal functional group designed to interact with the solvent-exposed region of the kinase. The oxime moiety itself can form crucial hydrogen bonds within the ATP-binding pocket, while the appended groups contribute to potency and selectivity. This strategy showcases the aldehyde's utility not just for building the core scaffold, but for installing key binding elements.

G cluster_pathway Oncogenic Signaling Pathways cluster_inhibitor Mechanism of Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds HGF HGF cMet c-Met HGF->cMet Binds PI3K PI3K/Akt Pathway VEGFR2->PI3K RAS RAS/MAPK Pathway VEGFR2->RAS cMet->PI3K cMet->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation Angiogenesis Angiogenesis & Metastasis PI3K->Angiogenesis RAS->Proliferation RAS->Angiogenesis Inhibitor Pyrimidine-5-carbaldehyde Oxime Derivative Inhibitor->VEGFR2 Inhibits Inhibitor->cMet Inhibits

Caption: Dual Inhibition of c-Met and VEGFR-2 Pathways.

Experimental Protocols & Methodologies

The following protocols are presented as robust starting points for synthesis and are based on established chemical principles and literature precedents.[5][6]

Protocol 1: General Synthesis of a Pyrido[2,3-d]pyrimidine Core

This protocol describes a general method for the synthesis of a 7-amino-2-substituted-pyrido[2,3-d]pyrimidine-6-carbonitrile scaffold, a common core for many CDK inhibitors.

Materials:

  • 2-Aminopyrimidine-5-carbaldehyde hydrate (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Dowtherm A (or similar high-boiling solvent)

Procedure:

  • Condensation: To a solution of 2-Aminopyrimidine-5-carbaldehyde hydrate (1.0 eq) in anhydrous ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Causality Note: Piperidine acts as a base to deprotonate malononitrile, initiating the Knoevenagel condensation. Ethanol is a suitable polar, protic solvent for this step.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the precipitated solid, the Knoevenagel adduct, by vacuum filtration and wash with cold ethanol. Dry the intermediate under vacuum.

  • Cyclization: In a separate flask, heat Dowtherm A to 240-250 °C.

  • Add the dried intermediate from the previous step in portions to the hot Dowtherm A.

    • Causality Note: The high temperature provides the necessary activation energy for the intramolecular cyclization (annulation) to form the pyridine ring. Dowtherm A is used for its high boiling point and thermal stability.

  • Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Cool the mixture and dilute with hexane to precipitate the crude product.

  • Purification: Collect the crude solid by filtration. Purify the product by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) or by column chromatography on silica gel to afford the pure pyrido[2,3-d]pyrimidine core.

Protocol 2: Synthesis of a 4-Aminopyrimidine-5-carbaldehyde Oxime Ether Derivative

This protocol is adapted from methodologies for synthesizing dual c-Met and VEGFR-2 inhibitors and demonstrates the derivatization of the aldehyde.[5]

Materials:

  • 4-Amino-2-(substituted)-pyrimidine-5-carbaldehyde (1.0 eq) (Note: A related starting material)

  • O-(3-(piperidin-1-yl)propyl)hydroxylamine dihydrochloride (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • Methanol

  • Water

Procedure:

  • Reaction Setup: Suspend the 4-amino-2-(substituted)-pyrimidine-5-carbaldehyde (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add O-(3-(piperidin-1-yl)propyl)hydroxylamine dihydrochloride (1.2 eq) and sodium bicarbonate (3.0 eq) to the suspension.

    • Causality Note: Sodium bicarbonate is a mild base used to neutralize the HCl salt of the hydroxylamine derivative, liberating the free base required for the condensation reaction. The methanol/water solvent system ensures solubility for all reactants.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Work-up and Isolation: Upon completion, add water to the reaction mixture to precipitate the crude product.

  • Collect the solid by vacuum filtration.

  • Wash the solid sequentially with water and then a small amount of cold diethyl ether to remove residual impurities.

  • Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or by flash column chromatography to yield the pure oxime ether product.

Data Presentation: Inhibitor Potency

The ultimate validation of these synthetic strategies lies in the biological activity of the resulting compounds. The table below summarizes representative inhibitory data for compounds synthesized using pyrimidine-5-carbaldehyde-derived scaffolds against their target kinases.

Compound ClassTarget Kinase(s)Representative IC₅₀ (nM)Reference
Pyrido[2,3-d]pyrimidineCDK959[7]
4-Aminopyrimidine Oximec-Met210[5]
4-Aminopyrimidine OximeVEGFR-2170[5]
Pyrimidine-5-carbonitrileEGFR8.29[8]
Furo/Thieno[2,3-d]pyrimidineVEGFR-221 - 47[9]

IC₅₀ values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50% and are indicative of the compound's potency.

Conclusion and Future Outlook

2-Aminopyrimidine-5-carbaldehyde hydrate is a high-value, versatile building block for the synthesis of advanced kinase inhibitors. Its aldehyde functionality provides a strategic entry point for constructing complex, fused heterocyclic systems and for introducing key pharmacophoric features. The protocols detailed herein demonstrate its utility in creating potent inhibitors of therapeutically relevant kinases such as CDKs, c-Met, and VEGFR-2. As the demand for more selective and potent kinase inhibitors continues to grow, the creative application of such strategically functionalized scaffolds will remain a critical enabler of innovation in drug discovery.

References

  • Shaikh, N.N., Iqbal, S., Khan, K.M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available from: [Link]

  • Jadhav, M., Sankhe, K., Bhandare, R.R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available from: [Link]

  • Zhang, M., Liu, Y., Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry, 78, 117142. Available from: [Link]

  • ResearchGate (n.d.). Knoevenagel condensation-assisted multicomponent synthesis of 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione 8 derivatives. ResearchGate. Available from: [Link]

  • Ancureall Pharmaceuticals (n.d.). 2-Aminopyrimidines CDK9 inhibitors. ResearchGate. Available from: [Link]

  • Al-Warhi, T., Sabt, A., Al-Salahi, R., et al. (2021). Design, synthesis and biological evaluation of 4-Aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Bioorganic Chemistry, 116, 105342. Available from: [Link]

  • El-Damasy, D.A., Lee, J.A., Lee, J., et al. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Medicinal Chemistry. Available from: [Link]

  • Al-Salahi, R., Al-Warhi, T., Al-Obaid, A.M., et al. (2022). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 27(19), 6293. Available from: [Link]

  • Abuelizz, H.A., Marzouk, M., Ghabbour, H.A., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12, 29019-29035. Available from: [Link]

  • Fadda, A.A., El-Attar, K.M., & Kaiba, A. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13, 11649-11671. Available from: [Link]

  • El-Sayed, M.A.A., Abbas, S.E.S., El-Karamany, A.M., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. Available from: [Link]

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Application Notes & Protocols for 2-Aminopyrimidine-5-carbaldehyde Hydrate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Aminopyrimidine-5-carbaldehyde hydrate as a critical pharmaceutical intermediate. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] This guide elucidates the compound's properties, details robust synthetic protocols for its derivatization, and explains the chemical principles underpinning its application, with a focus on the synthesis of kinase inhibitors.

Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a cornerstone of modern drug discovery, recognized for its ability to mimic the adenine core of ATP and form key hydrogen bond interactions within the hinge region of protein kinases.[3] This structural feature has made it an indispensable building block for a multitude of targeted therapies, including blockbuster anticancer drugs like Imatinib.[4][5][6] The versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7][8]

2-Aminopyrimidine-5-carbaldehyde hydrate emerges as a particularly valuable intermediate. It possesses two orthogonal points for chemical modification:

  • The aldehyde group at the 5-position is a versatile handle for introducing diverse substituents via reactions like reductive amination, Wittig reactions, and various condensations.

  • The amino group at the 2-position allows for the construction of the critical (phenylamino)pyrimidine (PAP) pharmacophore, a key feature of many Type II kinase inhibitors.[4][9]

This guide provides the foundational knowledge and practical protocols to effectively leverage this intermediate in complex synthetic campaigns.

Physicochemical and Safety Data

Accurate characterization and safe handling are paramount for successful and reproducible synthesis. The properties of 2-Aminopyrimidine-5-carbaldehyde are summarized below.

PropertyValueSource(s)
CAS Number 120747-84-4[10]
Molecular Formula C₅H₅N₃O[10]
Molecular Weight 123.11 g/mol [10]
Appearance Solid, white to light yellow powder[11]
Melting Point 209-214 °C[10]
Boiling Point 372.7 ± 34.0 °C at 760 mmHg[10]
Solubility Soluble in DMSO and Methanol (Slightly)[11]
Topological Polar Surface Area (TPSA) 68.87 Ų[10]
Storage Store at 2-8°C, in a dry, well-ventilated place. Keep container tightly closed.[11][12][13]
Safety & Handling Synopsis

2-Aminopyrimidine-5-carbaldehyde hydrate requires careful handling in a laboratory setting.

  • Hazard Classifications: May be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[12]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety goggles with side shields.[12][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Core Synthetic Application: Reductive Amination

Reductive amination is arguably the most powerful and frequently used transformation for this intermediate. It provides a direct and efficient route to construct a C-N bond, attaching a wide variety of amine-containing fragments to the pyrimidine core. The reaction proceeds in two stages: the initial formation of a Schiff base (imine) between the aldehyde and a primary amine, followed by its immediate reduction to a more stable secondary amine.[15]

Causality in Protocol Design

The choice of reducing agent is critical for a successful one-pot reductive amination. The ideal reagent should selectively reduce the protonated iminium ion intermediate much faster than it reduces the starting aldehyde. This selectivity prevents the wasteful formation of the corresponding alcohol.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications. It is a mild and selective reducing agent, particularly effective for reducing imines and iminium ions in the presence of aldehydes.[16] Its reduced reactivity compared to sodium borohydride (NaBH₄) is due to the electron-withdrawing effect of the acetate groups.

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, it is also selective for imines over carbonyls, especially at mildly acidic pH (4-6).[15][17] However, due to the potential to generate toxic hydrogen cyanide gas under strongly acidic conditions, STAB is often preferred from a safety perspective.

The workflow for this crucial reaction is visualized below.

G reactant reactant reagent reagent intermediate intermediate product product condition condition A 2-Aminopyrimidine- 5-carbaldehyde C Iminium Ion Intermediate A->C Condensation (-H₂O) B Primary/Secondary Amine (R-NH₂) B->C D N-Substituted Aminomethyl Pyrimidine Product C->D Reduction STAB NaBH(OAc)₃ (STAB) [Reducing Agent] STAB->C Solvent DCE or THF [Solvent] Solvent->A Acid Acetic Acid (cat.) [Catalyst] Acid->A

Figure 1: General workflow for one-pot reductive amination.

Protocol: Synthesis of N-Benzyl-5-(aminomethyl)-2-pyrimidinamine

This protocol provides a representative, field-proven method for the reductive amination of 2-Aminopyrimidine-5-carbaldehyde hydrate with benzylamine.

Materials:

  • 2-Aminopyrimidine-5-carbaldehyde hydrate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Aminopyrimidine-5-carbaldehyde hydrate (1.0 eq) and dissolve/suspend it in anhydrous DCM or DCE (approx. 0.1 M concentration).

  • Amine Addition: Add benzylamine (1.1 eq) to the mixture via syringe, followed by the catalytic amount of glacial acetic acid. The acid catalyzes the formation of the iminium ion, accelerating the reaction.[17]

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Reduction: Carefully add Sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Continue stirring the reaction at room temperature for 2-12 hours. Monitor the reaction's completion by TLC, checking for the consumption of the starting aldehyde.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes or DCM/Methanol) or by recrystallization to yield the pure N-Benzyl-5-(aminomethyl)-2-pyrimidinamine.

Pathway to Kinase Inhibitors: A Synthetic Strategy

The true power of 2-Aminopyrimidine-5-carbaldehyde hydrate is realized when it is used as a foundational piece in a multi-step synthesis targeting complex APIs, such as Aurora or ABL kinase inhibitors.[18][19] The following diagram outlines a logical synthetic pathway to a key precursor for Imatinib-style analogs, leveraging the protocols described.

G reactant reactant intermediate intermediate final_intermediate final_intermediate step step start 2-Aminopyrimidine- 5-carbaldehyde step1 Step 1: Reductive Amination (e.g., with 3-aminotoluene) Reagents: NaBH(OAc)₃, AcOH, DCE start->step1 int1 N-(Aryl)-5-(aminomethyl)- 2-pyrimidinamine step2 Step 2: Amide Coupling (e.g., with 4-(pyridin-3-yl)benzoyl chloride) Reagents: Pyridine or TEA, DCM int1->step2 int2 Amide-Coupled Intermediate step1->int1 step2->int2

Figure 2: Synthetic pathway to a key kinase inhibitor precursor.

This strategy effectively builds the (phenylamino)pyrimidine (PAP) core and attaches a side chain via the aldehyde functionality. The resulting intermediate (int2) contains the essential pharmacophoric elements for kinase inhibition and can be further elaborated, for instance, by coupling with a piperazine moiety to complete the synthesis of an Imatinib analog.[4][5] This modular approach allows for the rapid generation of a library of analogs for SAR exploration by simply varying the amine used in Step 1 and the acid chloride used in Step 2.

Conclusion

2-Aminopyrimidine-5-carbaldehyde hydrate is a high-value, versatile intermediate for pharmaceutical research and development. Its dual functional handles enable the efficient and modular construction of complex molecular architectures central to modern targeted therapies. The robust protocols and strategic pathways outlined in this guide, particularly the application of selective reductive amination, provide drug discovery scientists with a reliable toolkit for synthesizing novel kinase inhibitors and other potential therapeutic agents. The inherent biological relevance of the 2-aminopyrimidine scaffold ensures that this building block will remain a critical component in the quest for new medicines.[20][21][22]

References

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  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. National Center for Biotechnology Information (PMC). [Link]

  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. MDPI. [Link]

  • (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia. PubMed. [Link]

  • A Review on Medicinal Approaches of Novel Imatinib Derivatives. PubMed. [Link]

  • 2-Aminopyrimidine: Your Go-To Intermediate for Drug Discovery. Apolloscientific. [Link]

  • ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. ResearchGate. [Link]

  • 2-Aminopyrimidine-5-carbaldehyde | CAS#:120747-84-4. Chemsrc. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Center for Biotechnology Information (PMC). [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. wjpr.net. [Link]

  • 2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • 2-Aminopyrimidine | C4H5N3. PubChem. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central. [Link]

  • 2-Aminopyrimidine-5-carbaldehyde, 97%. J&K Scientific. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Center for Biotechnology Information (PMC). [Link]

  • UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Scribd. [Link]

  • Reductive Amination. YouTube. [Link]

  • Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. ResearchGate. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]

  • Reductive Amination. WordPress. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]

  • Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. ResearchGate. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

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Application Note: A Robust, Step-by-Step Protocol for the Synthesis of 2-Aminopyrimidine Derivatives from Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] Marketed drugs such as the kinase inhibitors Imatinib and Palbociclib feature this privileged structure, highlighting its significance.[1] This application note provides a detailed, field-proven protocol for the synthesis of 2-aminopyrimidine derivatives through a one-pot, three-component reaction involving a carbaldehyde, an acetophenone derivative, and guanidine.

The synthesis is based on a base-catalyzed condensation reaction, which is operationally simple, utilizes readily available starting materials, and offers good to excellent yields, making it highly adaptable for both academic research and industrial drug discovery laboratories.[3][4] We will delve into the underlying mechanism, provide a comprehensive step-by-step experimental procedure, offer insights into reaction optimization, and present a troubleshooting guide to ensure reliable and reproducible results.

Reaction Principle and Mechanism

The synthesis proceeds via a tandem reaction sequence initiated by a base-catalyzed aldol condensation, followed by a cyclocondensation with guanidine. The overall transformation can be summarized as the reaction of an aldehyde, a ketone possessing α-hydrogens, and guanidine to yield the corresponding 4,6-disubstituted-2-aminopyrimidine.

The Causality Behind the Mechanism:

  • Aldol Condensation: The reaction is initiated by the deprotonation of the α-carbon of the ketone (e.g., acetophenone) by a strong base (e.g., KOH) to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule (dehydration) yields an α,β-unsaturated ketone, commonly known as a chalcone.[4] This step is crucial as it creates the C-C-C backbone required for the pyrimidine ring.

  • Michael Addition & Cyclocondensation: Guanidine, a strong nucleophile, then attacks the β-carbon of the chalcone in a Michael-type addition. This is followed by an intramolecular cyclization where one of the amino groups of guanidine attacks the ketone carbonyl.

  • Aromatization: The final step involves the dehydration of the cyclic intermediate, which leads to the formation of the stable, aromatic 2-aminopyrimidine ring.

The following diagram illustrates the proposed reaction mechanism:

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product Aldehyde Ar-CHO (Aldehyde) Chalcone Ar-CH=CH-CO-Ph (Chalcone Intermediate) Aldehyde->Chalcone Aldol Condensation (+KOH, -H2O) Ketone Ph-CO-CH3 (Acetophenone) Ketone->Chalcone Aldol Condensation (+KOH, -H2O) Guanidine H2N-C(=NH)-NH2 (Guanidine) Michael_Adduct Michael Adduct Guanidine->Michael_Adduct Michael Addition Chalcone->Michael_Adduct Michael Addition Cyclic_Intermediate Cyclized Intermediate Michael_Adduct->Cyclic_Intermediate Intramolecular Cyclization Product 4-Aryl-6-phenyl- 2-aminopyrimidine Cyclic_Intermediate->Product Dehydration (-H2O)

Caption: Proposed mechanism for the one-pot synthesis of 2-aminopyrimidines.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-(4-chlorophenyl)-6-phenyl-2-aminopyrimidine as a representative example. The procedure can be adapted for various substituted aromatic aldehydes and acetophenones.

Materials and Reagents
  • 4-Chlorobenzaldehyde (≥98% purity)

  • Acetophenone (≥99% purity)

  • Guanidine hydrochloride (≥99% purity)

  • Potassium hydroxide (KOH) (≥85% purity, pellets)

  • Ethanol (95% or absolute)

  • Deionized water

  • Silica gel for Thin Layer Chromatography (TLC) plates (e.g., Silica Gel 60 F254)

  • Ethyl acetate and Hexane (HPLC grade, for TLC mobile phase)

Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Glass stirring rod

  • TLC tank and UV lamp (254 nm)

  • Melting point apparatus

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar in the 100 mL round-bottom flask.

    • To the flask, add 4-chlorobenzaldehyde (1.41 g, 10 mmol), acetophenone (1.20 g, 10 mmol), and guanidine hydrochloride (1.43 g, 15 mmol).

    • Add 30 mL of ethanol to the flask and stir the mixture for 5 minutes at room temperature to achieve partial dissolution.

  • Initiation of Reaction:

    • Carefully add potassium hydroxide pellets (1.12 g, 20 mmol) to the stirring mixture.

    • Rationale: KOH acts as the base to catalyze the initial aldol condensation and to neutralize the guanidine hydrochloride salt, liberating the free guanidine base required for the reaction.

  • Reaction Execution:

    • Attach the reflux condenser to the flask and place the setup on the magnetic stirrer/hotplate.

    • Heat the reaction mixture to reflux (approximately 80-85°C) with continuous stirring.

    • Monitoring: Monitor the reaction progress using TLC (e.g., 3:7 Ethyl acetate/Hexane mobile phase). Spot the starting materials and the reaction mixture periodically. The reaction is typically complete within 4-6 hours, indicated by the consumption of the aldehyde.

  • Work-up and Isolation:

    • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture slowly into a beaker containing 150 mL of ice-cold water while stirring vigorously with a glass rod.

    • Rationale: The 2-aminopyrimidine product is typically insoluble in water. Pouring the ethanolic solution into a large volume of cold water causes the product to precipitate out as a solid.

    • Continue stirring the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid cake on the filter with copious amounts of cold deionized water to remove any inorganic salts and residual ethanol.

    • Further wash the solid with a small amount of cold ethanol to remove any unreacted organic starting materials.

    • Recrystallization (Self-Validation): Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration. This step is critical for obtaining a high-purity product.

  • Drying and Characterization:

    • Dry the purified crystals under vacuum to obtain the final product, 4-(4-chlorophenyl)-6-phenyl-2-aminopyrimidine, as a solid.

    • Determine the yield, melting point, and confirm the structure using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to characterization.

G Reactants 1. Combine Reactants (Aldehyde, Ketone, Guanidine HCl, KOH) in Ethanol Reflux 2. Heat to Reflux (4-6 hours) Reactants->Reflux TLC Monitor by TLC Reflux->TLC Precipitate 3. Pour into Ice Water Reflux->Precipitate Filter 4. Vacuum Filter & Wash Precipitate->Filter Recrystallize 5. Recrystallize from Ethanol Filter->Recrystallize Dry 6. Dry Under Vacuum Recrystallize->Dry Product Pure Product Dry->Product Analyze Characterize (NMR, MS, MP) Product->Analyze

Caption: Step-by-step experimental workflow for 2-aminopyrimidine synthesis.

Results: Substrate Scope and Yields

The described protocol is robust and applicable to a variety of substituted aromatic aldehydes. The electronic nature of the substituent on the aldehyde can influence the reaction rate and overall yield.

EntryAr-CHO (Aldehyde)ProductReaction Time (h)Yield (%)
14-Chlorobenzaldehyde4-(4-Chlorophenyl)-6-phenyl-2-aminopyrimidine488
2Benzaldehyde4,6-Diphenyl-2-aminopyrimidine592
34-Methoxybenzaldehyde4-(4-Methoxyphenyl)-6-phenyl-2-aminopyrimidine685
44-Nitrobenzaldehyde4-(4-Nitrophenyl)-6-phenyl-2-aminopyrimidine3.591
52-Naphthaldehyde4-(Naphthalen-2-yl)-6-phenyl-2-aminopyrimidine583

Note: Yields are for isolated, recrystallized products. Reaction conditions: Aldehyde (10 mmol), Acetophenone (10 mmol), Guanidine HCl (15 mmol), KOH (20 mmol), Ethanol (30 mL), Reflux.

Discussion of Results:

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) on the aldehyde generally lead to faster reaction times, as they increase the electrophilicity of the carbonyl carbon, facilitating the initial aldol condensation.

  • Electron-donating groups (e.g., -OCH₃) may slightly decrease the reaction rate but still provide good yields.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive base (KOH may have absorbed moisture/CO₂).2. Insufficient heating or reaction time.3. Guanidine hydrochloride did not fully convert to free base.1. Use fresh, high-quality KOH pellets.2. Ensure the mixture is at a steady reflux. Extend reaction time and monitor by TLC.3. Ensure the correct stoichiometry of KOH is used.
Oily Product / Fails to Solidify 1. Incomplete reaction, presence of starting materials.2. Formation of side products.1. Confirm reaction completion via TLC before work-up.2. Purify the crude oil using column chromatography (silica gel) instead of recrystallization.
Product is Impure After Recrystallization 1. Inappropriate recrystallization solvent or technique.2. Product co-precipitated with impurities.1. Try a different solvent system (e.g., isopropanol, ethyl acetate). Ensure minimal hot solvent is used for dissolution.2. Perform a second recrystallization.
Reaction Stalls (TLC shows starting material) 1. Base has been consumed or is not potent enough.2. Concentration of reactants is too low.1. Add a small amount of additional KOH.2. If the reaction was performed on a very small scale, consider using less solvent.

References

  • Tariq, A. et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link][1][5][6]

  • Ansari, A. & Ali, A. (2022). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. GSC Biological and Pharmaceutical Sciences. Available at: [Link][2]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research. Available at: [Link]

  • Kumar, K. S. et al. (2011). Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. Journal of Chemical and Pharmaceutical Research. Available at: [Link][4]

  • Snider, B. B. et al. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry. Available at: [Link][7]

  • Organic Chemistry Portal. Biginelli Reaction. Available at: [Link][8]

  • ResearchGate. (2015). Synthesis of pyrimidines from aldehydes, acetophenone, and guanidine hydrochloride. Available at: [Link][3]

  • Iram, S. et al. (2017). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of the Serbian Chemical Society. Available at: [Link]

Sources

Application Notes and Protocols for Functional Group Transformations of 2-Aminopyrimidine-5-carbaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

2-Aminopyrimidine-5-carbaldehyde is a highly valuable and versatile building block in the fields of medicinal chemistry and materials science.[1] The inherent features of this molecule, namely the electron-deficient pyrimidine ring, the nucleophilic 2-amino group, and the reactive aldehyde functionality, provide a rich platform for a multitude of chemical transformations. This compound and its derivatives are integral to the synthesis of a wide array of bioactive molecules, including kinase inhibitors and other therapeutic agents.[2] The 2-aminopyrimidine core is considered a "privileged structure" in drug discovery due to its ability to interact with a variety of biological targets.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing key functional group transformations of 2-aminopyrimidine-5-carbaldehyde. It is important to note that the aldehyde often exists as a stable hydrate, which can be a factor in its reactivity. The protocols provided herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower the user to adapt and troubleshoot as needed.

Reductive Amination: A Gateway to Diverse Amine Libraries

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from aldehydes or ketones.[3][4] This one-pot reaction proceeds through the in-situ formation of an imine or iminium ion intermediate, which is then reduced by a selective reducing agent.[3] For 2-aminopyrimidine-5-carbaldehyde, this transformation is a cornerstone for generating libraries of compounds for structure-activity relationship (SAR) studies.

Causality Behind Experimental Choices:

The choice of reducing agent is critical for the success of a reductive amination. A key requirement is that the reducing agent should be mild enough to not reduce the starting aldehyde but reactive enough to reduce the intermediate imine/iminium ion. Sodium triacetoxyborohydride [Na(OAc)₃BH] is an excellent choice for this purpose as it is less reactive than sodium borohydride and can be used in a one-pot procedure without the need to pre-form the imine. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), which are good at solubilizing the reactants and are compatible with the reducing agent. A small amount of acetic acid is often added to catalyze the formation of the iminium ion.

Experimental Protocol: Synthesis of N-Benzyl-(2-aminopyrimidin-5-yl)methanamine

Materials:

  • 2-Aminopyrimidine-5-carbaldehyde hydrate

  • Benzylamine

  • Sodium triacetoxyborohydride [Na(OAc)₃BH]

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminopyrimidine-5-carbaldehyde hydrate (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCM.

  • Add benzylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and stir for a further 30 minutes.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the slurry of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

ReagentMolar Equiv.Purpose
2-Aminopyrimidine-5-carbaldehyde1.0Starting material
Benzylamine1.1Amine source
Sodium triacetoxyborohydride1.5Reducing agent
Acetic Acid0.1Catalyst for imine formation
Dichloromethane-Solvent
Workflow for Reductive Amination

Reductive_Amination A 2-Aminopyrimidine-5-carbaldehyde C Imine/Iminium Intermediate A->C Condensation B Primary/Secondary Amine B->C E Substituted Amine Product C->E Reduction D Reducing Agent (e.g., Na(OAc)3BH) D->E Wittig_Reaction A Phosphonium Ylide C Oxaphosphetane Intermediate A->C [2+2] Cycloaddition B 2-Aminopyrimidine-5-carbaldehyde B->C D Alkene Product C->D Decomposition E Triphenylphosphine Oxide C->E

Sources

The Versatile Precursor: Harnessing 2-Aminopyrimidine-5-carbaldehyde Hydrate for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Privileged Scaffolds

In the landscape of medicinal chemistry and materials science, the pyrimidine core stands as a "privileged scaffold," a structural motif frequently found in biologically active and functionally significant molecules.[1][2] Its presence in marketed drugs like Imatinib and Palbociclib underscores its importance in drug discovery.[2] Among the vast family of pyrimidine derivatives, 2-aminopyrimidine-5-carbaldehyde hydrate (APCH) emerges as a particularly valuable and versatile building block.[3] This compound uniquely combines the reactive aldehyde functionality with the nucleophilic and ring-forming potential of the 2-aminopyrimidine system, offering a direct and efficient entry into a diverse array of fused heterocyclic systems. This guide provides an in-depth exploration of APCH's synthetic utility, complete with detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.

Physicochemical Properties of 2-Aminopyrimidine-5-carbaldehyde

PropertyValue
CAS Number 120747-84-4
Molecular Formula C₅H₅N₃O
Molecular Weight 123.11 g/mol
Appearance Solid
Melting Point 209-214 °C

Core Reactivity: The Aldehyde and Amine Dyad

The synthetic potential of 2-aminopyrimidine-5-carbaldehyde hydrate is primarily dictated by the interplay between its two key functional groups: the C5-aldehyde and the C2-amino group. The aldehyde group is an electrophilic center, primed for condensation reactions with a variety of nucleophiles, particularly active methylene compounds. The 2-amino group, along with the ring nitrogens, can act as a nucleophile, participating in subsequent cyclization steps to form fused ring systems. This dual reactivity allows for the construction of complex polycyclic molecules in a convergent and often one-pot manner.

Application I: Synthesis of Pyridopyrimidine Scaffolds via Knoevenagel Condensation and Cyclization

Pyridopyrimidines, which feature a pyridine ring fused to a pyrimidine ring, are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and analgesic properties.[4] A common and efficient strategy for their synthesis involves an initial Knoevenagel condensation of an aldehyde with an active methylene compound, followed by a cyclization step.[5]

Mechanistic Rationale

The reaction proceeds through a well-established sequence. First, a base catalyst, often a weak amine like piperidine or an inorganic base, deprotonates the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion.[6] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-aminopyrimidine-5-carbaldehyde. The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product, the Knoevenagel adduct. In the presence of a suitable cyclizing agent or under thermal conditions, the amino group of the pyrimidine ring can then attack one of the nitrile groups, leading to the formation of the fused pyridine ring.

Visualizing the Pathway: Knoevenagel Condensation and Cyclization

Knoevenagel_Cyclization sub1 2-Aminopyrimidine- 5-carbaldehyde int1 Knoevenagel Adduct sub1->int1 step1 Knoevenagel Condensation sub2 Active Methylene Compound (e.g., Malononitrile) sub2->int1 reagent1 Base Catalyst (e.g., Piperidine) reagent1->step1 product Pyridopyrimidine Derivative int1->product step2 Intramolecular Cyclization Gewald_Reaction sub1 2-Aminopyrimidine- 5-carbaldehyde int1 2-Aminothiophene Intermediate sub1->int1 step1 Gewald Reaction sub2 Active Methylene Nitrile sub2->int1 reagent1 Sulfur (S₈) + Base reagent1->step1 product Thieno[2,3-d]pyrimidine Derivative int1->product step2 Pyrimidine Ring Formation reagent2 Cyclizing Agent (e.g., Formamide) reagent2->product

Sources

Application Note: Accelerating the Synthesis of Novel Heterocycles using 2-Aminopyrimidine-5-carbaldehyde Hydrate via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Aminopyrimidine-5-carbaldehyde hydrate is a versatile and highly reactive building block for the synthesis of a wide array of fused heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. Traditional synthetic routes often require long reaction times, harsh conditions, and result in moderate yields. This application note provides an in-depth guide to leveraging Microwave-Assisted Organic Synthesis (MAOS) to overcome these limitations. We present the fundamental principles of microwave chemistry, detailed protocols for high-efficiency multicomponent reactions, and insights into reaction optimization. By utilizing MAOS, researchers can achieve dramatic reductions in reaction time, improved product yields, and align with the principles of green chemistry.[1][2][3]

The Paradigm Shift: Understanding Microwave-Assisted Synthesis

Conventional laboratory heating relies on external heat sources, transferring energy to a reaction mixture via conduction and convection.[4] This process is inherently slow and inefficient, often creating significant thermal gradients within the vessel, which can lead to byproduct formation. Microwave synthesis represents a fundamental departure from this method.[5]

Core Mechanisms of Microwave Heating

Microwave irradiation utilizes the ability of certain molecules to transform electromagnetic energy into heat.[6] This occurs primarily through two mechanisms: dipolar polarization and ionic conduction.[4]

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants used in synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates intense molecular friction, which translates directly into thermal energy, heating the bulk of the solution uniformly and rapidly.[4]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic intermediates), they will oscillate back and forth under the influence of the microwave field. This movement constitutes an electric current. Resistance within the medium to this ionic flow results in the dissipation of energy as heat.[7]

The energy of a microwave photon is too low to cleave chemical bonds, meaning its interaction is purely kinetic, accelerating reactions by purely thermal means without altering the molecular structure.[6][7] This direct and instantaneous heating of the reaction bulk, rather than the vessel, is the primary source of the dramatic rate enhancements observed in MAOS.[5][8]

G cluster_0 Conventional Heating cluster_1 Microwave Heating HeatSource Heat Source (Oil Bath / Mantle) VesselWall Vessel Wall HeatSource->VesselWall Conduction SolutionSurface Solution Surface VesselWall->SolutionSurface Convection SolutionCore Reaction Core SolutionSurface->SolutionCore Slow Conduction MWSource Microwave Source (Magnetron) MWField MW Field MWSource->MWField ReactionMixture Reaction Mixture (Uniform & Instantaneous Heating) MWField->ReactionMixture Direct Energy Transfer

Caption: Conventional vs. Microwave heating mechanisms.

Key Advantages for Drug Development Professionals

The adoption of MAOS offers tangible benefits that align with the fast-paced demands of modern research and development:

  • Accelerated Reaction Rates: Reaction times can be reduced from hours or days to mere minutes.[5][9]

  • Enhanced Chemical Yields: Uniform heating minimizes byproduct formation, often leading to higher yields and purer products.[2][9]

  • Improved Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.

  • Green Chemistry: MAOS often allows for the use of less solvent or environmentally benign solvents, reducing waste and energy consumption.[1][3]

2-Aminopyrimidine-5-carbaldehyde Hydrate: A Privileged Scaffold

2-Aminopyrimidine-5-carbaldehyde is a trifunctional building block, making it an exceptionally valuable starting material for constructing complex heterocyclic systems. Its reactivity is governed by three key features:

  • Nucleophilic Amino Group (-NH₂): The primary amine at the C2 position is a potent nucleophile, readily participating in reactions like Schiff base formation, Michael additions, and cyclizations.

  • Electrophilic Aldehyde Group (-CHO): The formyl group at the C5 position is an electrophilic center, ideal for condensations with active methylene compounds (e.g., Knoevenagel condensation) and reactions with nucleophiles.

  • Electron-Deficient Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring withdraw electron density, activating the ring for certain nucleophilic aromatic substitution reactions (under specific substitution patterns) and influencing the reactivity of its substituents.

This unique combination allows for the rapid assembly of diverse molecular architectures, particularly through multicomponent reactions (MCRs).

Protocols for High-Efficiency Microwave-Assisted Synthesis

The following protocols are designed for use with a modern, sealed-vessel laboratory microwave reactor equipped with temperature and pressure sensors.

Protocol 1: One-Pot, Three-Component Synthesis of Pyrido[2,3-d]pyrimidines

This protocol describes a rapid synthesis of a fused heterocyclic system, a core structure found in many biologically active molecules, by leveraging the reactivity of the aldehyde and the pyrimidine ring system.[10]

Principle: This reaction proceeds via an initial Knoevenagel condensation between 2-aminopyrimidine-5-carbaldehyde and malononitrile, followed by a Michael addition of an active C-H acid (e.g., barbituric acid) and subsequent intramolecular cyclization. Microwave irradiation dramatically accelerates each step of this cascade.[11]

Materials and Equipment:

  • 2-Aminopyrimidine-5-carbaldehyde hydrate (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Barbituric acid (1.0 mmol)

  • Catalyst: Piperidine (0.2 mmol)

  • Solvent: Ethanol (3 mL)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Laboratory microwave synthesis system

Step-by-Step Methodology:

  • Place 2-aminopyrimidine-5-carbaldehyde hydrate (123.1 mg, 1.0 mmol, assuming anhydrous for calculation), malononitrile (72.7 mg, 1.1 mmol), and barbituric acid (128.1 mg, 1.0 mmol) into the 10 mL microwave reaction vessel.

  • Add the magnetic stir bar.

  • Add ethanol (3 mL) followed by piperidine (~17 µL, 0.2 mmol).

  • Seal the vessel securely according to the manufacturer's instructions.

  • Place the vessel in the microwave reactor cavity.

  • Irradiate the mixture according to the parameters in Table 1. The reaction is programmed to hold at the target temperature.

  • After irradiation, allow the vessel to cool to below 50°C (using the instrument's forced air cooling).

  • Once cooled, carefully open the vessel in a fume hood.

  • A precipitate should have formed. Filter the solid product and wash with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to obtain the desired pyrido[2,3-d]pyrimidine derivative.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: Microwave Reactor Parameters for Pyrido[2,3-d]pyrimidine Synthesis

ParameterValueRationale
Target Temperature 120 °CProvides sufficient thermal energy to overcome activation barriers without degrading reactants.
Ramp Time 2 minutesA rapid ramp is a key advantage of microwave heating.
Hold Time 10 minutesSignificantly shorter than the hours required for conventional heating.[12]
Microwave Power 200 W (Dynamic)Power is automatically modulated to maintain the target temperature.
Stirring HighEnsures uniform temperature distribution and reactant mixing.
Pre-stirring 30 secondsEnsures homogeneity before power application.
Protocol 2: Rapid Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

This two-step, one-pot sequential protocol demonstrates the formation of a Schiff base intermediate followed by cyclization to yield a therapeutically relevant imidazole-fused pyrimidine.[13]

Principle: The aldehyde group of 2-aminopyrimidine-5-carbaldehyde first reacts with a primary amine to form an imine (Schiff base). In the same pot, the addition of benzil and ammonium acetate triggers a Debus-Radziszewski imidazole synthesis, where the imine, benzil, and ammonia (from ammonium acetate) condense to form the final tetrasubstituted imidazole ring fused to the pyrimidine scaffold.

Caption: General workflow for microwave-assisted multicomponent reactions.

Materials and Equipment:

  • 2-Aminopyrimidine-5-carbaldehyde hydrate (1.0 mmol)

  • Primary amine (e.g., Aniline, 1.0 mmol)

  • Benzil (1.0 mmol)

  • Ammonium acetate (2.0 mmol)

  • Solvent: Glacial Acetic Acid (3 mL)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Laboratory microwave synthesis system

Step-by-Step Methodology:

  • To the 10 mL microwave vessel, add 2-aminopyrimidine-5-carbaldehyde hydrate (123.1 mg, 1.0 mmol) and the primary amine (e.g., aniline, 92 µL, 1.0 mmol).

  • Add glacial acetic acid (3 mL) and a stir bar.

  • Seal the vessel and irradiate using the parameters for Step 1 in Table 2 to form the imine intermediate.

  • After the first irradiation step, cool the vessel to below 50°C.

  • Carefully open the vessel and add benzil (210.2 mg, 1.0 mmol) and ammonium acetate (154.2 mg, 2.0 mmol).

  • Reseal the vessel and irradiate using the parameters for Step 2 in Table 2.

  • After cooling, pour the reaction mixture into ice-cold water (20 mL).

  • Neutralize the solution with aqueous ammonia until a precipitate forms.

  • Filter the resulting solid, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient).

Table 2: Microwave Reactor Parameters for Imidazo[1,2-a]pyrimidine Synthesis

ParameterStep 1 (Imine Formation)Step 2 (Cyclization)
Target Temperature 100 °C140 °C
Ramp Time 2 minutes2 minutes
Hold Time 5 minutes15 minutes
Microwave Power 150 W (Dynamic)250 W (Dynamic)
Stirring HighHigh

Optimization and Troubleshooting

Achieving optimal results in MAOS requires consideration of several parameters.

IssuePotential CauseRecommended Solution
Low Yield Insufficient temperature or time.Incrementally increase the hold time (e.g., in 5-minute steps) or the target temperature (e.g., in 10°C steps).
Poor microwave absorption.Switch to a more polar solvent (e.g., DMF, NMP) or add a small amount of an ionic liquid to improve heating efficiency.
Reaction Incomplete Inefficient stirring.Ensure the stir bar is coupled and spinning effectively. Use a larger stir bar if necessary.
Product Degradation Temperature is too high.Reduce the target temperature. For thermally sensitive compounds, consider using power-cycling mode instead of holding at a high temperature.
Pressure Limit Exceeded Formation of gaseous byproducts or use of a low-boiling point solvent at high temperature.Ensure the reaction volume does not exceed 1/3 of the vessel volume. Use a higher-boiling point solvent. If gas evolution is expected, reduce the reactant scale.

Conclusion

Microwave-assisted synthesis provides a powerful, efficient, and green platform for leveraging the synthetic potential of 2-aminopyrimidine-5-carbaldehyde hydrate. The protocols detailed in this note demonstrate the capacity of MAOS to rapidly generate complex heterocyclic scaffolds in high yields. By replacing conventional heating with direct, uniform microwave irradiation, researchers in drug development and materials science can significantly accelerate their discovery workflows, moving from concept to compound in a fraction of the time.

References

  • Microwave chemistry - Wikipedia. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. [Link]

  • Microwave Chemistry: General Features and Applications. [Link]

  • Microwave Chemistry: A Review. [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. [Link]

  • Microwave assisted green organic synthesis. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. [Link]

  • Microwave Heating - Mechanism and Theory - CEM Corporation. [Link]

  • On the existence of and mechanism for microwave-specific reaction rate enhancement - NIH. [Link]

  • Synthesis and Characterization of New Heterocyclic Compounds Derived from 2-Aminopyrimidine. [Link]

  • Synthesis of some new pyrimidine incorporated heterocycles for biological evaluation. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. [Link]

  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation - Letters in Applied NanoBioScience. [Link]

  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - NIH. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH. [Link]

  • Microwave Multicomponent Synthesis - PMC - NIH. [Link]

  • A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation - MDPI. [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities - PMC - NIH. [Link]

  • Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives - PMC - NIH. [Link]

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Catalytic Methods for Reactions Involving 2-Aminopyrimidine-5-carbaldehyde Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

2-Aminopyrimidine-5-carbaldehyde, often encountered as its stable hydrate, is a pivotal building block in contemporary medicinal chemistry and materials science. The inherent functionalities of this molecule—the nucleophilic 2-amino group, the electrophilic 5-carbaldehyde, and the electron-deficient pyrimidine ring—offer a rich landscape for diverse chemical transformations. This guide provides an in-depth exploration of key catalytic methods that leverage these features, offering researchers and drug development professionals a practical toolkit for the synthesis of complex molecular architectures. The 2-aminopyrimidine core is a well-established "privileged scaffold," appearing in numerous FDA-approved drugs, particularly kinase inhibitors, underscoring the significance of synthetic routes that emanate from functionalized precursors like the title compound.[1] This document moves beyond a mere recitation of procedures to explain the underlying principles and rationale for catalyst and condition selection, empowering researchers to adapt and innovate.

I. Knoevenagel Condensation: Catalytic C-C Bond Formation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of a new carbon-carbon double bond. In the context of 2-aminopyrimidine-5-carbaldehyde, this reaction provides a direct route to α,β-unsaturated carbonyl compounds, nitriles, and esters, which are versatile intermediates for the synthesis of more complex heterocyclic systems, including pyridopyrimidines.[2][3]

Scientific Rationale and Mechanistic Insight

The reaction proceeds via the deprotonation of an active methylene compound by a base to form a resonance-stabilized carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.[4][5] The choice of catalyst is crucial and is often a weak base to avoid self-condensation of the aldehyde or other side reactions.

Diagram 1: Mechanism of Base-Catalyzed Knoevenagel Condensation

G cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Dehydration ActiveMethylene Active Methylene (e.g., Malononitrile) Carbanion Resonance-Stabilized Carbanion ActiveMethylene->Carbanion Deprotonation Base Base (e.g., DBU) Base->ActiveMethylene Aldehyde 2-Aminopyrimidine- 5-carbaldehyde Carbanion->Aldehyde Nucleophilic Attack Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product Elimination of H₂O

Caption: Base-catalyzed Knoevenagel condensation mechanism.

Protocol 1: DBU-Catalyzed Knoevenagel Condensation with Malononitrile

This protocol describes a highly efficient Knoevenagel condensation using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in an aqueous medium, which aligns with green chemistry principles.[6]

Materials:

  • 2-Aminopyrimidine-5-carbaldehyde hydrate

  • Malononitrile

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, suspend 2-aminopyrimidine-5-carbaldehyde hydrate (1.0 mmol) in deionized water (5 mL).

  • Add malononitrile (1.1 mmol) to the suspension.

  • Add DBU (0.1 mmol) to the mixture with vigorous stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1). The reaction is typically complete within 30-60 minutes.

  • Upon completion, a precipitate of the product will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water (2 x 10 mL) and dry under vacuum to afford the pure product.

  • If a precipitate does not form, extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

CatalystActive Methylene CompoundSolventTemperatureTypical Yield
DBUMalononitrileWaterRoom Temp.>90%
PiperidineEthyl CyanoacetateEthanolReflux85-95%
TiCl₄/Et₃NDiethyl MalonateDichloromethane0 °C to RT80-90%
Table 1: Representative Conditions for Knoevenagel Condensation.

II. Multicomponent Synthesis of Fused Pyrimidines: Building Molecular Complexity

Multicomponent reactions (MCRs) are powerful tools for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. 2-Aminopyrimidine-5-carbaldehyde is an ideal substrate for MCRs aimed at synthesizing fused heterocyclic systems like pyridopyrimidines, which are of significant interest in medicinal chemistry.[2][7]

Scientific Rationale and Mechanistic Insight

The synthesis of pyridopyrimidines often proceeds through an initial Knoevenagel condensation of the aldehyde with an active methylene compound, followed by a Michael addition of the 2-amino group of the pyrimidine (or another nucleophile) to the newly formed α,β-unsaturated system, and subsequent intramolecular cyclization and aromatization.[3] The choice of catalyst can influence the reaction pathway and yield.

Diagram 2: General Workflow for Multicomponent Synthesis of Pyridopyrimidines

G Start 2-Aminopyrimidine- 5-carbaldehyde Hydrate Knoevenagel Knoevenagel Condensation Start->Knoevenagel ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel Catalyst Catalyst (e.g., InBr₃, Nanocatalyst) Catalyst->Knoevenagel Michael Michael Addition & Cyclization Knoevenagel->Michael Product Fused Pyridopyrimidine Michael->Product

Caption: Workflow for pyridopyrimidine synthesis.

Protocol 2: Three-Component Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol is adapted from general procedures for the synthesis of pyridopyrimidines and is expected to be applicable to 2-aminopyrimidine-5-carbaldehyde.[2][3]

Materials:

  • 2-Aminopyrimidine-5-carbaldehyde hydrate

  • Malononitrile

  • Dimedone

  • Indium(III) bromide (InBr₃) or a suitable nanocatalyst

  • Ethanol or solvent-free conditions

Procedure:

  • In a round-bottom flask, mix 2-aminopyrimidine-5-carbaldehyde hydrate (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol).

  • Add the catalyst (e.g., InBr₃, 10 mol%).

  • Heat the mixture at 80 °C (if solvent-free) or reflux in ethanol (10 mL).

  • Monitor the reaction by TLC. The reaction time can vary from 15 minutes to several hours depending on the catalyst and conditions.

  • After completion, cool the reaction mixture to room temperature.

  • If the reaction was performed in ethanol, remove the solvent under reduced pressure.

  • Add water to the residue and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

III. Catalytic Reduction of the Aldehyde Group: Synthesis of 2-Aminopyrimidin-5-yl-methanol

The selective reduction of the aldehyde functionality in 2-aminopyrimidine-5-carbaldehyde to the corresponding primary alcohol provides a valuable intermediate for further synthetic elaborations, such as ether or ester formation. Catalytic hydrogenation is a clean and efficient method for this transformation.

Scientific Rationale and Mechanistic Insight

Catalytic hydrogenation of an aldehyde involves the addition of hydrogen across the carbonyl double bond in the presence of a metal catalyst. The reaction typically occurs on the surface of the catalyst, where both hydrogen and the aldehyde are adsorbed. Common catalysts include palladium, platinum, or nickel. The choice of catalyst and reaction conditions can be tuned to achieve high selectivity for the reduction of the aldehyde without affecting other functional groups.

Protocol 3: Catalytic Hydrogenation to 2-Aminopyrimidin-5-yl-methanol

This is a general protocol for the catalytic hydrogenation of aromatic aldehydes and is expected to be effective for 2-aminopyrimidine-5-carbaldehyde.

Materials:

  • 2-Aminopyrimidine-5-carbaldehyde hydrate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Parr hydrogenation apparatus or a balloon filled with hydrogen

Procedure:

  • Dissolve 2-aminopyrimidine-5-carbaldehyde hydrate (1.0 mmol) in methanol (20 mL) in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (1-4 atm or use a hydrogen balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the desired alcohol.

CatalystHydrogen SourceSolventTemperatureTypical Yield
10% Pd/CH₂ (1-4 atm)MethanolRoom Temp.>95%
NaBH₄-Ethanol0 °C to RT>95%
RuHCl(CO)(PPh₃)₃H₂ (55 bar)Dioxane/Water100 °CHigh
Table 2: Conditions for the Reduction of Aldehydes. (Note: NaBH₄ is a chemical reductant, included for comparison. The Ruthenium catalyst is for deaminative hydrogenation but indicates potential for aldehyde reduction under similar conditions[8]).

IV. Schiff Base Formation: A Gateway to Imines and Further Functionalization

The reaction of the aldehyde group of 2-aminopyrimidine-5-carbaldehyde with primary amines to form Schiff bases (imines) is a fundamental transformation. This reaction is often catalyzed by a small amount of acid or base. The resulting imines are valuable intermediates for the synthesis of various nitrogen-containing heterocycles and can also be used as ligands in coordination chemistry.

Protocol 4: Acid-Catalyzed Schiff Base Formation

Materials:

  • 2-Aminopyrimidine-5-carbaldehyde hydrate

  • A primary amine (e.g., aniline)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve 2-aminopyrimidine-5-carbaldehyde hydrate (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add the primary amine (1.05 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or gently reflux for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate from the solution.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

  • If no precipitate forms, remove the ethanol under reduced pressure and purify the residue by recrystallization or column chromatography.

Conclusion

2-Aminopyrimidine-5-carbaldehyde hydrate is a versatile and valuable starting material for the synthesis of a wide array of complex molecules. The catalytic methods outlined in this guide—Knoevenagel condensation, multicomponent reactions for fused heterocycle synthesis, catalytic hydrogenation, and Schiff base formation—provide a robust foundation for researchers in drug discovery and organic synthesis. By understanding the underlying principles of these reactions and leveraging the detailed protocols provided, scientists can efficiently access novel chemical entities with significant therapeutic and material science potential.

References

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at:[Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at:[Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. Available at:[Link]

  • Knoevenagel Condensation. Cambridge University Press. Available at:[Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. Available at:[Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. Springer. Available at:[Link]

  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Combinatorial Chemistry & High Throughput Screening. Available at:[Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at:[Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts. Available at:[Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at:[Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Pharmaceuticals. Available at:[Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate. Available at:[Link]

  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances. Available at:[Link]

  • Rational selection of co-catalysts for the deaminative hydrogenation of amides. Chemical Science. Available at:[Link]

  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society. Available at:[Link]

  • A novel and efficient synthesis of 2-functionalized imidazo[1,2-a]pyridines using reusable nano-NiFe2O4. RSC Advances. Available at:[Link]

  • Syntheses of 2-Aminopyrimidine Derivatives. Journal of the Pharmaceutical Society of Japan. Available at:[Link]

  • Ruthenium-Catalyzed Deaminative Hydrogenation of Amino Nitriles: Direct Access to 1,2-Amino Alcohols. Chemistry – A European Journal. Available at:[Link]

  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. Available at:[Link]

  • Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega. Available at:[Link]

  • Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. Nature Communications. Available at:[Link]

  • Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles. Journal of the Chemical Society, Perkin Transactions 1. Available at:[Link]

  • Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. Biomass Conversion and Biorefinery. Available at:[Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminopyrimidine-5-carbaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-aminopyrimidine-5-carbaldehyde hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yield, and ensure the integrity of your experimental outcomes.

Introduction: The Synthetic Challenge

The synthesis of 2-aminopyrimidine-5-carbaldehyde, which is often isolated as its more stable hydrate, is a crucial step in the development of various pharmaceutical intermediates. The most common and effective method for this transformation is the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich heterocyclic systems.[1][2] However, the inherent electronic nature of the pyrimidine ring and the specific reactivity of the 2-amino substituent present unique challenges that can lead to diminished yields and the formation of unwanted byproducts.

The pyrimidine ring is inherently electron-deficient, which generally makes it less reactive towards electrophilic substitution.[3] However, the presence of the electron-donating amino group at the 2-position activates the ring, directing the electrophilic Vilsmeier reagent primarily to the C-5 position.[3] This guide will delve into the critical parameters of this reaction, providing a framework for logical troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield of 2-aminopyrimidine-5-carbaldehyde hydrate consistently low?

A1: Low yields in this Vilsmeier-Haack synthesis can stem from several factors. The most common culprits are:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate activation of the Vilsmeier reagent.

  • Substrate Reactivity: While the 2-amino group is activating, the overall electron-deficient nature of the pyrimidine ring requires carefully controlled conditions.

  • Side Reactions: Competing reactions, such as di-formylation or reaction at the amino group, can consume starting material and complicate purification.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture, which can quench the reaction.

  • Improper Work-up: The hydrolysis of the intermediate iminium salt is a critical step that, if not performed correctly, can lead to product loss or the formation of byproducts.

Q2: My reaction mixture turns dark brown or black upon addition of the Vilsmeier reagent. Is this normal?

A2: While some color change is expected, a rapid darkening to a dark brown or black color often indicates decomposition of the starting material or product. This can be caused by:

  • Excessive Temperature: The Vilsmeier-Haack reaction can be exothermic. If the temperature is not carefully controlled during the addition of reagents, localized heating can lead to degradation.

  • Reaction with the Amino Group: Under harsh conditions, the Vilsmeier reagent can potentially react with the exocyclic amino group, leading to complex side products.

Q3: I am having difficulty purifying the final product. What are the recommended methods?

A3: 2-Aminopyrimidine-5-carbaldehyde hydrate is a polar compound. Purification can be challenging due to its solubility and the potential for it to co-precipitate with inorganic salts from the work-up. Recommended purification strategies include:

  • Recrystallization: This is often the most effective method. Solvents such as water, ethanol, or mixtures of the two can be effective.

  • Column Chromatography: While possible, it can be complicated by the polarity of the compound. A normal-phase silica gel column with a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol) can be used. It is sometimes beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent streaking.

  • Bisulfite Adduct Formation: For challenging purifications, the aldehyde can be converted to its water-soluble bisulfite adduct, which can be separated from non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treatment with a base.

Q4: How can I confirm that I have synthesized the hydrate form of the aldehyde?

A4: The presence of the hydrate can be confirmed through various analytical techniques:

  • ¹H NMR Spectroscopy: In the hydrate form, the aldehyde proton signal (typically around 9-10 ppm) will be absent. Instead, a new signal corresponding to the methine proton of the gem-diol (–CH(OH)₂) will appear at a more upfield position, typically between 5-7 ppm. The protons of the two hydroxyl groups may also be visible, often as a broad singlet.

  • Infrared (IR) Spectroscopy: The characteristic C=O stretching vibration of the aldehyde (around 1670-1700 cm⁻¹) will be absent or significantly diminished in the hydrate. Instead, a broad O-H stretching band will be prominent in the region of 3200-3500 cm⁻¹.

  • Elemental Analysis: The elemental composition of the hydrate will include an additional molecule of water (H₂O) compared to the free aldehyde, which will be reflected in the percentage of C, H, and N.

Troubleshooting Guide: From Reaction to Pure Product

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low or No Product Formation (Based on TLC Analysis)
Potential Cause Underlying Rationale Recommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent is formed in situ from DMF and POCl₃ and is highly reactive and moisture-sensitive. Old or improperly stored DMF can contain dimethylamine and formic acid, which inhibit the reaction. POCl₃ can hydrolyze over time.Use freshly distilled or anhydrous grade DMF and a fresh bottle of POCl₃. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reaction Temperature The formylation of the activated pyrimidine ring may require thermal energy to overcome the activation barrier, even with the activating amino group.After the initial formation of the Vilsmeier reagent at low temperature (0-5 °C), allow the reaction to warm to room temperature and then gently heat to 40-60 °C. Monitor the reaction progress by TLC.
Sub-optimal Reagent Stoichiometry An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents relative to the 2-aminopyrimidine) is often beneficial. However, a large excess can promote side reactions.
Problem 2: Multiple Spots on TLC, Indicating Byproduct Formation
Potential Cause Underlying Rationale Recommended Solution
Di-formylation The activated pyrimidine ring, under forcing conditions or with a large excess of the Vilsmeier reagent, could potentially undergo formylation at another position, although this is less common for this specific substrate.Carefully control the stoichiometry of the Vilsmeier reagent. Add the POCl₃ dropwise to the DMF at low temperature to ensure controlled formation of the reagent.
Reaction at the Amino Group The exocyclic amino group is also nucleophilic and could potentially react with the Vilsmeier reagent, leading to formamidine-type byproducts.Maintain a low reaction temperature during the addition of the Vilsmeier reagent to the 2-aminopyrimidine solution.
Incomplete Hydrolysis The intermediate iminium salt must be completely hydrolyzed to the aldehyde during the aqueous work-up. Incomplete hydrolysis can leave behind charged intermediates that are difficult to isolate and may decompose upon purification.Ensure the reaction mixture is stirred vigorously with ice-cold water or a dilute aqueous base (e.g., sodium bicarbonate or sodium acetate solution) for a sufficient period during the work-up. The pH should be carefully adjusted to be neutral or slightly basic.
Problem 3: Product is an Oil or Gummy Solid and Difficult to Isolate
Potential Cause Underlying Rationale Recommended Solution
Presence of Impurities Residual DMF, inorganic salts from the work-up, or reaction byproducts can act as impurities that inhibit crystallization.Ensure the crude product is thoroughly washed with cold water to remove inorganic salts. If DMF is suspected, it can be removed by azeotropic distillation with toluene or by washing with a brine solution during extraction.
Product is Primarily in the Aldehyde Form The free aldehyde may have a lower melting point or exist as an oil, while the hydrate is typically a crystalline solid.Ensure the work-up and any subsequent purification steps are performed in the presence of sufficient water to encourage the formation and crystallization of the stable hydrate. Recrystallization from an aqueous solvent system is recommended.

Experimental Protocols and Workflows

Representative Synthesis Protocol

This protocol is a representative procedure based on the principles of the Vilsmeier-Haack reaction as applied to electron-rich heterocycles.[2][4] It should be adapted and optimized based on laboratory-specific observations.

Step 1: Formation of the Vilsmeier Reagent

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.

Step 2: Formylation Reaction

  • Dissolve 2-aminopyrimidine (1.0 equivalent) in anhydrous DMF.

  • Add the 2-aminopyrimidine solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate.

  • Stir the resulting suspension in the ice bath for 1-2 hours to promote precipitation of the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum.

Step 4: Purification

  • Recrystallize the crude solid from a suitable solvent, such as an ethanol/water mixture, to yield pure 2-aminopyrimidine-5-carbaldehyde hydrate.

Visualized Troubleshooting Workflow

Below is a logical workflow to guide your troubleshooting process when encountering low yield.

TroubleshootingWorkflow Start Low Yield of Final Product Check_TLC Analyze Reaction TLC Start->Check_TLC SM_Present Significant Starting Material Remains Check_TLC->SM_Present Yes Complex_Mixture Multiple Byproducts (Streaking or Many Spots) Check_TLC->Complex_Mixture No, but... Workup_Issue Product Lost During Work-up/Purification? Check_TLC->Workup_Issue Reaction looks clean Sol_Reagent Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) SM_Present->Sol_Reagent Sol_TempTime Increase Reaction Temperature/Time SM_Present->Sol_TempTime Sol_Stoich Optimize Reagent Stoichiometry (1.1-1.5 eq) SM_Present->Sol_Stoich Sol_TempControl Improve Temperature Control (Slow, cold addition) Complex_Mixture->Sol_TempControl Sol_Stoich_Byprod Use Lower Excess of Vilsmeier Reagent Complex_Mixture->Sol_Stoich_Byprod Sol_Hydrolysis Ensure Complete Hydrolysis (Vigorous stirring, pH control) Complex_Mixture->Sol_Hydrolysis Sol_Extraction Optimize Extraction pH and Solvent Workup_Issue->Sol_Extraction Sol_Purification Modify Purification (Recrystallization vs. Column) Workup_Issue->Sol_Purification Sol_Hydrate Promote Hydrate Crystallization (Use aqueous solvent) Workup_Issue->Sol_Hydrate

Caption: Troubleshooting Decision Tree for Low Yield

Reaction Mechanism and Key Intermediates

The Vilsmeier-Haack reaction proceeds through a well-defined mechanism involving the formation of an electrophilic iminium salt, which is the key formylating agent.

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex (Intermediate) Vilsmeier_Reagent->Sigma_Complex Aminopyrimidine 2-Aminopyrimidine Aminopyrimidine->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Product 2-Aminopyrimidine-5- carbaldehyde Hydrate Iminium_Salt->Product + H₂O Water H₂O (Work-up) Water->Product

Sources

Technical Support Center: Purification of 2-Aminopyrimidine-5-carbaldehyde Hydrate and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges of 2-aminopyrimidine-5-carbaldehyde hydrate and its derivatives. These molecules are valuable building blocks in medicinal chemistry and materials science, but their unique structural features—a reactive aldehyde, a basic amino group, and a stable hydrate form—present specific hurdles in achieving high purity.[1] This guide provides field-proven insights and detailed protocols to help you overcome these challenges effectively.

Section 1: Understanding the Core Challenges

The primary difficulties in purifying these compounds stem from their inherent chemical nature:

  • Aldehyde-Hydrate Equilibrium: The aldehyde functional group can exist in a reversible equilibrium with its corresponding geminal diol (hydrate) in the presence of water or other protic solvents.[2][3][4] This can lead to confusing analytical data (e.g., multiple species in NMR) and affect chromatographic behavior. The equilibrium is often shifted towards the hydrate, especially with electron-withdrawing groups on the ring system.[2]

  • Chemical Instability: Aldehydes are susceptible to oxidation, often converting to the corresponding carboxylic acid upon exposure to air.[5] This introduces a highly polar impurity that can be difficult to remove.

  • Reactivity of the Aminopyrimidine Core: The free amino group can form stable hemiaminals with the aldehyde, either intramolecularly or with other aldehyde molecules, leading to side products or oligomers.[6][7] Furthermore, the basicity of the pyrimidine nitrogen atoms can cause interactions with acidic purification media, such as standard silica gel.

This guide will address these specific issues in a practical, question-and-answer format.

Section 2: Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows a complex multiplet or disappearance of the aldehyde peak around 9-10 ppm, and a broad peak near the water signal. Is my sample degrading?

A: This is a classic signature of the aldehyde-hydrate equilibrium. The aldehyde proton signal (δ ≈ 9-10 ppm) may be diminished or absent, while new peaks corresponding to the gem-diol protons appear. The presence of water, even trace amounts in your NMR solvent, can shift this equilibrium.

  • Causality: The electrophilic carbonyl carbon is attacked by water to form a tetrahedral gem-diol.[4] This is a reversible process. What you are observing is likely a mixture of both forms.

  • Troubleshooting:

    • Use a rigorously dry NMR solvent (e.g., freshly opened or dried DMSO-d₆).

    • Gentle heating of the NMR tube may shift the equilibrium back towards the aldehyde, but be cautious of potential degradation.

    • Accept the hydrate form: For many subsequent reactions, the hydrate is in equilibrium with the reactive aldehyde form and can often be used directly. The key is to be consistent in your characterization.

Q2: I'm experiencing significant product loss or streaking during silica gel column chromatography. What is causing this?

A: This is a common issue stemming from the interaction of the basic aminopyrimidine moiety with the acidic surface of standard silica gel. Aldehydes can also be prone to decomposition on silica.[8]

  • Causality: The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly adsorb your basic compound, leading to poor recovery and tailing. The acidic environment can also catalyze degradation or polymerization of the aldehyde.

  • Troubleshooting:

    • Deactivate the Silica: Pre-treat your silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which is more compatible with basic compounds.[5]

    • Choose a Different Method: If losses remain high, switch to a non-chromatographic method like recrystallization or bisulfite adduct formation.

Q3: After leaving my purified compound on the bench or in storage, a new, more polar spot appears on my TLC plate. What is this impurity?

A: The most likely culprit is the corresponding carboxylic acid, formed by the oxidation of the aldehyde group upon exposure to atmospheric oxygen.[5]

  • Causality: Aldehydes are readily oxidized. This process can be accelerated by light and trace metal impurities.

  • Troubleshooting & Prevention:

    • Proper Storage: Always store your purified compound under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container.[9]

    • Refrigeration: Store the material at low temperatures (2-8°C is recommended) to slow the rate of oxidation.[1][10]

    • Re-purification: If oxidation has occurred, the resulting carboxylic acid can typically be removed by re-purifying via column chromatography or by an aqueous basic wash (e.g., with dilute NaHCO₃ solution) during a liquid-liquid extraction, provided your product is not base-sensitive.

Section 3: In-Depth Troubleshooting & Purification Protocols

For researchers facing persistent purification issues, the following detailed protocols provide robust solutions. The choice of method depends on the nature of the impurities and the desired scale.

Purification Method Decision Workflow

The following diagram outlines a logical approach to selecting the appropriate purification strategy.

Purification_Decision_Workflow start Crude Product Analysis (TLC, ¹H NMR) is_solid Is the product a solid? start->is_solid purity_check Purity >90%? (few minor spots) is_solid->purity_check Yes column Protocol 2: Column Chromatography is_solid->column No (Oil) impurity_type What are the main impurities? purity_check->impurity_type No recrystallize Protocol 1: Recrystallization purity_check->recrystallize Yes impurity_type->column Non-aldehyde impurities (different polarity) bisulfite Protocol 3: Bisulfite Adduct Formation impurity_type->bisulfite Complex mixture or stubborn impurities end_node Pure Product recrystallize->end_node column->end_node bisulfite->end_node

Caption: Decision workflow for selecting a purification method.

Protocol 1: Purification by Recrystallization

This is the most straightforward method for removing minor impurities from a solid product.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile). The ideal solvent will dissolve the compound when hot but result in poor solubility at room temperature or upon cooling. Solvent mixtures like ethyl acetate/hexanes or ethanol/water are also excellent candidates.[11][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the compound. Use a magnetic stir bar and a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Forcing rapid crystallization by crashing it in an ice bath can trap impurities and is not recommended for achieving high purity.

  • Isolation: Once crystals have formed, cool the flask in an ice bath for an additional 20-30 minutes to maximize yield. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

ProblemPotential CauseSolution
Product "oils out" Solvent is too nonpolar; melting point is below the solvent's boiling point.Add a more polar co-solvent (a "good" solvent) dropwise until the oil dissolves, then cool slowly.
No crystals form Solution is not supersaturated; compound is too soluble.Boil off some solvent to increase concentration. Gently scratch the inside of the flask with a glass rod. Add a seed crystal.
Poor recovery Compound has significant solubility in the cold solvent.Use a different solvent system. Ensure you are using the minimum amount of hot solvent for dissolution.
Protocol 2: Purification by Flash Column Chromatography

Ideal for separating compounds with different polarities when recrystallization is ineffective.

Step-by-Step Methodology:

  • TLC Analysis: Develop a solvent system using thin-layer chromatography (TLC) that gives your desired product an Rf value of ~0.25-0.35. A common starting point is a mixture of hexanes and ethyl acetate.

  • Stationary Phase Selection:

    • Standard Silica Gel: If your compound is not overly basic or sensitive.

    • Deactivated Silica: Slurry the silica gel in your chosen eluent containing 1% triethylamine.

    • Neutral Alumina: A good alternative for base-sensitive compounds.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column, collecting fractions. Monitor the elution using TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: High-Purity Purification via Bisulfite Adduct Formation

This chemical extraction method is highly selective for aldehydes and is excellent for removing stubborn non-aldehyde impurities.[5][8][13]

Workflow Diagram: Bisulfite Adduct Purification Cycle

Bisulfite_Purification_Cycle cluster_0 Phase 1: Adduct Formation & Extraction cluster_1 Phase 2: Regeneration & Isolation crude Crude Aldehyde (dissolved in organic solvent) add_bisulfite Add aq. Sodium Bisulfite Solution (Vigorous Stirring) crude->add_bisulfite layers Two Phases: Aqueous: Bisulfite Adduct (Water-Soluble) Organic: Impurities add_bisulfite->layers separate Separate Layers layers->separate impurities Organic Layer (Discard Impurities) separate->impurities adduct_aq Aqueous Layer (Contains Purified Adduct) separate->adduct_aq add_base Add Base (aq. NaHCO₃ or NaOH) to Aqueous Layer adduct_aq->add_base regenerate Aldehyde is Regenerated (Reverses Adduct Formation) add_base->regenerate extract Extract with Organic Solvent (e.g., Ethyl Acetate) regenerate->extract pure_product Pure Aldehyde in Organic Layer extract->pure_product

Caption: The two-phase cycle of bisulfite adduct purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude aldehyde in a suitable solvent like ethanol, methanol, or THF.[5]

  • Adduct Formation: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅). Stir the mixture vigorously for 1-3 hours at room temperature. The reaction progress can be monitored by TLC until the starting aldehyde spot disappears.[8]

  • Washing: Transfer the mixture to a separatory funnel. If you used a water-miscible solvent, add an immiscible organic solvent like ethyl acetate or dichloromethane. Wash the aqueous layer with the organic solvent (2-3 times) to remove any organic-soluble impurities. Discard the organic layers.[8][13]

  • Regeneration: Cool the aqueous layer in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is basic and effervescence ceases. This will reverse the reaction and regenerate the aldehyde.[8]

  • Extraction: Extract the regenerated pure aldehyde from the aqueous layer using an organic solvent (e.g., ethyl acetate, 3 times).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Comparison of Purification Methods
FeatureRecrystallizationFlash ChromatographyBisulfite Adduct Formation
Typical Purity Good to ExcellentGood to ExcellentExcellent
Yield Variable (can be high)GoodGood to Excellent
Scalability ExcellentGood (up to kg scale)Good (can be cumbersome at very large scale)
Selectivity Based on solubilityBased on polarityHighly selective for aldehydes
Key Advantage Simple, low costVersatile for many mixturesRemoves non-aldehyde impurities effectively
Key Disadvantage Only for solids; "oiling out"Potential for product loss on silicaInvolves chemical reactions; requires aqueous workup

Section 4: Purity Assessment and Characterization

After purification, it is critical to confirm the identity and purity of your compound.

  • ¹H NMR: Look for a sharp singlet for the aldehyde proton (CHO) around δ 9-10 ppm. The aromatic protons on the pyrimidine ring will also have characteristic shifts. The absence of impurity peaks is the primary indicator of purity.

  • ¹³C NMR: The aldehyde carbon should appear around δ 185-195 ppm.

  • FT-IR Spectroscopy: A strong carbonyl (C=O) stretch should be visible around 1680-1710 cm⁻¹. N-H stretches from the amino group will appear around 3100-3500 cm⁻¹.[14]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is an excellent tool to assess purity (as a single peak) and confirm the molecular weight of the compound.

By employing these targeted strategies and understanding the underlying chemical principles, researchers can confidently overcome the purification challenges associated with 2-aminopyrimidine-5-carbaldehyde hydrate and its derivatives, ensuring the high-quality material required for successful research and development.

References

  • Iqbal, S., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]

  • Gein, V. L., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]

  • Reddit. Purifying aldehydes?. (2015). Available at: [Link]

  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules. Available at: [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015). Available at: [Link]

  • University of Rochester. Safe Handling and Storage of Chemicals. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: How To - Crystallization. Available at: [Link]

  • Reddit. Dehydrating a hydrate to aldehyde. (2023). Available at: [Link]

  • Chemistry LibreTexts. (2015). 16.08: Hydration of Ketones and Aldehydes. Available at: [Link]

  • Krishnanjaneya, R., et al. (2013). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Trade Science Inc. Available at: [Link]

  • Khan Academy. (2013). Formation of hydrates | Aldehydes and ketones | Organic chemistry. Available at: [Link]

  • Organic Chemistry Tutor. Formation of Hydrates from Aldehydes and Ketones. Available at: [Link]

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Common side reactions in the synthesis of 2-aminopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-aminopyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. As a core component in numerous pharmaceuticals, including several kinase inhibitors, the efficient and clean synthesis of 2-aminopyrimidines is of paramount importance.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you with the scientific rationale behind common pitfalls and the strategic solutions to overcome them.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format. We focus on the causality behind each problem and provide actionable, field-proven solutions.

Q1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the primary causes and how can I fix this?

A1: Low yield or incomplete conversion is a frequent issue, often stemming from suboptimal reaction conditions or reactant instability. The principal synthesis of 2-aminopyrimidines typically involves the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with guanidine.[4] Several factors can compromise the efficiency of this transformation.

Causality and Investigation:

  • Incomplete Cyclization: The initial condensation product between the dicarbonyl compound and guanidine may not efficiently cyclize to form the aromatic pyrimidine ring, leading to an equilibrium with open-chain intermediates.[5] This is often due to insufficient thermal energy or improper catalytic activity.

  • Hydrolysis of Reactants: The presence of excess water, especially under harsh acidic or basic conditions, can lead to the hydrolysis of either the β-dicarbonyl starting material or the guanidine reactant.[5] This reduces the concentration of available starting materials for the primary reaction.

  • Purity of Starting Materials: This is a critical, often overlooked, factor. Impurities in the β-dicarbonyl compound or guanidine can introduce competing side reactions or inhibit the catalyst.[5]

  • Suboptimal pH: The reaction can be catalyzed by either acid or base.[5] However, an incorrect pH can favor side reactions or slow down the desired cyclization. The optimal pH is often substrate-dependent and requires empirical determination.

Troubleshooting Protocol:

  • Verify Starting Material Purity: Before starting, analyze your guanidine and β-dicarbonyl compounds via NMR or LC-MS to confirm their identity and purity. If necessary, purify them by recrystallization or chromatography.

  • Optimize Reaction Temperature and Time:

    • Begin by running the reaction at the literature-reported temperature.

    • Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If the reaction stalls (i.e., starting material is still present after an extended period), incrementally increase the temperature by 10-20 °C. Be cautious, as excessive heat can promote side reactions.[5]

    • Alternatively, extend the reaction time. Some condensations are slow and may require 24-48 hours to reach completion.

  • Control for Water: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize hydrolysis.

  • Systematic pH Screening:

    • If using base catalysis (e.g., sodium ethoxide, potassium carbonate), screen a range of base equivalents (e.g., 1.1, 1.5, 2.0 eq).

    • If using acid catalysis (e.g., HCl, H₂SO₄), test different catalytic amounts (e.g., 0.1, 0.2, 0.5 eq).[5]

Q2: My reaction produces a complex mixture of products instead of the desired 2-aminopyrimidine. What are the likely side reactions and how can I suppress them?

A2: The formation of multiple products is typically due to the inherent reactivity of the starting materials, which can engage in self-condensation or react in unintended ways.

Common Side Reactions and Their Mechanisms:

  • Guanidine/Amidine Self-Condensation: Under basic conditions, guanidine can act as a nucleophile and attack another guanidine molecule, leading to the formation of triazine-based impurities or other oligomeric products.[5] This is particularly problematic at higher temperatures and concentrations.

  • β-Dicarbonyl Self-Condensation: The β-dicarbonyl starting material can undergo self-condensation (e.g., a Claisen or aldol-type reaction), especially in the presence of a strong base.[5] This depletes the starting material and complicates purification.

  • Formation of Regioisomers: When using an unsymmetrical β-dicarbonyl compound, the guanidine can attack either of the two distinct carbonyl groups. This leads to the formation of two different constitutional isomers of the 2-aminopyrimidine product.[5] The inherent electronic and steric differences between the two carbonyls often favor one isomer, but achieving high regioselectivity can be challenging.[6]

Mitigation Strategies:

ProblemPrimary CauseRecommended Solution
Triazine Formation Guanidine self-condensationLower the reaction temperature. Adjust the pH to be less basic. Consider a slower, controlled addition of the base.[5]
Dicarbonyl Byproducts β-Dicarbonyl self-condensationUse a milder base. Lower the reaction temperature. Add the β-dicarbonyl slowly to the reaction mixture containing guanidine.
Regioisomer Mixture Use of unsymmetrical dicarbonylModify the dicarbonyl substrate to increase the electronic difference between the two carbonyls. If selectivity remains poor, a different synthetic route that unambiguously controls regiochemistry may be necessary.[5]
Incomplete Cyclization Insufficient energy/catalysisIncrease reaction time or temperature moderately. Use a stronger, yet compatible, acid or base catalyst.[5]

Expert Insight: The order of addition can be a powerful tool. In many cases, adding the β-dicarbonyl compound slowly to a pre-mixed solution of guanidine and base can minimize dicarbonyl self-condensation by keeping its instantaneous concentration low.

Visualizing a Key Side Reaction: Guanidine Dimerization

G cluster_0 Guanidine Self-Condensation G1 Guanidine (Molecule 1) Nucleophile G2 Guanidine (Molecule 2) Electrophile Intermediate Unstable Adduct G1->Intermediate Attack G2->Intermediate Triazine Triazine Impurity Intermediate->Triazine Cyclization & Dehydration H2O H₂O

Caption: Dimerization of guanidine leading to triazine byproduct formation.

Q3: I've successfully synthesized my product, but it's extremely difficult to purify. The impurities have similar polarity. What can I do?

A3: Purification challenges arise when side products have physicochemical properties (like polarity and solubility) very close to your desired 2-aminopyrimidine derivative. Optimizing the reaction to minimize these side products is the best strategy, but when that's not enough, advanced purification techniques are required.

Troubleshooting Purification:

  • Reaction Re-optimization: This is the most crucial step. Before attempting a difficult purification, revisit the reaction conditions. A small adjustment in temperature, solvent, or base can sometimes dramatically reduce the formation of a problematic side product.[5]

  • Chromatography Optimization:

    • Solvent System Screening: Don't rely on a single solvent system for column chromatography. Systematically screen various combinations (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). A small amount of a third solvent (e.g., 1% triethylamine for basic compounds) can significantly improve separation.

    • Alternative Stationary Phases: If silica gel fails, consider other stationary phases like alumina (basic or neutral) or reversed-phase C18 silica.

  • Recrystallization: If your product is crystalline, this can be an excellent and scalable purification method. Screen a wide range of solvents and solvent pairs (e.g., Ethanol/Water, Ethyl Acetate/Hexane) to find conditions that selectively crystallize your desired product, leaving impurities in the mother liquor.

  • Acid-Base Extraction: Since 2-aminopyrimidines are basic, an acid-base workup can be effective. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your product should move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent. This can effectively remove neutral impurities.

Frequently Asked Questions (FAQs)
  • What is the most common synthetic route for 2-aminopyrimidines? The most prevalent and versatile method is the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound (or an equivalent like a β-ketoester) with guanidine, typically under basic or acidic conditions to facilitate cyclization.[4]

  • How critical is the choice of base or acid catalyst? Extremely critical. The catalyst not only affects the reaction rate but also influences the side reaction profile.[5] For example, a strong, non-nucleophilic base might be ideal for deprotonating a carbon acid without competing in other reactions. The choice should be optimized for each specific substrate pair.

  • Can I use substituted guanidines in this reaction? Yes, substituted guanidines are frequently used to synthesize N-substituted 2-aminopyrimidine derivatives. However, be aware that bulky substituents on the guanidine can sterically hinder the reaction, potentially requiring more forcing conditions (higher temperature or longer reaction times).

  • My reaction involves a 2-chloropyrimidine precursor. What specific side reactions should I watch for? When starting from a halopyrimidine, the primary reaction is a nucleophilic aromatic substitution (SNAr).[6] Potential side reactions include:

    • Di-substitution: If other positions on the pyrimidine ring are activated (e.g., 4- or 6-positions), a second substitution can occur.

    • Hydrolysis: If water is present, the chloro-group can be hydrolyzed to a hydroxyl group, forming a pyrimidinone byproduct.[7]

    • Amination of other positions: Depending on the reaction conditions and the substrate, regioselectivity can be an issue, with the incoming amine potentially attacking other electrophilic carbon centers on the ring.[6]

Visualizing the General Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in 2-aminopyrimidine synthesis.

G cluster_troubleshoot_reaction Reaction Troubleshooting cluster_troubleshoot_purity Purification Troubleshooting start Reaction Setup monitor Monitor by TLC/LC-MS start->monitor complete Reaction Complete? monitor->complete workup Workup & Isolation complete->workup Yes low_yield Low Yield or Incomplete Reaction complete->low_yield No analyze Analyze Crude Product (NMR, LC-MS) workup->analyze pure Product Pure? analyze->pure final_product Final Pure Product pure->final_product Yes side_products Multiple Side Products pure->side_products No check_sm Check Starting Material Purity low_yield->check_sm optimize_cond Optimize Conditions: - Temp ↑ - Time ↑ - Check pH/Catalyst optimize_cond->start Retry check_sm->optimize_cond optimize_rxn Re-optimize Reaction to Minimize Side Products side_products->optimize_rxn optimize_purify Optimize Purification: - New Column Solvents - Recrystallization - Acid/Base Extraction side_products->optimize_purify optimize_rxn->start Retry optimize_purify->final_product

Caption: A troubleshooting workflow for 2-aminopyrimidine synthesis.

References
  • Side-product formation in pyrimidine ring synthesis and mitigation. (2025). Benchchem.
  • Optimization and kinetic model of condensation of a secondary amine with a uracil derivative in the synthesis of 2-[(1-carbethoxy-4-piperidinyl) (methyl)amino]-1H-pyrimidin-4-one. (2004). Acta Poloniae Pharmaceutica.
  • Cui, X., Ma, J., Zeng, T., & Wang, X. (n.d.). Strategies for the synthesis of unsymmetrical 2-aminopyrimidine. ResearchGate. Available from: [Link]

  • Pyrimidine. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Pyrimidines. (n.d.). University of Oxford.
  • Troubleshooting Common Problems in 2-Cyanopyrimidine Reactions: A Technical Support Guide. (2025). Benchchem.
  • Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available from: [Link]

  • Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. Available from: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. Available from: [Link]

  • Pyrimidines, Purines and Azepines – synthesis, reactions and applications. (2021, February 17). YouTube. Available from: [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) -pyrimidines. (n.d.). RSC Publishing. Available from: [Link]

  • Optimization of the condensation conditions. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). MDPI. Available from: [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Current Science and Engineering. Available from: [Link]

  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (n.d.). ResearchGate. Available from: [Link]

  • Preparation method of 2-amino pyrimidine. (2013). Google Patents.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Available from: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Available from: [Link]

  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. (2020). RSC Publishing. Available from: [Link]

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (n.d.). RSC Publishing. Available from: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. Available from: [Link]

  • Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. (n.d.). ResearchGate. Available from: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules. Available from: [Link]

  • Chemical evolution. 18. Synthesis of pyrimidines from guanidine and cyanoacetaldehyde. (1974). Journal of Molecular Evolution. Available from: [Link]

  • Pyrimidine dimer. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines. (2008). The Journal of Organic Chemistry. Available from: [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). Molecules. Available from: [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2020). Molecules. Available from: [Link]

  • Synthesis of 2‐aminopyrimidine derivatives by a “catch‐react‐release” flow procedure. (n.d.). ResearchGate. Available from: [Link]

  • New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. (2020). ResearchGate. Available from: [Link]

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How to avoid byproduct formation in 2-aminopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Aminopyrimidine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-aminopyrimidine synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this critical heterocyclic scaffold. As a cornerstone in medicinal chemistry and materials science, achieving high yields and purity is paramount. This resource combines mechanistic insights with actionable troubleshooting protocols to help you navigate the complexities of byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-aminopyrimidines and what are the typical byproducts?

The most prevalent and versatile method for synthesizing 2-aminopyrimidines is the principal synthesis, a cyclocondensation reaction between a β-dicarbonyl compound (or its synthetic equivalent) and guanidine.[1] This reaction, while powerful, is susceptible to several side reactions that lead to common byproducts.

The primary byproducts include:

  • 2-Hydroxypyrimidines: Formed when a hydroxide source competes with guanidine as the nucleophile.

  • Isomeric Pyrimidines: Arise from poor regioselectivity when using unsymmetrical β-dicarbonyl compounds.

  • Starting Material Self-Condensation Products: Aldol or Knoevenagel-type reactions of the dicarbonyl component can occur, especially under strongly basic conditions.[2]

  • Tar and Polymeric Materials: Often a result of harsh reaction conditions (high temperature, strong base) leading to decomposition.

Q2: How does my choice of base and solvent impact the reaction outcome?

The base and solvent system is arguably the most critical factor in controlling byproduct formation.

  • Base: Strong, non-nucleophilic bases are preferred. Using aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) introduces hydroxide ions, which can compete with guanidine, leading to the formation of 2-hydroxypyrimidine byproducts.[3] Alkoxide bases, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), in their corresponding anhydrous alcohol solvents are superior choices as they minimize the presence of water and hydroxide ions. Guanidine itself is a strong organic base and can act as its own catalyst in some cases.[4][5]

  • Solvent: Anhydrous polar aprotic solvents (like DMF or DMSO) or anhydrous alcohols (like ethanol or tert-butanol) are typically recommended. The solvent should be chosen to ensure all reactants remain in solution and to be compatible with the chosen base. Using protic solvents can sometimes lead to unwanted side reactions with highly reactive intermediates.

Q3: I'm using an unsymmetrical dicarbonyl and getting a mixture of regioisomers. How can I improve selectivity?

Regioselectivity is a common challenge. The two carbonyl groups of an unsymmetrical β-dicarbonyl compound have different electronic and steric environments, leading to two possible cyclization pathways.

To control regioselectivity:

  • Exploit Electronic Effects: A more electrophilic carbonyl carbon will react preferentially with the guanidine nucleophile. For example, in benzoylacetone, the ketone adjacent to the phenyl group is generally more reactive.

  • Steric Hindrance: A less sterically hindered carbonyl group will be more accessible for nucleophilic attack.

  • Pre-formation of Intermediates: In some cases, pre-reacting the dicarbonyl with a reagent to form a specific enolate or enamine can direct the subsequent cyclization with guanidine.

  • Catalyst Control: Certain Lewis acid catalysts may selectively coordinate to one of the carbonyl groups, enhancing its reactivity and directing the cyclization.

Troubleshooting Guide: A Deeper Dive

This section addresses specific byproduct problems with mechanistic explanations and detailed protocols.

Problem 1: Significant Formation of 2-Hydroxypyrimidine Byproduct

Symptoms:

  • LC-MS analysis shows a major peak with a mass corresponding to the desired 2-aminopyrimidine minus NH (+OH).

  • ¹H NMR of the crude product shows a complex mixture, potentially with broader peaks indicative of tautomerism in the hydroxypyrimidine.[3]

Root Cause Analysis: The formation of a 2-hydroxypyrimidine (which exists in tautomeric equilibrium with its pyrimidinone form) occurs when a hydroxide ion (from an aqueous base or residual water) attacks one of the carbonyl carbons of the β-dicarbonyl compound. This leads to a competing cyclization pathway that results in the undesired product.

Mechanistic Diagram: Competing Nucleophilic Attack

G cluster_desired Desired Pathway cluster_byproduct Byproduct Pathway start β-Dicarbonyl + Base enolate Enolate Intermediate start->enolate path_amino Nucleophilic Attack by Guanidine enolate->path_amino path_hydroxy Nucleophilic Attack by Hydroxide enolate->path_hydroxy guanidine Guanidine (Desired Nucleophile) hydroxide Hydroxide (OH⁻) (Competing Nucleophile) path_amino->guanidine Attacks cyclize_amino Cyclization & Dehydration path_amino->cyclize_amino product_amino 2-Aminopyrimidine (Target Product) cyclize_amino->product_amino path_hydroxy->hydroxide Attacks cyclize_hydroxy Cyclization & Dehydration path_hydroxy->cyclize_hydroxy product_hydroxy 2-Hydroxypyrimidine (Byproduct) cyclize_hydroxy->product_hydroxy G start Low Yield & Tar Formation Observed q1 Is reaction temperature > 100°C? start->q1 a1_yes Lower temperature. Consider a lower-boiling solvent (e.g., Ethanol). q1->a1_yes Yes q2 Is a very strong base (e.g., KOtBu) used at RT or higher? q1->q2 No a1_yes->q2 a2_yes Use a milder base (e.g., NaOEt) or run the reaction at 0°C. q2->a2_yes Yes q3 Are all reactants added at once? q2->q3 No a2_yes->q3 a3_yes Add the base or dicarbonyl slowly (dropwise) to control exotherm and concentration. q3->a3_yes Yes end Re-run optimized reaction q3->end No a3_yes->end

Sources

Technical Support Center: Scale-Up Synthesis of 2-Aminopyrimidine-5-carbaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-Aminopyrimidine-5-carbaldehyde hydrate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this valuable synthesis from the laboratory bench to a larger scale. We will address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Overview of Synthesis: The Vilsmeier-Haack Approach

The most prevalent and industrially relevant method for synthesizing 2-Aminopyrimidine-5-carbaldehyde is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 2-aminopyrimidine, using a Vilsmeier reagent. The reagent is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃).[3][4] The resulting electrophilic iminium salt reacts with the pyrimidine ring, and subsequent hydrolysis yields the target aldehyde, which is often isolated as a stable hydrate.

While effective at a small scale, this process is fraught with challenges during scale-up, primarily related to reaction exothermicity, mass transfer limitations, and product stability.

Experimental Workflow: Vilsmeier-Haack Synthesis

Below is a diagram outlining the typical workflow for the synthesis and isolation of 2-Aminopyrimidine-5-carbaldehyde hydrate.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Formylation Reaction cluster_2 Step 3: Work-up and Isolation cluster_3 Step 4: Purification reagent_formation 1. Charge DMF (Solvent/Reagent) 2. Cool to 0-5 °C 3. Add POCl₃ dropwise to form (Chloromethylene)dimethyliminium Chloride formylation 1. Prepare solution of 2-Aminopyrimidine in an appropriate solvent (e.g., DMF) 2. Add 2-Aminopyrimidine solution slowly to the Vilsmeier reagent at low temp. reagent_formation->formylation  Vilsmeier Reagent reaction Stir at controlled temperature (e.g., 0-10 °C, then warm to RT) Monitor reaction completion by TLC/HPLC formylation->reaction quench 1. Cool reaction mixture 2. Quench by slowly adding to ice-water or aqueous base (e.g., NaOAc) to hydrolyze iminium intermediate reaction->quench  Completed Reaction Mixture isolation 1. Adjust pH to precipitate product 2. Filter the solid crude product 3. Wash with cold water quench->isolation purification Recrystallize from a suitable solvent system (e.g., Ethanol/Water) to yield pure 2-Aminopyrimidine-5-carbaldehyde hydrate isolation->purification  Crude Product

Caption: General workflow for the Vilsmeier-Haack synthesis of 2-Aminopyrimidine-5-carbaldehyde hydrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the scale-up of the synthesis.

Q1: My reaction yield drops significantly when moving from a 10 g scale to a 1 kg scale, even though conversion appears high. What are the likely causes?

A drop in isolated yield during scale-up is a classic problem and often points to issues with heat and mass transfer.[5]

Answer:

This is a multifactorial issue. The primary culprits are thermal control and mixing efficiency, which behave very differently in a large reactor compared to a small flask.

  • Exotherm Control: The formation of the Vilsmeier reagent and the subsequent formylation are highly exothermic. In a small flask, the high surface-area-to-volume ratio allows for rapid heat dissipation. In a large reactor, this ratio decreases dramatically, making it difficult to remove heat effectively.[5] This can lead to:

    • Localized Hot Spots: Inefficient stirring can create regions of high temperature, causing degradation of the starting material, reagent, and product.

    • Runaway Reactions: In the worst case, poor heat removal can lead to a dangerous thermal runaway.

  • Mass Transfer (Mixing): Achieving a homogeneous mixture in a large volume is challenging. Poor mixing leads to localized areas of high reactant concentration.[5] When adding the 2-aminopyrimidine, this can cause side reactions like di-formylation or polymerization before the material can be dispersed.

  • Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale. A 0.5% impurity in a 10 g batch is negligible, but in a 1 kg batch, it constitutes 5 g of unknown material that could inhibit the reaction or complicate purification.[5]

Troubleshooting Protocol:

  • Characterize the Exotherm: Use a reaction calorimeter at the lab scale to understand the heat flow of the reaction. This data is critical for engineering the cooling capacity needed for the large-scale reactor.

  • Optimize Reagent Addition:

    • Add the phosphorus oxychloride (POCl₃) to the DMF at a slow, controlled rate, carefully monitoring the internal temperature. Never add DMF to POCl₃.

    • Similarly, add the 2-aminopyrimidine solution to the pre-formed Vilsmeier reagent slowly below the surface of the liquid to ensure immediate mixing.

  • Evaluate Mixing Efficiency: Ensure the reactor's impeller design (e.g., pitched-blade turbine, anchor) and agitation speed are sufficient for the viscosity and volume of the reaction mixture. Computational Fluid Dynamics (CFD) modeling can be a valuable tool here.

  • Qualify Raw Materials: Perform rigorous incoming quality control on all starting materials. Pay close attention to the water content in DMF, as it can consume the Vilsmeier reagent.

Q2: The impurity profile of my crude product is worse at a larger scale. I'm seeing several new peaks on my HPLC. How can I identify and minimize them?

Answer:

New impurities on scale-up are typically a direct result of the heat and mass transfer issues mentioned above, or they arise during the work-up.

  • Common Byproducts:

    • Unreacted 2-Aminopyrimidine: Caused by inefficient mixing or degradation of the Vilsmeier reagent (e.g., by moisture).

    • Di-formylated Products: Resulting from localized high concentrations of the Vilsmeier reagent.

    • Polymeric/Tarry Materials: Often formed at elevated temperatures due to product or intermediate degradation.

    • Hydrolysis Byproducts: The work-up is a critical step. The hydrolysis of the intermediate iminium salt must be controlled. Quenching too quickly or at a high temperature can lead to incomplete hydrolysis or side reactions.

Mitigation Strategies:

Impurity TypeProbable CauseRecommended Action
Unreacted Starting Material Poor mixing; Reagent degradation (moisture); Insufficient stoichiometry.Improve agitation; Ensure anhydrous conditions; Re-optimize reagent stoichiometry at scale.
Over-formylation Localized high concentration of Vilsmeier reagent.Slow, subsurface addition of 2-aminopyrimidine; Ensure efficient mixing.
Degradation/Tar Formation Poor temperature control (hot spots).Implement controlled, slow addition of reagents; Ensure adequate reactor cooling.[5]
Work-up Impurities Uncontrolled quench; Incorrect pH during isolation.Add the reaction mixture to ice-cold water or a buffered solution slowly; Monitor and control pH during precipitation.
Q3: I'm struggling with the product isolation. The filtration is very slow, and the product is clumpy and hard to dry. What's going on?

Answer:

This is almost always a problem of crystallography. The physical form of your product, 2-Aminopyrimidine-5-carbaldehyde hydrate, is highly dependent on the conditions during precipitation and crystallization.

  • Crystal Habit: Rapid precipitation, which can happen during an uncontrolled quench, often leads to the formation of very fine particles or amorphous material. This will clog filter paper and trap solvents, making drying difficult and inefficient.

  • Hydrate Formation: The product is a hydrate. The exact nature and stability of the hydrate can be influenced by temperature and the aqueous environment during isolation. Inconsistent work-up procedures can lead to batch-to-batch variability in the product's physical properties.

  • Solvent Trapping: If the precipitate is amorphous or consists of very small crystals, it can trap significant amounts of water and residual solvents (like DMF), leading to failed drying and low purity.

Troubleshooting Protocol for Isolation:

  • Controlled Precipitation:

    • After quenching, control the rate of precipitation by adjusting the pH slowly.

    • Consider an "anti-solvent" crystallization. After quenching and neutralization, you might extract the product into a suitable organic solvent and then precipitate it by adding an anti-solvent in a controlled manner.

  • Optimize Crystallization:

    • Study the solubility of the product in different solvent systems (e.g., ethanol/water, isopropanol/water) to find the best one for recrystallization.

    • Control the cooling rate during crystallization. A slow cooling profile generally yields larger, more easily filterable crystals.

    • Consider using seed crystals to promote the growth of a desired crystal form.

  • Washing and Drying:

    • Wash the filter cake with a cold, appropriate solvent to remove impurities without dissolving significant amounts of the product.

    • Use a vacuum oven with a nitrogen bleed at a controlled temperature (e.g., 40-50 °C) for drying to avoid product degradation.

G start Low Yield or High Impurities Observed at Scale q1 Is internal reaction temperature well-controlled (<10°C during addition)? start->q1 q2 Is mixing adequate? (No visible dead spots, rapid dispersion of additions) q1->q2 YES sol1 Improve cooling capacity. Slow down reagent addition rate. Use reaction calorimetry data. q1->sol1 NO q3 Are raw materials qualified and anhydrous? q2->q3 YES sol2 Increase agitation speed. Evaluate impeller design (CFD). Ensure subsurface addition. q2->sol2 NO q4 Is the quench procedure controlled and slow? q3->q4 YES sol3 Perform QC on incoming materials. Use anhydrous solvents. q3->sol3 NO sol4 Quench into ice/buffer slowly. Control temperature during hydrolysis. q4->sol4 NO end Optimize Crystallization for Isolation q4->end YES a1_yes YES a1_no NO a2_yes YES a2_no NO a3_yes YES a3_no NO a4_yes YES a4_no NO sol1->q2 sol2->q3 sol3->q4 sol4->end

Caption: Decision tree for troubleshooting common scale-up issues.

Q4: How stable is 2-Aminopyrimidine-5-carbaldehyde hydrate and what are the optimal storage conditions?

Answer:

The aldehyde functional group is susceptible to oxidation, but its formulation as a hydrate generally imparts greater stability compared to the free aldehyde. However, proper storage is still crucial.

  • Chemical Stability: The primary degradation pathway is oxidation of the aldehyde to a carboxylic acid. This can be accelerated by exposure to air (oxygen), light, and elevated temperatures. Some studies also show that stable hemiaminals can form from reactions between 2-aminopyrimidine and aldehydes, suggesting the compound has reactive sites that need to be protected.[6][7]

  • Physical Stability: As a hydrate, the material can potentially gain or lose water depending on the ambient humidity and temperature. This can affect its physical properties and assay value.

Storage Recommendations:

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).To prevent oxidation of the aldehyde group.
Temperature Store in a cool environment (2-8 °C recommended).To slow down potential degradation pathways.
Light Store in an opaque, well-sealed container.To prevent light-induced degradation.
Moisture Store in a dry location.To maintain the integrity of the hydrate form and prevent clumping.
References
  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
  • MDPI. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • SciSpace. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of unsymmetrical 2-aminopyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Retrieved from [Link]

Sources

Technical Support Center: Isolating Pure 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying 2-aminopyrimidine derivatives. These molecules are foundational in drug discovery, known for their roles in kinase inhibitors and other therapeutics, but their unique chemical nature can present purification challenges.[1][2] The inherent basicity of the nitrogen-rich core, combined with the diverse functionalities that can be appended, demands a flexible and well-understood work-up strategy.

This guide is structured to address the most common and specific issues encountered in the lab. It moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.

Troubleshooting Guide & FAQs

Part 1: Initial Work-up & Liquid-Liquid Extraction

Question 1: My reaction is complete according to TLC/LC-MS. What is the best general approach to begin the work-up?

Answer: The initial work-up aims to separate your product from the bulk of reagents, catalysts, and salts. For 2-aminopyrimidine syntheses, which often end in a basic or acidic state, the first step is typically neutralization and extraction.

A robust starting point is to dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and then wash with water or brine. However, a more powerful and selective method is an acid-base extraction, which leverages the basicity of the 2-amino group.[3][4]

Question 2: I want to perform an acid-base extraction to isolate my 2-aminopyrimidine derivative. What are the critical parameters to consider?

Answer: Acid-base extraction is highly effective for separating basic compounds like 2-aminopyrimidines from neutral or acidic impurities.[3][4] The process involves protonating your compound to make it water-soluble, washing away organic-soluble impurities, and then deprotonating it to return it to the organic phase.

Key Parameters:

  • Choice of Acid: Use a dilute aqueous acid to protonate the 2-aminopyrimidine. 1 M Hydrochloric Acid (HCl) is standard. The goal is to adjust the aqueous phase to a pH where your compound is fully protonated and thus water-soluble (typically pH 1-2).

  • Solvent Selection: Choose an organic solvent that is immiscible with water and in which your neutral impurities are soluble. Ethyl acetate (EtOAc) and Dichloromethane (DCM) are common choices. Be aware of the solvent densities to know which layer is which.

  • Basification: After separating the acidic aqueous layer containing your protonated product, you must neutralize it to recover the compound. Use a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3) to raise the pH until the product precipitates or is ready for back-extraction into a fresh organic layer.

  • Monitoring pH: Use pH paper to monitor the adjustments. Over-acidification or over-basification can sometimes cause degradation, so proceed cautiously.

Below is a generalized workflow for this critical technique.

G cluster_start Initial State cluster_extraction Acid Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_final Final Product Isolation start Crude Reaction Mixture (Product, Neutral/Acidic Impurities) dissolve 1. Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve add_acid 2. Wash with Aqueous Acid (e.g., 1 M HCl) dissolve->add_acid separate1 3. Separate Layers add_acid->separate1 org_impurities Organic Layer: Neutral & Acidic Impurities separate1->org_impurities Contains Impurities aq_product Aqueous Layer: Protonated Product (Salt Form) separate1->aq_product Contains Product wash_org Wash, Dry, Evaporate org_impurities->wash_org discard_org Discard or Analyze Impurities wash_org->discard_org add_base 4. Basify with Aqueous Base (e.g., 1 M NaOH) to pH > 8 aq_product->add_base extract_back 5. Back-extract into Fresh Organic Solvent add_base->extract_back separate2 6. Separate Layers extract_back->separate2 final_org Final Organic Layer: Pure 2-Aminopyrimidine Derivative separate2->final_org Contains Product final_aq Final Aqueous Layer: Inorganic Salts (Discard) separate2->final_aq purify Dry, Filter, Evaporate final_org->purify pure_product Pure Product for Further Purification (Crystallization/Chom.) purify->pure_product

General Acid-Base Extraction Workflow.

Question 3: I've formed a persistent emulsion during my liquid-liquid extraction. How can I break it?

Answer: Emulsions are common when dealing with basic nitrogen compounds. They are colloidal suspensions of one liquid in another and can halt your work-up. Here are several techniques to try, in order of increasing intervention:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Gentle Swirling: Gently swirl the funnel. Avoid vigorous shaking, which caused the emulsion in the first place.

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation.

  • Change pH: Add a few drops of the acid or base you used for the extraction to see if a pH shift helps break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the colloidal particles.

  • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is often very effective.

Question 4: My 2-aminopyrimidine derivative has poor solubility in common organic solvents. How does this affect my extraction strategy?

Answer: Poor solubility can be a significant hurdle. 2-aminopyrimidine itself is soluble in polar solvents like methanol and ethanol but has lower solubility in non-polar ones.[5] If your derivative is sparingly soluble in standard extraction solvents like EtOAc or DCM:

  • Use a More Polar Solvent: Consider using a more polar but still water-immiscible solvent like chloroform, although be mindful of its toxicity.[6]

  • Increase the Volume: Use a larger volume of the organic solvent to dissolve your compound.

  • Temperature: Gently warming the mixture can sometimes increase solubility enough to perform the extraction, but be cautious of solvent evaporation and potential product degradation.

  • Direct Precipitation: If the product is highly insoluble in the organic phase but soluble in the aqueous acidic phase, you can use this to your advantage. After extracting with acid and removing the organic impurities, basify the aqueous layer. If the product is insoluble in the basic aqueous solution, it will precipitate out and can be collected by filtration.[1]

SolventDensity (g/mL)Polarity IndexLayer in WaterUse Case for 2-APs
Ethyl Acetate 0.9024.4TopGeneral purpose, good for many derivatives.
Dichloromethane 1.333.1BottomGood alternative to EtOAc, can be better for some less polar derivatives.
Chloroform 1.494.1BottomUseful for more polar compounds that are difficult to extract with other solvents.[6]
Diethyl Ether 0.7132.8TopLess polar, can be useful for separating from more polar impurities.

Data compiled from various chemical data sources.

Part 2: Removal of Common Impurities

Question 5: My crude product is a discolored solid or dark oil. What causes this and how can I fix it?

Answer: Discoloration often indicates the presence of high-molecular-weight byproducts or baseline impurities from starting materials. A common and effective method to remove colored impurities is to treat a solution of your crude product with activated charcoal.[7]

Protocol: Decolorization with Activated Charcoal

  • Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol).

  • Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound).

  • Heat the suspension at reflux for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

  • Allow the filtrate to cool slowly for recrystallization.

Caution: Using too much charcoal can lead to significant product loss due to adsorption.

Question 6: How do I remove unreacted starting materials or common byproducts from the synthesis?

Answer: The best method depends on the impurity.

  • Unreacted Guanidine/Thiourea: These are highly polar and often exist as salts. They are typically removed by the initial aqueous washes or acid-base extraction, as they remain in the aqueous layer.

  • Incomplete Reactions: Intermediates, such as 2-amino-4,6-dihydroxypyrimidine from an incomplete methylation step, can be present.[7] These are often more polar than the final product. Purification via recrystallization or column chromatography is usually effective.

  • Organic Salts: Salts formed during neutralization steps can often be removed by washing the crude solid product with water.[7]

Part 3: Crystallization & Chromatography

Question 7: I'm struggling to crystallize my 2-aminopyrimidine derivative. What strategies can I try?

Answer: Crystallization is an excellent final purification step. If your compound is resistant to crystallization, consider the following:

  • Solvent Screening: The key is finding a solvent system where the compound is soluble when hot but sparingly soluble when cold. Test small amounts in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with hexanes).

  • Slow Cooling: After dissolving in a hot solvent, allow it to cool to room temperature slowly, then transfer to a refrigerator or freezer. Rapid cooling often leads to oils or amorphous solids.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. This creates nucleation sites for crystal growth.

  • Seeding: If you have a tiny amount of pure crystal, add it to the cooled, saturated solution to induce crystallization.

  • Vapor Diffusion: Dissolve your compound in a good solvent and place it in a small open vial. Place this vial inside a larger sealed jar containing a poor solvent (an "anti-solvent"). The anti-solvent vapor will slowly diffuse into the good solvent, gradually decreasing the solubility and promoting crystal growth.

Question 8: I'm seeing significant peak tailing on my silica gel column. How can I prevent this?

Answer: The basic amino group on the pyrimidine ring strongly interacts with the acidic silanol groups on the silica surface, causing peak tailing. To mitigate this, you need to suppress this secondary interaction.

Solution: Add a small amount of a basic modifier to your mobile phase.

  • Triethylamine (TEA): Add 0.1-1% TEA to your eluent (e.g., Hexane/EtOAc + 0.5% TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your basic compound to elute with a much-improved peak shape.

  • Ammonia: For very basic compounds, using a mobile phase saturated with ammonia (e.g., DCM/Methanol/NH4OH) can be effective.

ProblemProbable CauseSuggested Solution
Peak Tailing Strong interaction of basic product with acidic silica gel.Add 0.1-1% triethylamine or ammonia to the mobile phase.
Poor Separation Inappropriate mobile phase polarity.Optimize the eluent system using TLC. Try different solvent systems (e.g., DCM/Methanol instead of Hexane/EtOAc).
Product Stuck on Column Compound is too polar for the mobile phase.Increase the polarity of the mobile phase. If still stuck, consider using reverse-phase chromatography.

Question 9: When should I choose chromatography over crystallization?

Answer: The choice of purification technique depends on the nature of your sample and impurities. The following decision tree can guide your strategy.

G start Crude Product After Initial Work-up check_purity Is the crude product >90% pure by NMR/LCMS? start->check_purity check_solid Is the product a solid? check_purity->check_solid Yes oil_or_complex Product is an oil or a complex mixture (<90% pure) check_purity->oil_or_complex No crystallize Attempt Recrystallization check_solid->crystallize Yes chromatography Perform Column Chromatography check_solid->chromatography No (Oil) check_cryst_purity Is the crystallized product pure? crystallize->check_cryst_purity check_cryst_purity->chromatography No final_product Pure Product check_cryst_purity->final_product Yes check_chrom_purity Are fractions pure? chromatography->check_chrom_purity check_chrom_purity->crystallize Yes, and solid check_chrom_purity->chromatography No (Re-column) check_chrom_purity->final_product Yes, and oil oil_or_complex->chromatography

Decision Tree for Purification Strategy.

References

  • Solubility of Things. (n.d.). 2-Aminopyrimidine.
  • BenchChem. (n.d.). Common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal.
  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. [Link]

  • Iqbal, S., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5095. [Link]

  • Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8. [Link]

  • MDPI. (n.d.). Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal. Retrieved from [Link]

  • Royal Society of Chemistry. (1994). The use of cocrystallization as a method of studying hydrogen bond preferences of 2-aminopyrimidine. Journal of the Chemical Society, Chemical Communications, (16), 1887-1888. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • ChemBK. (2024). 2-Aminopyrimidine. Retrieved from [Link]

  • Melander, R. J., et al. (2014). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. ACS Medicinal Chemistry Letters, 5(5), 556-560. [Link]

  • Liu, Y., & Wu, Q. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1483-1494. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Desiraju, G. R., et al. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Crystal Growth & Design, 12(7), 3651-3663. [Link]

  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]

  • Google Patents. (2013). CN102952083A - Preparation method of 2-amino pyrimidine.
  • Google Patents. (2013). CN102952083B - Preparation method of 2-amino pyrimidine.
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Validation & Comparative

A Comparative Analysis of 2-Aminopyrimidine-5-carbaldehyde and Other Pyrimidine Aldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, pyrimidine aldehydes serve as pivotal building blocks for the synthesis of a diverse array of complex molecules. Their inherent biological significance, stemming from the pyrimidine core found in nucleobases, renders them particularly valuable in drug discovery.[1] Among these, 2-Aminopyrimidine-5-carbaldehyde holds a special place due to the dual functionality of a reactive aldehyde group and a privileged 2-aminopyrimidine scaffold. This guide provides a comprehensive comparative analysis of 2-Aminopyrimidine-5-carbaldehyde against its structural isomers, pyrimidine-2-carbaldehyde and pyrimidine-4-carbaldehyde, as well as its non-aminated counterpart, pyrimidine-5-carbaldehyde. We will delve into their synthesis, physicochemical properties, and reactivity, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Significance of Pyrimidine Aldehydes

The pyrimidine ring is a fundamental heterocyclic motif present in a vast number of biologically active compounds, including anticancer, antibacterial, and antifungal agents. The introduction of a formyl (-CHO) group onto this scaffold provides a versatile chemical handle for a variety of transformations, such as nucleophilic additions, condensations, and reductive aminations, enabling the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[2] 2-Aminopyrimidine-5-carbaldehyde, in particular, combines the established pharmacological importance of the 2-aminopyrimidine moiety with the synthetic utility of the aldehyde, making it a highly sought-after intermediate.

Synthesis of Pyrimidine Aldehydes: A Comparative Overview

The synthetic accessibility of pyrimidine aldehydes is a critical factor for their widespread use. The Vilsmeier-Haack reaction is a cornerstone for the formylation of electron-rich pyrimidine systems, particularly for the synthesis of 5-formylpyrimidines.

Vilsmeier-Haack Formylation: The Primary Route to 5-Formylpyrimidines

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate activated aromatic and heteroaromatic rings.[3]

  • 2-Aminopyrimidine-5-carbaldehyde: The synthesis of 2-Aminopyrimidine-5-carbaldehyde often starts from 2-aminopyrimidine. The electron-donating amino group at the 2-position activates the pyrimidine ring, directing the electrophilic Vilsmeier reagent to the C-5 position. This reaction is a well-established and efficient method for its preparation.[4]

  • Pyrimidine-5-carbaldehyde: The synthesis of the unsubstituted pyrimidine-5-carbaldehyde can be achieved through methods such as the reaction of 5-bromopyrimidine with n-butyllithium followed by quenching with a formylating agent like ethyl formate.[5]

Synthesis of Pyrimidine-2- and -4-carbaldehydes

The synthesis of pyrimidine-2-carbaldehyde and pyrimidine-4-carbaldehyde often requires different strategies due to the electronic nature of the pyrimidine ring.

  • Pyrimidine-4-carbaldehyde: This isomer can be prepared through the oxidation of the corresponding 4-methylpyrimidine or 4-hydroxymethylpyrimidine.[6]

  • Pyrimidine-2-carbaldehyde: The synthesis of pyrimidine-2-carbaldehyde can be more challenging due to the lower reactivity of the C-2 position towards electrophilic substitution. Alternative methods, such as those involving organometallic intermediates, are often employed.

Logical Relationship of Synthesis Routes

Synthesis Pathways for Pyrimidine Aldehydes 2-Aminopyrimidine 2-Aminopyrimidine Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction 2-Aminopyrimidine->Vilsmeier-Haack Reaction POCl3, DMF 5-Bromopyrimidine 5-Bromopyrimidine Lithiation & Formylation Lithiation & Formylation 5-Bromopyrimidine->Lithiation & Formylation n-BuLi, EtOCHO 4-Methylpyrimidine 4-Methylpyrimidine Oxidation Oxidation 4-Methylpyrimidine->Oxidation e.g., SeO2 Organometallic Precursors Organometallic Precursors Functional Group Interconversion Functional Group Interconversion Organometallic Precursors->Functional Group Interconversion Various methods 2-Aminopyrimidine-5-carbaldehyde 2-Aminopyrimidine-5-carbaldehyde Vilsmeier-Haack Reaction->2-Aminopyrimidine-5-carbaldehyde Pyrimidine-5-carbaldehyde Pyrimidine-5-carbaldehyde Lithiation & Formylation->Pyrimidine-5-carbaldehyde Pyrimidine-4-carbaldehyde Pyrimidine-4-carbaldehyde Oxidation->Pyrimidine-4-carbaldehyde Pyrimidine-2-carbaldehyde Pyrimidine-2-carbaldehyde Functional Group Interconversion->Pyrimidine-2-carbaldehyde

Caption: Synthetic routes to various pyrimidine aldehydes.

Comparative Physicochemical Properties

The position of the aldehyde group and the presence of the amino substituent significantly influence the physicochemical properties of these molecules. These properties, in turn, affect their reactivity, solubility, and handling characteristics.

Property2-Aminopyrimidine-5-carbaldehydePyrimidine-5-carbaldehydePyrimidine-4-carbaldehydePyrimidine-2-carbaldehyde
Molecular Formula C₅H₅N₃OC₅H₄N₂OC₅H₄N₂OC₅H₄N₂O
Molecular Weight 123.11 g/mol 108.10 g/mol [5]108.10 g/mol [7]108.10 g/mol [8]
Melting Point 209-214 °C39-43 °C[5]Not readily availableNot readily available
Appearance SolidLight yellow solid[5]Yellow crystalline solid[9]Not readily available
Topological Polar Surface Area (TPSA) 84.5 Ų42.8 Ų[9]42.8 Ų[9]42.8 Ų[10]
XLogP3-AA Not readily available-0.2[11]Not readily availableNot readily available

Key Insights from Physicochemical Data:

  • Melting Point: The significantly higher melting point of 2-Aminopyrimidine-5-carbaldehyde compared to pyrimidine-5-carbaldehyde can be attributed to intermolecular hydrogen bonding facilitated by the amino group, leading to a more stable crystal lattice.

  • Polarity: The higher TPSA of 2-Aminopyrimidine-5-carbaldehyde suggests increased polarity, which can influence its solubility in various solvents and its interaction with biological targets.

Comparative Spectroscopic Analysis

Spectroscopic data provides invaluable information for the structural elucidation and purity assessment of these aldehydes.

Spectroscopic Feature2-Aminopyrimidine-5-carbaldehydePyrimidine-5-carbaldehydePyrimidine-4-carbaldehydePyrimidine-2-carbaldehyde
¹H NMR (Aldehyde Proton, δ) ~9.8 ppm[12]~10.0 ppm~10.1 ppm~10.2 ppm
¹H NMR (Ring Protons, δ) Signals influenced by both amino and aldehyde groups.H-2, H-4, H-6 signals.[13]H-2, H-5, H-6 signals.H-4, H-5, H-6 signals.
¹³C NMR (Carbonyl Carbon, δ) ~182 ppm[12]~185 ppm~186 ppm~188 ppm
IR (C=O stretch, cm⁻¹) ~1632 cm⁻¹[12]~1700 cm⁻¹~1705 cm⁻¹~1710 cm⁻¹
IR (N-H stretch, cm⁻¹) ~3429-3380 cm⁻¹[12]N/AN/AN/A

Interpretation of Spectroscopic Data:

  • ¹H NMR: The aldehyde proton in 2-Aminopyrimidine-5-carbaldehyde is expected to be slightly upfield compared to the other isomers due to the electron-donating nature of the amino group. The chemical shifts of the ring protons are also significantly affected by the position of the aldehyde and the presence of the amino group.

  • ¹³C NMR: The carbonyl carbon signal in 2-Aminopyrimidine-5-carbaldehyde appears at a slightly lower chemical shift, consistent with the increased electron density at the C-5 position.

  • IR Spectroscopy: The C=O stretching frequency is a sensitive probe of the electronic environment. The lower frequency observed for 2-Aminopyrimidine-5-carbaldehyde is indicative of a weaker C=O bond due to resonance with the electron-donating amino group. The presence of N-H stretching bands is a clear diagnostic feature for this compound.[14]

Comparative Reactivity: A Mechanistic Perspective

The electronic properties of the pyrimidine ring, modulated by the position of the formyl group and the presence of the amino substituent, dictate the reactivity of these aldehydes in various chemical transformations.

Workflow for Comparing Reactivity

Comparative Reactivity Workflow cluster_aldehydes Pyrimidine Aldehydes cluster_reactions Key Chemical Transformations 2-AP-5-CHO 2-Aminopyrimidine-5-carbaldehyde Reductive_Amination Reductive Amination 2-AP-5-CHO->Reductive_Amination Wittig_Reaction Wittig Reaction 2-AP-5-CHO->Wittig_Reaction Knoevenagel_Condensation Knoevenagel Condensation 2-AP-5-CHO->Knoevenagel_Condensation P-5-CHO Pyrimidine-5-carbaldehyde P-5-CHO->Reductive_Amination P-5-CHO->Wittig_Reaction P-5-CHO->Knoevenagel_Condensation P-4-CHO Pyrimidine-4-carbaldehyde P-4-CHO->Reductive_Amination P-4-CHO->Wittig_Reaction P-4-CHO->Knoevenagel_Condensation P-2-CHO Pyrimidine-2-carbaldehyde P-2-CHO->Reductive_Amination P-2-CHO->Wittig_Reaction P-2-CHO->Knoevenagel_Condensation Comparative_Analysis Comparative_Analysis Reductive_Amination->Comparative_Analysis Yields, Reaction Times Wittig_Reaction->Comparative_Analysis Yields, Stereoselectivity Knoevenagel_Condensation->Comparative_Analysis Yields, Reaction Rates

Caption: Workflow for comparing the reactivity of pyrimidine aldehydes.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the formation of an intermediate imine, which is then reduced.

Expected Reactivity:

  • 2-Aminopyrimidine-5-carbaldehyde: The electron-donating amino group increases the electron density on the pyrimidine ring, which can slightly decrease the electrophilicity of the aldehyde carbonyl carbon. However, the aldehyde remains sufficiently reactive for reductive amination. The presence of the amino group on the ring offers a potential site for intramolecular reactions or can influence the basicity of the reaction medium.

  • Pyrimidine-2, -4, and -5-carbaldehydes: The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the aldehyde carbonyl, making these compounds excellent substrates for reductive amination. The reactivity is expected to be higher compared to 2-Aminopyrimidine-5-carbaldehyde.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.

Expected Reactivity:

  • All four pyrimidine aldehydes are expected to undergo the Wittig reaction. The rate of the reaction will be influenced by the electrophilicity of the carbonyl carbon. Therefore, the unsubstituted pyrimidine aldehydes are predicted to react faster than 2-Aminopyrimidine-5-carbaldehyde.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[15]

Expected Reactivity:

  • Similar to the other reactions, the electron-withdrawing pyrimidine ring in the unsubstituted aldehydes will facilitate the initial nucleophilic attack by the carbanion of the active methylene compound. The electron-donating amino group in 2-Aminopyrimidine-5-carbaldehyde may slightly retard the reaction rate.

Experimental Protocols

The following are generalized, step-by-step protocols for key reactions. Researchers should optimize these conditions for their specific substrates and experimental setup.

General Protocol for Reductive Amination
  • Dissolution: Dissolve the pyrimidine aldehyde (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of the reaction can be monitored by TLC or LC-MS.

  • Reduction: Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise to the reaction mixture at 0 °C.

  • Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent. The organic layer is then dried and concentrated.

  • Purification: Purify the crude product by column chromatography or recrystallization.

General Protocol for Wittig Reaction
  • Ylide Preparation (if not commercially available): Suspend the corresponding phosphonium salt in an anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere. Add a strong base (e.g., n-butyllithium, sodium hydride) at low temperature to generate the ylide.

  • Reaction: Add a solution of the pyrimidine aldehyde in the same anhydrous solvent to the ylide solution at low temperature. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.

General Protocol for Knoevenagel Condensation
  • Mixing Reagents: In a suitable solvent (e.g., ethanol, toluene), dissolve the pyrimidine aldehyde (1.0 eq.) and the active methylene compound (1.0-1.1 eq.).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, triethylamine).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. A Dean-Stark trap can be used to remove the water formed during the reaction.

  • Work-up: After cooling, the product may precipitate out of the solution. If not, concentrate the solvent and purify the residue.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Conclusion and Future Outlook

2-Aminopyrimidine-5-carbaldehyde stands out as a uniquely valuable building block, offering a strategic combination of a privileged medicinal scaffold and a versatile synthetic handle. While its reactivity may be subtly tempered by the electron-donating amino group compared to its unsubstituted counterparts, it remains a highly effective substrate in a wide range of important organic transformations. The other isomeric pyrimidine aldehydes, being more electron-deficient, often exhibit enhanced reactivity, making them suitable for reactions that may be sluggish with the aminated analogue.

The choice between these pyrimidine aldehydes will ultimately depend on the specific synthetic goal and the desired properties of the target molecule. This guide provides the foundational knowledge and practical protocols to assist researchers in navigating these choices and accelerating their research in drug discovery and materials science. Future research in this area could focus on developing novel, more efficient synthetic routes to these aldehydes and exploring their application in the synthesis of novel bioactive compounds and functional materials.

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A Comparative Guide to the Biological Validation of 2-Aminopyrimidine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 2-aminopyrimidine scaffold is a cornerstone of modern therapeutic innovation. Its inherent biological recognition, stemming from its presence in the fundamental building blocks of life, makes it a privileged structure in the design of novel drugs.[1] This guide focuses on a particularly versatile subset: 2-aminopyrimidine-5-carbaldehyde derivatives. The presence of the aldehyde group at the 5-position provides a reactive handle for a diverse array of chemical modifications, leading to the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[2]

This document provides an in-depth, comparative analysis of the biological activities of various 2-aminopyrimidine-5-carbaldehyde derivatives. We will explore their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by experimental data and detailed protocols to empower your research endeavors.

I. Anticancer Activity: Targeting Key Pathways in Malignancy

The fight against cancer continually demands novel therapeutic strategies, and 2-aminopyrimidine derivatives have emerged as a significant class of anticancer agents.[1] Their mechanisms are often rooted in the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.[1]

A. VEGFR-2 Inhibition: A Strategy Against Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[3][4] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

A notable class of 2-aminopyrimidine-5-carbaldehyde derivatives that exhibit potent anti-angiogenic activity are the oxime derivatives . Research has demonstrated that these compounds can effectively inhibit VEGFR-2. For instance, specific 4-aminopyrimidine-5-carbaldehyde oximes have been synthesized and shown to be potent dual inhibitors of c-Met and VEGFR-2, with IC50 values in the nanomolar range.[5] One particularly potent compound, 18a , exhibited IC50 values of 210 nM and 170 nM against c-Met and VEGFR-2, respectively.[5]

Featured Derivative Comparison: VEGFR-2 Inhibitory Activity

Compound IDModificationTarget Kinase(s)IC50 (nM)Reference
14i 4-aminopyrimidine-5-cabaldehyde oximec-Met, VEGFR-2Not specified[5]
18a 4-aminopyrimidine-5-cabaldehyde oximec-Met, VEGFR-2210 (c-Met), 170 (VEGFR-2)[5]
18b 4-aminopyrimidine-5-cabaldehyde oximec-Met, VEGFR-2Not specified[5]

Understanding the Mechanism: The VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[6] This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-Raf-MEK-MAPK pathway, which ultimately promotes endothelial cell proliferation, migration, and survival.[4][6][7] Inhibitors based on the 2-aminopyrimidine-5-carbaldehyde scaffold can block this signaling cascade, thereby preventing angiogenesis.

VEGFR2_Signaling_Pathway cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor 2-Aminopyrimidine-5- carbaldehyde Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition by 2-aminopyrimidine-5-carbaldehyde derivatives.

B. Cytotoxicity Against Cancer Cell Lines: Chalcone and Schiff Base Derivatives

Beyond targeted kinase inhibition, derivatives of 2-aminopyrimidine-5-carbaldehyde have demonstrated broad cytotoxic effects against various cancer cell lines.

Chalcones , a class of compounds characterized by an α,β-unsaturated carbonyl system, are well-known for their diverse pharmacological activities, including anticancer properties.[8][9][10] The condensation of 2-aminopyrimidine-5-carbaldehyde with appropriate acetophenones can yield novel chalcone derivatives with potent antiproliferative effects.

Schiff bases , formed by the condensation of the aldehyde group with primary amines, represent another important class of bioactive molecules.[1][11][12][13] The resulting imine (-C=N-) linkage can be crucial for biological activity. Studies have shown that Schiff bases derived from 2-aminopyrimidine-5-carbaldehyde exhibit significant antibacterial and anticancer properties.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standardized method for assessing the cytotoxic effects of 2-aminopyrimidine-5-carbaldehyde derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[14][15][16][17][18]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-aminopyrimidine-5-carbaldehyde derivatives in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals completely.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate (5,000-10,000 cells/well) Start->SeedCells Incubate24h Incubate for 24h SeedCells->Incubate24h AddCompounds Add 2-aminopyrimidine-5-carbaldehyde derivatives at various concentrations Incubate24h->AddCompounds Incubate48_72h Incubate for 48-72h AddCompounds->Incubate48_72h AddMTT Add MTT solution (10 µL of 5 mg/mL) Incubate48_72h->AddMTT Incubate3_4h Incubate for 3-4h AddMTT->Incubate3_4h Solubilize Add solubilization solution (e.g., DMSO) Incubate3_4h->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance AnalyzeData Calculate % viability and IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: A generalized workflow for the MTT cytotoxicity assay.

II. Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance is a pressing global health concern, necessitating the discovery of new antimicrobial agents.[14] 2-Aminopyrimidine derivatives have demonstrated significant potential as antibacterial and antifungal agents.[4][14]

Schiff bases derived from 2-aminopyrimidine-5-carbaldehyde have been synthesized and evaluated for their antimicrobial properties. For example, a series of N-benzylidine-2-aminopyrimidine compounds, formed by the condensation of 2-aminopyrimidine with various substituted benzaldehydes, have been shown to possess fungitoxicity against plant pathogenic fungi such as Fusarium verticillioides, Rhizoctonia solani, and Macrophomina phaseolina.[11]

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

This method is a widely used preliminary screening technique to assess the antimicrobial activity of test compounds.

Principle: The agar well diffusion method involves the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been seeded with a test microorganism. The antimicrobial agent creates a concentration gradient, and if the microorganism is susceptible, a zone of growth inhibition will appear around the well.[2][19][20][21]

Materials:

  • Bacterial or fungal strains of interest

  • Nutrient agar or other suitable agar medium

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (a known antibiotic or antifungal)

  • Negative control (solvent used to dissolve the test compounds)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a fresh culture of the test microorganism in a suitable broth.

    • Adjust the turbidity of the inoculum to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a uniform lawn.

  • Creation of Wells:

    • Aseptically create wells in the inoculated agar plate using a sterile cork borer.

  • Addition of Test Compounds:

    • Pipette a fixed volume (e.g., 50-100 µL) of the 2-aminopyrimidine-5-carbaldehyde derivative solution (at a known concentration) into each well.

    • Add the positive and negative controls to separate wells on the same plate.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • Interpretation:

    • A larger zone of inhibition indicates greater antimicrobial activity. The activity of the test compounds can be compared to that of the positive control.

Agar_Well_Diffusion_Workflow Start Start PrepareInoculum Prepare microbial inoculum (0.5 McFarland standard) Start->PrepareInoculum InoculatePlate Inoculate agar plate with a uniform lawn PrepareInoculum->InoculatePlate CreateWells Create wells in the agar (6-8 mm diameter) InoculatePlate->CreateWells AddSamples Add test compounds, positive, and negative controls to wells CreateWells->AddSamples Incubate Incubate for 18-24h AddSamples->Incubate MeasureZones Measure the diameter of the zone of inhibition (mm) Incubate->MeasureZones InterpretResults Compare zone sizes to determine antimicrobial activity MeasureZones->InterpretResults End End InterpretResults->End

Caption: A generalized workflow for the agar well diffusion antimicrobial assay.

III. Enzyme Inhibition: Targeting β-Glucuronidase

β-Glucuronidase is an enzyme that plays a role in the detoxification of various substances in the body. However, elevated levels of this enzyme have been associated with certain pathologies, including some types of cancer.[22][23] Therefore, inhibitors of β-glucuronidase are of therapeutic interest.

A study on a series of 2-aminopyrimidine derivatives demonstrated their potential as β-glucuronidase inhibitors.[22][23] Among the tested compounds, one derivative, compound 24 , showed excellent inhibitory activity with an IC50 value of 2.8 ± 0.10 µM, which was significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM).[22][23]

Featured Derivative Comparison: β-Glucuronidase Inhibitory Activity

Compound IDModificationIC50 (µM)Standard (D-saccharic acid 1,4-lactone) IC50 (µM)Reference
8 2-aminopyrimidine derivative72.0 ± 6.2045.75 ± 2.16[23]
9 2-aminopyrimidine derivative126.43 ± 6.1645.75 ± 2.16[23]
22 2-aminopyrimidine derivative300.25 ± 12.545.75 ± 2.16[23]
23 2-aminopyrimidine derivative257.0 ± 4.1845.75 ± 2.16[23]
24 2-aminopyrimidine derivative2.8 ± 0.1045.75 ± 2.16[22][23]

Experimental Protocol: In Vitro β-Glucuronidase Inhibition Assay

This protocol describes a method for evaluating the inhibitory activity of 2-aminopyrimidine-5-carbaldehyde derivatives against β-glucuronidase.

Principle: This assay measures the enzymatic activity of β-glucuronidase by monitoring the hydrolysis of a substrate, such as p-nitrophenyl-β-D-glucuronide (PNPG) or phenolphthalein glucuronide. The product of the reaction (p-nitrophenol or phenolphthalein) is colored or fluorescent and can be quantified spectrophotometrically or fluorometrically. The reduction in product formation in the presence of an inhibitor is a measure of its inhibitory potency.[24][25][26][27]

Materials:

  • β-Glucuronidase enzyme

  • Substrate (e.g., phenolphthalein glucuronide)

  • Assay buffer (e.g., 0.1 M acetate buffer, pH 5.0)

  • Test compounds (2-aminopyrimidine-5-carbaldehyde derivatives)

  • Standard inhibitor (e.g., D-saccharic acid 1,4-lactone)

  • Stop solution (e.g., 0.2 M glycine buffer, pH 10.4)

  • 96-well plate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer, substrate solution, enzyme solution, and stop solution at the desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Test compound solution at various concentrations (or standard inhibitor/vehicle control)

      • β-glucuronidase enzyme solution

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiation of Reaction:

    • Add the substrate solution to each well to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a specific period (e.g., 30 minutes).

  • Termination of Reaction:

    • Add the stop solution to each well to terminate the reaction.

  • Measurement:

    • Measure the absorbance or fluorescence of the product at the appropriate wavelength (e.g., 540 nm for phenolphthalein).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

IV. Conclusion and Future Directions

The 2-aminopyrimidine-5-carbaldehyde scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide, including oximes, chalcones, and Schiff bases, have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting compounds. The aldehyde functionality provides a readily accessible point for chemical modification, allowing for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

Future research in this area should focus on:

  • Expansion of Derivative Libraries: Synthesizing a wider range of derivatives to explore a broader chemical space and identify novel biological activities.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety Profiling: Advancing the most promising compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity.

By leveraging the synthetic tractability and inherent biological relevance of the 2-aminopyrimidine-5-carbaldehyde core, the scientific community is well-positioned to develop the next generation of targeted therapies for a multitude of diseases.

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The 2-Aminopyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminopyrimidine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to serve as a structural foundation for a multitude of biologically active compounds. Its inherent hydrogen bonding capabilities, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of pharmacological properties, leading to potent and selective modulators of diverse biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminopyrimidine analogs, offering insights into their application against key drug target classes, supported by experimental data and detailed protocols for researchers in drug development.

The Versatility of the 2-Aminopyrimidine Core

The 2-aminopyrimidine scaffold's success in drug discovery stems from its ability to mimic the purine core of ATP, making it an excellent starting point for the design of kinase inhibitors. The exocyclic amino group and the pyrimidine ring nitrogens can form crucial hydrogen bonds within the hinge region of the ATP-binding pocket of kinases. Furthermore, substitutions at the 4, 5, and 6-positions of the pyrimidine ring, as well as on the 2-amino group itself, provide vectors for exploring different regions of the binding site, thereby influencing potency and selectivity. Beyond kinases, this versatile scaffold has been successfully employed to develop antagonists for G-protein coupled receptors (GPCRs) and inhibitors for other enzyme families.

Comparative SAR Analysis of 2-Aminopyrimidine Analogs as Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology and inflammation. The 2-aminopyrimidine scaffold has been extensively utilized to develop inhibitors for various kinase families. Here, we compare the SAR of 2-aminopyrimidine analogs against three key kinase targets: Janus Kinase 2 (JAK2), Aurora Kinases, and Polo-like Kinases (PLKs).

Janus Kinase 2 (JAK2) Inhibitors

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses and hematopoiesis.[1] Dysregulation of this pathway, particularly through hyperactivity of JAK2, is implicated in myeloproliferative neoplasms.[2]

Key SAR Insights for JAK2 Inhibition:

  • Hinge Binding: The 2-aminopyrimidine core consistently forms two hydrogen bonds with the hinge region of JAK2, a critical interaction for potent inhibition.

  • Selectivity: Achieving selectivity over other JAK family members (JAK1, JAK3, TYK2) is a key challenge. Modifications at the 4- and 5-positions of the pyrimidine ring are crucial for exploiting subtle differences in the ATP-binding sites of the JAK isoforms. For instance, compound 21b in a series of 2-aminopyridine derivatives (a closely related scaffold) demonstrated high selectivity for JAK2 over JAK1 and JAK3, with IC50 values of 9 nM, 2484 nM, and 1656 nM, respectively.[2] This highlights the importance of substitutions in achieving selectivity.

  • Role of Substituents: In one study, the introduction of a piperazinyl group at the 4-position of the 2-aminopyrimidine ring was found to be beneficial for dual JAK2 and FLT3 inhibition.[3] Further modifications on this piperazine ring allowed for the fine-tuning of selectivity.

Quantitative Comparison of 2-Aminopyrimidine-based JAK2 Inhibitors:

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Cell Proliferation (HEL) IC50 (µM)Reference
16m-(R) 2553228-[4]
21b 2484916566.824[2]
11r -2.01104.401.10[3]

JAK-STAT Signaling Pathway

Caption: The JAK-STAT signaling pathway and the point of intervention by 2-aminopyrimidine inhibitors.

Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are essential for regulating various stages of mitosis, and their overexpression is common in many cancers.[5][6]

Key SAR Insights for Aurora Kinase Inhibition:

  • Pan- vs. Selective Inhibition: The 2-aminopyrimidine scaffold can be decorated to yield both pan-Aurora inhibitors and isoform-selective inhibitors.

  • Substitutions at C4 and C5: Modifications at the C4 and C5 positions of the pyrimidine ring are critical for achieving high potency and influencing selectivity between Aurora A and Aurora B. For instance, compound 11c from a series of 2,4-diaminopyrimidines showed over 35-fold selectivity for Aurora A over Aurora B.[7]

  • Clinically Investigated Analogs: Several 2-aminopyrimidine-based Aurora kinase inhibitors have entered clinical trials, including Alisertib (MLN8237) and Barasertib (AZD1152), demonstrating the clinical relevance of this scaffold.[8]

Quantitative Comparison of 2-Aminopyrimidine-based Aurora Kinase Inhibitors:

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)Cell Line (HeLa) IC50 (µM)Reference
Alisertib (MLN8237) 1.2--[8]
Barasertib (AZD1152) -0.37-[8]
PF-03814735 0.85-[8]
11c <103500.5-4.0[7]

Aurora Kinase Signaling in Mitosis

Aurora_Kinase_Pathway G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis AuroraA Aurora A Mitosis->AuroraA Activation AuroraB Aurora B Mitosis->AuroraB Activation Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Role of Aurora kinases in mitosis and their inhibition by 2-aminopyrimidine analogs.

Polo-like Kinase (PLK) Inhibitors

Polo-like kinases, particularly PLK1, are key regulators of the cell cycle, and their inhibition is a promising anti-cancer strategy.[9][10]

Key SAR Insights for PLK1 Inhibition:

  • Mimicking ATP: The 2-aminopyrimidine core effectively mimics the adenine moiety of ATP, anchoring the inhibitor in the active site of PLK1.

  • Exploiting Specific Pockets: Selectivity against other kinases can be achieved by designing substituents that interact with specific pockets within the PLK1 active site.[1]

  • Potency: Nanomolar potency has been achieved with 2-aminopyrimidine-based PLK1 inhibitors. For example, compound 45a from one study exhibited a PLK1 IC50 of 1.8 nM.[8]

Quantitative Comparison of 2-Aminopyrimidine-based PLK1 Inhibitors:

CompoundPLK1 IC50 (nM)Cell Proliferation (HeLaS3) EC50 (nM)Reference
BI2536 0.83-[8]
BI6727 0.87-[8]
45a 1.82.9[8]

Polo-like Kinase 1 in the Cell Cycle

PLK1_Pathway G2_M_Transition G2/M Transition PLK1 PLK1 G2_M_Transition->PLK1 Activation Mitotic_Events Mitotic Entry Spindle Formation Cytokinesis PLK1->Mitotic_Events Regulation Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->PLK1 Inhibition

Caption: The role of PLK1 in cell cycle progression and its inhibition.

Comparative SAR of 2-Aminopyrimidine Analogs as GPCR Antagonists

The versatility of the 2-aminopyrimidine scaffold extends to GPCRs, where it has been successfully employed to develop potent and selective antagonists.

Histamine H4 Receptor Antagonists

The histamine H4 receptor is primarily expressed on immune cells and is involved in inflammatory and allergic responses.[11]

Key SAR Insights for H4 Receptor Antagonism:

  • Core Structure: A 2-aminopyrimidine core has been a fruitful starting point for the development of H4 receptor antagonists.

  • Substitutions: Systematic modifications at the 4- and 6-positions of the pyrimidine ring, as well as on the 2-amino group, have led to significant improvements in potency.

Histamine H4 Receptor Signaling

H4R_Pathway Histamine Histamine H4R Histamine H4 Receptor Histamine->H4R Binding Gi Gi Protein H4R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Immune_Response Immune Cell Chemotaxis Gi->Immune_Response cAMP ↓ cAMP AC->cAMP Antagonist 2-Aminopyrimidine Antagonist Antagonist->H4R Blockade

Caption: Simplified signaling pathway of the Histamine H4 receptor and its antagonism.

Prostaglandin EP2 Receptor Antagonists

The prostaglandin EP2 receptor, activated by PGE2, is implicated in inflammation and cancer.[12][13]

Key SAR Insights for EP2 Receptor Antagonism:

  • Scaffold Hopping: Introduction of a 2-aminopyrimidine scaffold has led to the discovery of potent EP2 antagonists.[14]

  • Improving Properties: Incorporation of a carboxylic acid moiety into the structure can improve physicochemical and ADME properties, leading to more drug-like compounds.

Prostaglandin EP2 Receptor Signaling

EP2R_Pathway PGE2 Prostaglandin E2 (PGE2) EP2R EP2 Receptor PGE2->EP2R Binding Gs Gs Protein EP2R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Inflammation Inflammation & Cancer Progression PKA->Inflammation Antagonist 2-Aminopyrimidine Antagonist Antagonist->EP2R Blockade

Caption: Overview of the Prostaglandin EP2 receptor signaling pathway and its inhibition.

Experimental Protocols

To facilitate the evaluation of novel 2-aminopyrimidine analogs, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a widely used method for measuring kinase activity in a high-throughput format.

Principle: The HTRF assay is based on time-resolved fluorescence resonance energy transfer (TR-FRET). A biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody are used. Phosphorylation of the substrate by the kinase allows the antibody to bind, bringing the europium donor and a streptavidin-XL665 acceptor into close proximity, generating a FRET signal.

Protocol:

  • Prepare a reaction mixture containing the target kinase, the biotinylated substrate peptide, and the test 2-aminopyrimidine analog in a suitable kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing EDTA, the europium cryptate-labeled anti-phospho-specific antibody, and streptavidin-XL665.

  • Incubate for a further period (e.g., 60 minutes) to allow for the development of the detection signal.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

  • Calculate the ratio of the acceptor to donor fluorescence and determine the IC50 value of the test compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the 2-aminopyrimidine analog and incubate for the desired exposure period (e.g., 72 hours).

  • Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a mixture of SDS, isopropanol, and HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[6][15][16][17]

Radioligand Binding Assay for Histamine H4 Receptor

This assay measures the affinity of a test compound for the H4 receptor by its ability to displace a radiolabeled ligand.[5]

Principle: Cell membranes expressing the H4 receptor are incubated with a fixed concentration of a radiolabeled H4 receptor ligand (e.g., [3H]histamine) and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and the ability of the test compound to inhibit this binding is determined.

Protocol:

  • Membrane Preparation:

    • Harvest HEK-293 cells stably expressing the human H4 receptor.

    • Homogenize the cells in a cold lysis buffer and centrifuge to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled 2-aminopyrimidine analog.

    • Incubate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Synthesis of the 2-Aminopyrimidine Scaffold

A common and versatile method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of β-dicarbonyl compounds or their synthetic equivalents with guanidine.[18] This approach allows for the introduction of a wide variety of substituents onto the pyrimidine ring.

Another widely employed method is the nucleophilic substitution reaction of 2-amino-4,6-dichloropyrimidine with various amines. This reaction is typically carried out in the presence of a base, such as triethylamine, and provides a straightforward route to a diverse library of 2-aminopyrimidine analogs.[19][20]

General Synthetic Workflow

Caption: Common synthetic strategies for the preparation of 2-aminopyrimidine derivatives.

Conclusion

The 2-aminopyrimidine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its ability to be readily synthesized and functionalized allows for the systematic exploration of structure-activity relationships, leading to the development of potent and selective modulators of a wide range of biological targets. This guide has provided a comparative overview of the SAR of 2-aminopyrimidine analogs against key kinases and GPCRs, supplemented with detailed experimental protocols to aid researchers in their drug development endeavors. The continued exploration of the chemical space around this privileged scaffold is poised to yield novel therapeutics for a variety of diseases.

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A Comparative Guide to Compounds Synthesized from 2-Aminopyrimidine-5-carbaldehyde Hydrate: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the 2-aminopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1][2] This is attributed to its ability to mimic the purine core of ATP, allowing it to interact with a wide range of biological targets, particularly protein kinases.[3] The introduction of a reactive carbaldehyde group at the 5-position of the 2-aminopyrimidine ring, in the form of 2-Aminopyrimidine-5-carbaldehyde hydrate, provides a versatile starting point for the synthesis of a diverse library of derivatives with potential therapeutic applications. This guide offers a comprehensive comparison of the in vitro and in vivo performance of various compounds synthesized from this key intermediate, providing supporting experimental data and methodologies to inform future drug discovery efforts.

The Synthetic Versatility of 2-Aminopyrimidine-5-carbaldehyde

The aldehyde functionality at the 5-position of the 2-aminopyrimidine core is a key handle for a variety of chemical transformations, most notably the formation of Schiff bases through condensation with primary amines. This reaction allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

A flowchart of the in vitro to in vivo experimental pipeline.

Detailed Experimental Protocols

Synthesis of Schiff Bases from 2-Aminopyrimidine-5-carbaldehyde

This protocol describes a general method for the synthesis of Schiff base derivatives.

Materials:

  • 2-Aminopyrimidine-5-carbaldehyde hydrate

  • Substituted primary amine (R-NH2)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of 2-Aminopyrimidine-5-carbaldehyde hydrate and the respective primary amine in ethanol or methanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for an appropriate time (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. [4] Materials:

  • Cancer cell lines

  • Culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth). [4]

In Vivo Anticancer Efficacy: Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor activity of a compound in a subcutaneous xenograft model. [5] Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse. Matrigel may be mixed with the cells to improve tumor formation. [5]2. Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. [5]3. Administer the test compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length × width²) / 2. [5]5. Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for weighing and further analysis.

  • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

A representative signaling pathway inhibited by 2-aminopyrimidine derivatives.

Conclusion and Future Directions

The derivatives of 2-Aminopyrimidine-5-carbaldehyde hydrate represent a promising class of compounds with diverse biological activities. The synthetic accessibility and the potential for structural modification make this scaffold an attractive starting point for the development of new therapeutic agents. While in vitro studies have demonstrated significant anticancer and antimicrobial potential, further in vivo investigations are crucial to translate these findings into clinical applications. Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds.

  • In-depth Mechanistic Studies: To elucidate the precise molecular targets and pathways affected by these derivatives.

  • Comprehensive In Vivo Efficacy and Toxicity Studies: For lead compounds to assess their therapeutic window and potential for clinical development.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, and excretion of these compounds, which is essential for designing effective dosing regimens. [6] By addressing these key areas, the full therapeutic potential of compounds derived from 2-Aminopyrimidine-5-carbaldehyde hydrate can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.

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The 2-Aminopyrimidine Scaffold: A Comparative Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural resemblance to the purine bases found in DNA and RNA allows it to function as a bioisostere, effectively interacting with a wide array of biological targets. This versatility has led to the development of 2-aminopyrimidine derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties.

This guide provides a comparative analysis of the biological performance of select 2-aminopyrimidine derivatives against established standard drugs. We will delve into the mechanistic underpinnings of their activity, present supporting quantitative data, and provide detailed protocols for key validation assays, offering a comprehensive resource for researchers in the field of drug discovery.

Section 1: Anticancer Activity - Kinase Inhibition and Cytotoxicity

A predominant mechanism through which 2-aminopyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases.[2] These enzymes are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. The 2-aminopyrimidine scaffold is particularly adept at fitting into the ATP-binding pocket of various kinases, acting as a competitive inhibitor.[3]

Comparative Analysis: Targeting Tyrosine Kinases

One of the most well-studied targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivity drives the growth of numerous solid tumors. Several 2-aminopyrimidine derivatives have been developed as potent EGFR inhibitors.

Data Presentation: 2-Aminopyrimidine Derivatives vs. Standard Anticancer Drugs

The following table summarizes the in vitro activity of representative 2-aminopyrimidine-based compounds compared to the standard chemotherapeutic agent Doxorubicin and the targeted therapy Imatinib . IC50 values, representing the concentration required to inhibit 50% of cell growth or enzyme activity, are presented. Lower values indicate higher potency.

Compound ClassSpecific Compound ExampleTarget Cell Line / EnzymeIC50 (µM) of DerivativeStandard DrugIC50 (µM) of Standard DrugReference(s)
Pyridothienopyrimidine Compound 3a HepG2 (Liver Cancer)1.17Doxorubicin432.10 (on normal WISH cells)[4]
Pyridothienopyrimidine Compound 4a MCF-7 (Breast Cancer)1.52DoxorubicinNot specified for MCF-7[4]
2-Aminopyrimidine Derivative Compound 1 (EGFR Inhibitor)EGFRWT (Enzyme)0.093Imatinib~0.08 (on K562 cells)[4][5]
2-Aminopyrimidine Derivative Compound 1 (EGFR Inhibitor)EGFRT790M (Mutant)0.174ImatinibNot applicable[4]
Isatin-1,2,3-triazole Hybrid Compound 3b K562 (Leukemia)35.8Imatinib0.08[5]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. The data illustrates the potential for 2-aminopyrimidine derivatives to achieve high potency, sometimes against specific cancer cell lines or enzyme isoforms.

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

The EGFR signaling cascade is a crucial pathway for cell growth. Upon binding of a ligand like EGF, the receptor dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for adaptor proteins, initiating downstream cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, ultimately leading to cell proliferation and survival.[6][7][8] 2-Aminopyrimidine-based inhibitors block this process at its inception by preventing ATP from binding to the kinase domain, thus halting the phosphorylation event.

Below is a diagram illustrating the inhibition of the EGFR signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates ADP ADP EGFR->ADP Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Gene Transcription (Proliferation, Survival) MAPK->Proliferation Translocates & Activates AKT Akt PI3K->AKT AKT->Proliferation Promotes Survival EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Binds to Kinase Domain

Caption: Inhibition of the EGFR signaling cascade by a 2-aminopyrimidine derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[9][10] It measures the metabolic activity of cells, as only viable cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[11]

Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[12] The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically after solubilization.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminopyrimidine derivatives and the standard drug (e.g., Doxorubicin) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (background control).

  • Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into visible purple crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration and use non-linear regression to determine the IC50 value.

Section 2: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[1] 2-Aminopyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacterial and fungal pathogens.[1][12]

Comparative Analysis: Efficacy Against Bacterial Strains

The antibacterial efficacy of these derivatives is often compared to broad-spectrum antibiotics like Ciprofloxacin, a fluoroquinolone that inhibits DNA gyrase.

Data Presentation: 2-Aminopyrimidine Derivatives vs. Ciprofloxacin

The following table presents the Minimum Inhibitory Concentration (MIC) values for several 2-aminopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Compound ClassSpecific Compound ExampleBacterial StrainMIC (µg/mL) of DerivativeStandard DrugMIC (µg/mL) of Standard DrugReference(s)
Pyrimidyl N‐ciprofloxacines Compound 14 S. aureus (Gram +)<1.16CiprofloxacinNot specified[15]
Pyrimidyl N‐ciprofloxacines Compound 14 E. coli (Gram -)<1.16CiprofloxacinNot specified[15]
Ciprofloxacin Hybrid Compound 9 S. aureus Newman (Gram +)0.324 µM (~0.11 µg/mL)CiprofloxacinNot specified[16]
Ciprofloxacin Hybrid Compound 10 E. coli ATCC8739 (Gram -)0.013 µM (~0.004 µg/mL)CiprofloxacinNot specified[16]
Acyl Hydrazone Derivative Compound 6 S. aureus (Gram +)0.25Ciprofloxacin0.5[16]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[14][17][18]

Principle: A standardized inoculum of the test microorganism is introduced into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are visually inspected for turbidity, and the lowest concentration that inhibits growth is recorded as the MIC.[14]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis A 1. Prepare Serial Dilutions of Test Compound in Broth D 4. Inoculate Microplate Wells (100 µL dilution + 100 µL inoculum) A->D B 2. Standardize Bacterial Inoculum (e.g., 0.5 McFarland) C 3. Dilute Inoculum to Final Concentration B->C C->D E 5. Include Growth Control (no drug) & Sterility Control (no bacteria) F 6. Incubate Plate (e.g., 18-24h at 37°C) E->F G 7. Visually Inspect for Turbidity or Measure OD F->G H 8. Determine MIC: Lowest concentration with no growth G->H

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Prepare Antimicrobial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 2-aminopyrimidine derivative and the standard antibiotic (e.g., Ciprofloxacin) in a suitable sterile broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.

  • Prepare Inoculum: From a fresh 18-24 hour agar plate, select several isolated colonies of the test bacterium. Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Standardize Inoculum: Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Within 15-30 minutes of standardization, add an equal volume (50 or 100 µL) of the diluted inoculum to each well of the microtiter plate, bringing the final volume to 100 or 200 µL.

  • Controls: Include a positive control well (broth with inoculum, no drug) to confirm bacterial growth and a negative/sterility control well (broth only) to check for contamination.[14]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, examine the plate. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).

Section 3: Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[19] 2-Aminopyrimidine derivatives have been investigated as novel anti-inflammatory agents, with many showing selective inhibition of COX-2, the inducible isoform highly expressed during inflammation.[20][21][22] This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[19]

Comparative Analysis: COX-2 Inhibition

The performance of novel 2-aminopyrimidine derivatives is often benchmarked against selective COX-2 inhibitors like Celecoxib or partially selective inhibitors like Meloxicam .[20]

Data Presentation: 2-Aminopyrimidine Derivatives vs. Celecoxib

The table below shows the COX-1 and COX-2 inhibitory activities (IC50) of several pyrimidine derivatives compared to the standard drug Celecoxib. The Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) indicates the compound's preference for inhibiting COX-2. A higher SI value is desirable.

Compound ClassSpecific Compound ExampleIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI)Standard DrugIC50 COX-2 (µM) of StandardReference(s)
Pyrazolo[3,4-d]pyrimidine Compound 5 Not specified0.04Not specifiedCelecoxib0.04[19]
Pyrazolo[3,4-d]pyrimidine Compound 96 5.280.1052.8Celecoxib0.049[19]
Pyrazolo[3,4-d]pyrimidine Compound 100 13.110.10131.1Celecoxib0.049[19]
Virtual Screen Hit Zu-4280011 15.230.7620.03Celecoxib0.49[23]
Experimental Protocol: COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes. The peroxidase component is active only after the cyclooxygenase converts arachidonic acid to prostaglandin G2 (PGG2). The probe in the assay kit is oxidized by the peroxidase activity to produce a fluorescent product.[24]

Principle: The rate of fluorescence generation is proportional to COX activity. An inhibitor will reduce this rate. The assay can be run in parallel with COX-1 and COX-2 enzymes to determine selectivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents (Assay Buffer, Probe, Cofactor, human recombinant COX-1/COX-2 enzymes, Arachidonic Acid substrate, and Inhibitor Control like Celecoxib) as per the kit manufacturer's instructions.[24][25][26]

  • Inhibitor Preparation: Dissolve the test 2-aminopyrimidine derivatives in a suitable solvent (e.g., DMSO). Prepare serial dilutions at 10X the final desired concentration in Assay Buffer.

  • Plate Setup: In a 96-well opaque plate, set up the following wells:

    • Enzyme Control: Add 10 µL of Assay Buffer.

    • Inhibitor Control: Add 10 µL of the diluted standard inhibitor (e.g., Celecoxib).

    • Test Sample: Add 10 µL of the diluted 2-aminopyrimidine derivative.

  • Reaction Mix: Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

  • Enzyme Addition: Add 10 µL of the diluted COX-1 or COX-2 enzyme to all wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the desired temperature (e.g., 25°C or 37°C) to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the Arachidonic Acid substrate solution to all wells simultaneously using a multichannel pipette to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes, taking readings every 30-60 seconds.

  • Data Analysis: Determine the reaction rate (slope) from the linear portion of the kinetic curve for each well. Calculate the percent inhibition for each inhibitor concentration relative to the Enzyme Control. Plot the percent inhibition against the inhibitor concentration and determine the IC50 value.

Conclusion and Future Perspectives

The 2-aminopyrimidine scaffold is a remarkably versatile and fruitful starting point for the development of novel therapeutics. The derivatives discussed in this guide demonstrate potent and, in some cases, highly selective activity that is comparable or superior to standard drugs in anticancer, antimicrobial, and anti-inflammatory applications. The key to advancing these compounds lies in the rational design of derivatives to enhance target specificity, improve pharmacokinetic profiles, and overcome resistance mechanisms. As our understanding of the structural biology of their targets deepens, so too will our ability to engineer next-generation 2-aminopyrimidine-based drugs with improved efficacy and safety for a wide range of human diseases.

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A Comparative Guide to the Drug-Like Properties of 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its versatile biological activities and presence in numerous FDA-approved drugs.[1][2][3] This guide provides a comprehensive assessment of the drug-like properties of 2-aminopyrimidine derivatives, offering a comparative analysis against other prominent heterocyclic scaffolds, namely quinolines and indoles. By examining key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) parameters, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed for informed decision-making in the pursuit of novel therapeutics.

The Privileged Scaffold: Why 2-Aminopyrimidine?

The prevalence of the 2-aminopyrimidine core in successful drug candidates is not coincidental. Its unique electronic properties and hydrogen bonding capabilities allow for potent and selective interactions with a wide array of biological targets, most notably protein kinases.[4] The structural rigidity of the pyrimidine ring, combined with the potential for diverse substitutions at multiple positions, provides a framework for fine-tuning the delicate balance between on-target potency and favorable pharmacokinetic profiles. This adaptability has led to the development of numerous groundbreaking therapies, particularly in oncology.[1][2]

Comparative Analysis of Drug-Like Properties

A thorough evaluation of a compound's drug-like properties is paramount to its success in clinical development. Here, we compare key ADME/Tox parameters of representative 2-aminopyrimidine derivatives with those of established kinase inhibitors based on quinoline and indole scaffolds.

Table 1: Physicochemical and Absorption Properties
Parameter2-Aminopyrimidine Derivative (Compound 9l)Quinoline Derivative (Bosutinib)Indole Derivative (Sunitinib)
Scaffold 2-AminopyrimidineQuinolineIndole
Primary Target(s) JNK InhibitorBCR-ABL, SrcVEGFR, PDGFR
Molecular Weight ( g/mol ) Not Reported530.45398.47
LogP 3.5[5]Not ReportedNot Reported
Aqueous Solubility Low (Predicted)PoorPoor
Caco-2 Permeability (10⁻⁶ cm/s) Not ReportedNot ReportedNot Reported

Note: Direct comparative data for all parameters across these specific compounds from a single source is limited. The presented data is collated from various sources and should be interpreted with consideration of potential variations in experimental conditions.

Table 2: Distribution and Metabolism Profile
Parameter2-Aminopyrimidine Derivative (Compound 9l)Quinoline Derivative (Bosutinib)Indole Derivative (Sunitinib)
Plasma Protein Binding (%) Not Reported>90%95%
Human Microsomal Stability (t½, min) >60[5]Extensively Metabolized[6]Extensively Metabolized[4]
Table 3: Cytotoxicity Profile
Compound/ScaffoldCell LineIC₅₀ (µM)Data Source
2-Aminopyrimidine Derivative (Compound 6c) MCF-7 (Breast Cancer)37.7 ± 3.6[7]
WI38 (Normal Fibroblast)87.3 ± 2.6[7]
Quinoline Derivative (Bosutinib) NSCLC (Lung Cancer)1-5[7]
Indole Derivative (Sunitinib) C2C12 (Skeletal Muscle Myotubes)8[8]

Insights from the Data:

The 2-aminopyrimidine derivative, Compound 9l, demonstrates excellent metabolic stability in human microsomes, a highly desirable characteristic for maintaining therapeutic drug levels and potentially reducing dosing frequency.[5] The cytotoxicity data for another 2-aminopyrimidine derivative, Compound 6c, suggests a degree of selectivity for cancer cells over normal cells, a critical aspect of a favorable safety profile.[7]

In comparison, both bosutinib (quinoline) and sunitinib (indole) are known to be extensively metabolized.[4][6] While potent anticancer agents, their cytotoxicity extends to non-cancerous cells, as evidenced by the low micromolar IC₅₀ of sunitinib against skeletal muscle myotubes.[8] This highlights a key challenge in drug development: balancing potent on-target activity with minimal off-target toxicity. The versatility of the 2-aminopyrimidine scaffold offers a promising avenue for navigating this challenge through targeted chemical modifications.

Experimental Protocols for Assessing Drug-Like Properties

To ensure the scientific integrity of our assessments, we adhere to standardized, validated protocols for each key experiment.

Lipinski's Rule of Five for Oral Bioavailability

This rule of thumb provides a qualitative assessment of the likelihood of a compound being orally bioavailable. The criteria are as follows:

  • Molecular Weight: < 500 Daltons

  • LogP (octanol-water partition coefficient): < 5

  • Hydrogen Bond Donors: < 5

  • Hydrogen Bond Acceptors: < 10

Rationale: These parameters influence a compound's ability to be absorbed through the gut wall and into the bloodstream. Orally administered drugs need to possess a balance of aqueous solubility and lipid permeability to effectively traverse cellular membranes.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Workflow for PAMPA:

PAMPA_Workflow A Prepare Donor Plate (Compound in Buffer) D Assemble Sandwich: Donor Plate - Filter Plate - Acceptor Plate A->D B Prepare Acceptor Plate (Buffer) B->D C Coat Filter Plate with Artificial Membrane (e.g., Lecithin in Dodecane) C->D E Incubate D->E F Measure Compound Concentration in Donor and Acceptor Wells (e.g., UV-Vis Spectroscopy) E->F G Calculate Permeability (Papp) F->G

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

Detailed Protocol:

  • Prepare Donor Solution: Dissolve the test compound in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.

  • Prepare Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer solution.

  • Coat Filter Plate: Apply a solution of lecithin in dodecane to the filter of a 96-well filter plate and allow the solvent to evaporate, forming an artificial membrane.

  • Assemble and Incubate: Place the filter plate on top of the acceptor plate, and then add the donor solution to the wells of the filter plate. Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantify Compound Concentration: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (V_A / (Area × time)) × ([Drug]_acceptor / [Drug]_donor)

    Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Causality: PAMPA is a high-throughput, non-cell-based assay that predicts passive diffusion, a primary mechanism of absorption for many orally administered drugs. The artificial membrane mimics the lipid barrier of the intestinal epithelium.

Caco-2 Permeability Assay

Workflow for Caco-2 Permeability Assay:

Caco2_Workflow A Seed Caco-2 Cells on Transwell Inserts B Culture for 21 Days to Form Monolayer A->B C Measure TEER to Confirm Monolayer Integrity B->C D Add Compound to Apical (A) or Basolateral (B) Side C->D E Incubate D->E F Sample from Opposite Compartment at Time Points E->F G Quantify Compound Concentration (LC-MS) F->G H Calculate Papp (A to B and B to A) G->H

Caption: Workflow for the Caco-2 Permeability Assay.

Detailed Protocol:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Permeability Assessment:

    • Apical to Basolateral (A-to-B): Add the test compound to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at various time points.

    • Basolateral to Apical (B-to-A): Add the test compound to the basolateral chamber and collect samples from the apical chamber to assess efflux.

  • Quantification and Calculation: Analyze the concentration of the compound in the collected samples by LC-MS and calculate the Papp value as described for the PAMPA assay. The efflux ratio (Papp(B-to-A) / Papp(A-to-B)) can also be determined to identify substrates of efflux transporters.

Causality: The Caco-2 assay is a more biologically relevant model than PAMPA as it utilizes a human cell line that expresses key drug transporters, allowing for the assessment of both passive diffusion and active transport mechanisms.

Metabolic Stability Assay using Human Liver Microsomes

Workflow for Microsomal Stability Assay:

Microsomal_Stability_Workflow A Prepare Reaction Mixture: Compound, Human Liver Microsomes, Phosphate Buffer B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Take Aliquots at Different Time Points C->D E Quench Reaction with Cold Acetonitrile D->E F Analyze Remaining Parent Compound by LC-MS E->F G Calculate Half-life (t½) and Intrinsic Clearance (CLint) F->G

Caption: Workflow for the Metabolic Stability Assay.

Detailed Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the test compound (typically 1 µM), human liver microsomes (0.5 mg/mL protein), and phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for many metabolic enzymes).

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.

  • Analysis: Analyze the samples by LC-MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693/t½) / (mg microsomal protein/mL).

Causality: This assay provides a measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes located in the liver, primarily the cytochrome P450s. A high metabolic clearance in this assay often translates to a short half-life in vivo.

LDH Cytotoxicity Assay

Workflow for LDH Cytotoxicity Assay:

LDH_Assay_Workflow A Seed Cells in a 96-well Plate B Treat with a Range of Compound Concentrations A->B C Incubate for a Defined Period B->C D Collect Supernatant C->D E Add LDH Reaction Mixture (Lactate, NAD+, Diaphorase, INT) D->E F Incubate and Measure Absorbance at 490 nm E->F G Calculate % Cytotoxicity F->G

Caption: Workflow for the LDH Cytotoxicity Assay.

Detailed Protocol:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).

  • Incubation: Incubate the plate for a period that is relevant to the intended therapeutic use (e.g., 24, 48, or 72 hours).

  • LDH Measurement: Transfer an aliquot of the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT).

  • Data Acquisition and Analysis: Incubate the plate at room temperature, protected from light. The lactate dehydrogenase (LDH) released from damaged cells will catalyze the conversion of lactate to pyruvate, which in turn leads to the reduction of INT to a colored formazan product. Measure the absorbance at 490 nm. The percentage of cytotoxicity is calculated as:

    % Cytotoxicity = (([Compound] - [Negative Control]) / ([Positive Control] - [Negative Control])) × 100

Causality: LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity. This assay provides a quantitative measure of cell death.

Conclusion

The 2-aminopyrimidine scaffold continues to be a highly valuable starting point for the design of novel therapeutics. Its inherent drug-like properties, coupled with its synthetic tractability, provide a robust platform for developing potent and selective drug candidates with favorable ADME/Tox profiles. While other heterocyclic scaffolds like quinolines and indoles have also yielded successful drugs, the 2-aminopyrimidine core offers a unique combination of features that make it particularly attractive for kinase inhibitor discovery. By employing a systematic and data-driven approach to assess drug-like properties early in the discovery process, researchers can significantly enhance the probability of translating a promising 2-aminopyrimidine derivative into a clinically successful medicine.

References

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A Senior Application Scientist's Guide to Benchmarking Catalysts for 2-Aminopyrimidine-5-carbaldehyde Hydrate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Aminopyrimidine-5-carbaldehyde in Drug Discovery

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in biologically active compounds.[1] This is largely attributed to its ability to act as a bioisostere for purines and its capacity to form crucial hydrogen bonds with protein kinase hinges, a common interaction motif for many kinase inhibitors.[1] The introduction of a carbaldehyde group at the 5-position, yielding 2-aminopyrimidine-5-carbaldehyde, transforms this simple scaffold into a versatile synthetic intermediate.[1] The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR). In aqueous media or in its solid form, this compound often exists as a hydrate, which can influence its reactivity and requires consideration in reaction design.

This guide provides a comparative analysis of catalytic systems applicable to reactions involving 2-aminopyrimidine-5-carbaldehyde and its hydrate. We will delve into the nuances of catalyst selection for key transformations, supported by experimental data and detailed protocols, to empower researchers in drug development to make informed decisions for their synthetic campaigns.

Core Synthetic Transformations and Catalyst Selection

The reactivity of 2-aminopyrimidine-5-carbaldehyde can be broadly categorized into two main areas: reactions involving the aldehyde group and reactions involving the pyrimidine core. The choice of catalyst is paramount in controlling the selectivity and efficiency of these transformations.

Catalytic Condensation Reactions of the Aldehyde Group

The aldehyde functionality is a prime site for C-C bond formation through condensation reactions. These reactions are fundamental for elaborating the core structure and introducing diversity.

A prominent example is the Knoevenagel condensation, which involves the reaction of the aldehyde with an active methylene compound. This is often a key step in the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are themselves of significant biological interest.[2][3]

Comparative Analysis of Catalysts for Condensation Reactions

Catalyst TypeRepresentative CatalystTypical ConditionsYieldAdvantagesDisadvantages
Base Catalysts Piperidine, Triethylamine (TEA)Reflux in Ethanol or MethanolGood to ExcellentReadily available, cost-effective, simple workup.Can lead to side reactions, may require harsh conditions.
Acid Catalysts Glacial Acetic AcidReflux in Ethanol or MethanolGoodEffective for Schiff base formation.Can be corrosive, may not be suitable for sensitive substrates.
Lewis Acid Catalysts NaOHReflux in EthanolGoodCan promote Claisen-Schmidt type condensations.[4]Stoichiometric amounts may be required, potential for side reactions.[4]
Green Catalysts Diammonium hydrogen phosphate (DAHP)Reflux in aqueous EthanolGoodEnvironmentally benign, easy to handle.[2]May have limited substrate scope.

Experimental Protocol: DAHP-Catalyzed Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol is adapted from a general procedure for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidines.[2]

Materials:

  • 2-Aminopyrimidine-5-carbaldehyde hydrate (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • An aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Diammonium hydrogen phosphate (DAHP) (0.1 mmol, 10 mol%)

  • Ethanol (10 mL)

  • Water (5 mL)

Procedure:

  • To a 50 mL round-bottom flask, add 2-aminopyrimidine-5-carbaldehyde hydrate, malononitrile, the aromatic aldehyde, and DAHP.

  • Add the ethanol-water solvent mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Causality Behind Experimental Choices:

  • DAHP as a Catalyst: DAHP is a mild and environmentally friendly catalyst that can promote both the initial Knoevenagel condensation and the subsequent cyclization steps.[2]

  • Aqueous Ethanol as Solvent: The use of an aqueous solvent system aligns with the principles of green chemistry and can facilitate the dissolution of the starting materials and the catalyst.[2]

Workflow for Catalyst Screening in Condensation Reactions

G cluster_0 Initial Screening cluster_1 Optimization cluster_2 Analysis Start Start with a standard base catalyst (e.g., Piperidine or TEA) Acid Test a standard acid catalyst (e.g., Acetic Acid) Start->Acid Lewis_Acid Evaluate a Lewis Acid (e.g., NaOH) Acid->Lewis_Acid Green Explore a green catalyst (e.g., DAHP) Lewis_Acid->Green Solvent Vary the solvent (e.g., EtOH, MeOH, aqueous mixtures) Green->Solvent Temp Optimize the reaction temperature Solvent->Temp Loading Adjust catalyst loading Temp->Loading Yield Compare product yields Loading->Yield Purity Assess product purity Yield->Purity Time Evaluate reaction times Purity->Time

Caption: A logical workflow for screening and optimizing catalysts for condensation reactions.

Palladium-Catalyzed Cross-Coupling Reactions on the Pyrimidine Core

For derivatives of 2-aminopyrimidine-5-carbaldehyde bearing a leaving group (e.g., a halogen) on the pyrimidine ring, palladium-catalyzed cross-coupling reactions are a powerful tool for C-C and C-N bond formation. While the aldehyde itself doesn't directly participate, its electronic influence can affect the reactivity of the pyrimidine ring.

Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are indispensable in modern organic synthesis.[5] For pyrimidine systems, these reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively.

Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions

Reaction TypeRepresentative CatalystLigandBaseTypical ConditionsKey Considerations
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂PPh₃, XPhos, SPhosNa₂CO₃, K₂CO₃, Cs₂CO₃Toluene or Dioxane/Water, 80-110 °CBoronic acid stability; tolerance of the aldehyde group.
Heck Pd(OAc)₂ or PdCl₂(PPh₃)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF or NMP, 100-140 °CRegioselectivity of olefin insertion.
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N, PiperidineTHF or DMF, rt to 60 °CCopper co-catalyst is often crucial; potential for alkyne homocoupling.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated 2-Aminopyrimidine-5-carbaldehyde Derivative

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions on heterocyclic systems.

Materials:

  • Halogenated 2-aminopyrimidine-5-carbaldehyde (e.g., 4-chloro-2-aminopyrimidine-5-carbaldehyde) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • 2M Aqueous Na₂CO₃ solution (2.0 mL)

  • Toluene (10 mL)

Procedure:

  • To a Schlenk flask, add the halogenated 2-aminopyrimidine-5-carbaldehyde, arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the toluene and the aqueous Na₂CO₃ solution via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pd(PPh₃)₄: This is a common and effective pre-catalyst for Suzuki-Miyaura couplings. The active Pd(0) species is generated in situ.

  • Aqueous Base: The aqueous base is crucial for the transmetalation step of the catalytic cycle.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Rhodium-Catalyzed C-H Activation and Annulation

Recent advances in catalysis have opened up new avenues for the functionalization of heterocyclic systems via C-H activation. Rhodium catalysts have shown promise in this area, enabling the direct formation of C-C bonds without the need for pre-functionalized substrates.[6][7]

For 2-aminopyrimidine derivatives, rhodium-catalyzed reactions could potentially be employed for annulation reactions to construct fused ring systems. For instance, the reaction of a 2-aminopyrimidine with an aldehyde and a diazo ester, catalyzed by a rhodium complex, could lead to the formation of pyrido[1,2-a]pyrimidin-4-ones.[6][7]

Benchmarking Rhodium Catalysts for C-H Activation

While specific data for 2-aminopyrimidine-5-carbaldehyde is limited, we can extrapolate from similar systems.

CatalystLigandOxidant/Co-catalystTypical ConditionsKey Features
[Cp*RhCl₂]₂-AgSbF₆, Cu(OAc)₂DCE or THF, 80-120 °CHigh reactivity for C-H activation.[6]
[Rh(cod)Cl]₂Phosphine or N-heterocyclic carbene-Toluene or Dioxane, 100-150 °CLigand-dependent selectivity.

Conceptual Experimental Protocol: Rhodium-Catalyzed Annulation

This is a conceptual protocol based on related transformations.[6][7]

Materials:

  • 2-Aminopyrimidine (as a model substrate) (0.2 mmol)

  • Aldehyde (0.4 mmol)

  • Diazo ester (0.3 mmol)

  • [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%)

  • AgSbF₆ (0.02 mmol, 10 mol%)

  • DCE (1,2-dichloroethane) (1.0 mL)

Procedure:

  • In a sealed tube, combine the 2-aminopyrimidine, aldehyde, [Cp*RhCl₂]₂, and AgSbF₆.

  • Add the DCE and stir the mixture at room temperature for 5 minutes.

  • Add the diazo ester.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Plausible Catalytic Cycle for Rhodium-Catalyzed C-H Activation/Annulation

G RhIII Cp*Rh(III)X₂ Coord Coordination & C-H Activation RhIII->Coord Substrate Rhodacycle Rhodacycle Coord->Rhodacycle Insertion Carbene Insertion Rhodacycle->Insertion Diazo Ester Intermediate Intermediate Insertion->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->RhIII Reoxidation Product Product RedElim->Product

Caption: A plausible catalytic cycle for Rhodium(III)-catalyzed C-H activation and annulation.

Conclusion and Future Outlook

The catalytic toolbox available for the functionalization of 2-aminopyrimidine-5-carbaldehyde hydrate is diverse and powerful. For reactions involving the aldehyde group, a range of classical and green catalysts can be employed, with the choice depending on the desired transformation and process constraints. For modifications to the pyrimidine core, palladium-catalyzed cross-coupling reactions offer a robust and well-established strategy. Emerging methodologies, such as rhodium-catalyzed C-H activation, present exciting opportunities for novel and efficient synthetic routes.

Future research in this area will likely focus on the development of more sustainable and atom-economical catalytic systems. The use of earth-abundant metal catalysts and the development of enantioselective transformations will be key areas of investigation. As our understanding of catalytic mechanisms deepens, we can expect the rational design of new catalysts with enhanced activity and selectivity for the synthesis of novel 2-aminopyrimidine-based drug candidates.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Aminopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Kinase Inhibition

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for numerous clinically successful protein kinase inhibitors.[1][2][3] Its versatility in forming critical hydrogen bonds with the kinase hinge region makes it a privileged scaffold for designing potent ATP-competitive inhibitors.[1][3] However, the very feature that makes kinases druggable—the conserved nature of the ATP-binding pocket across the ~500-member human kinome—presents a formidable challenge: cross-reactivity.[4][5]

An inhibitor's interaction with unintended kinases, or "off-targets," can lead to unforeseen toxicities. Conversely, this polypharmacology can sometimes be harnessed for therapeutic benefit, where engaging multiple nodes in a signaling network yields a superior outcome.[4] Therefore, a rigorous and comprehensive understanding of an inhibitor's selectivity profile is not merely an academic exercise; it is a critical step in translating a promising molecule into a safe and effective therapeutic agent or a precise chemical probe.[5][6]

This guide provides a framework for conducting and interpreting cross-reactivity studies for novel kinase inhibitors, specifically those derived from scaffolds like 2-aminopyrimidine-5-carbaldehyde hydrate. We will move beyond simple protocols to explain the causal logic behind experimental choices, detail self-validating methodologies, and present a clear path for comparative data analysis.

Pillar 1: The Rationale for Comprehensive Kinome Profiling

The primary goal of cross-reactivity profiling is to map the interaction landscape of a compound across the human kinome. A narrow focus on a few related kinases is insufficient. The promiscuity of many inhibitors necessitates a broad, unbiased survey to preemptively identify potential liabilities and opportunities. This is achieved through a multi-pronged approach that combines direct biochemical measurements with assessments in a more physiologically relevant cellular environment.

Several robust technologies have been developed for this purpose, each offering unique insights.[4][7] The choice of methodology depends on the stage of drug discovery and the specific questions being asked. Early-stage discovery may prioritize high-throughput biochemical screens to triage compounds, while later-stage lead optimization demands the nuanced, context-rich data from cell-based and proteomics approaches.[8][9]

Pillar 2: Methodologies for Assessing Cross-Reactivity

A multi-assay approach is crucial for building a reliable selectivity profile. Data from orthogonal methods can validate initial findings and provide a more complete picture of a compound's behavior. We will detail three key classes of methodologies: biochemical assays, cellular target engagement assays, and chemical proteomics.

A. Biochemical Assays: Direct Measurement of Interaction

Biochemical assays measure the direct interaction between an inhibitor and an isolated kinase. They are highly controlled and reproducible, making them ideal for initial, broad screening.

1. Large-Panel Kinase Inhibition Assays (IC₅₀ Profiling)

This is the most common method for assessing selectivity.[5][10] The inhibitor is tested against a large panel of purified kinases (often >400) to determine the concentration required to inhibit 50% of the enzyme's activity (the IC₅₀ value).

Causality Behind the Method: By measuring enzymatic inhibition, this assay directly assesses the functional consequence of the inhibitor binding to the kinase. Performing these assays at an ATP concentration that approximates the Michaelis constant (Km,ATP) for each kinase provides a standardized condition for comparison. For an ATP-competitive inhibitor, the Cheng-Prusoff relationship can then be used to estimate the inhibition constant (Kᵢ) from the IC₅₀ value.[5]

Experimental Protocol: Radiometric Kinase Assay

  • Plate Preparation : Dispense 10 µL of a kinase/substrate/buffer solution into each well of a 96-well plate.

  • Compound Addition : Add 1 µL of the test compound (e.g., a derivative of 2-aminopyrimidine-5-carbaldehyde hydrate) from a 10-point serial dilution series. Include a positive control (e.g., Staurosporine) and a negative control (e.g., DMSO vehicle).

  • Initiate Reaction : Add 10 µL of an ATP solution containing radioactive [γ-³³P]-ATP to start the kinase reaction. Incubate for a specified time (e.g., 40 minutes) at room temperature.

  • Stop Reaction & Capture : Add 30 µL of 0.5% phosphoric acid to stop the reaction. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Washing : Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection : Dry the filter plate, add scintillant, and measure the radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow: IC₅₀ Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution 1. Prepare 10-point serial dilution of inhibitor Add_Compound 4. Add inhibitor dilutions and controls Kinase_Mix 2. Prepare kinase/ substrate solution Dispense_Kinase 3. Dispense kinase mix into 96-well plate Kinase_Mix->Dispense_Kinase Dispense_Kinase->Add_Compound Start_Reaction 5. Add [γ-³³P]-ATP to initiate reaction Add_Compound->Start_Reaction Incubate 6. Incubate at RT Start_Reaction->Incubate Stop_Reaction 7. Stop reaction with phosphoric acid Incubate->Stop_Reaction Capture 8. Transfer to filter plate to capture substrate Stop_Reaction->Capture Wash 9. Wash to remove free [γ-³³P]-ATP Capture->Wash Read 10. Measure radioactivity Wash->Read Analyze 11. Calculate % inhibition and determine IC₅₀ Read->Analyze

Caption: Workflow for determining kinase inhibitor IC₅₀ values.

B. Cellular Target Engagement Assays: Profiling in a Physiological Context

Biochemical assays, while robust, remove the inhibitor from its biological context. Cellular assays measure target engagement within intact cells, accounting for factors like cell permeability and competition with high intracellular concentrations of ATP.[6][9]

1. NanoBRET™ Target Engagement Assay

This technology measures compound binding to a specific kinase target in living cells. It uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the same kinase (the energy acceptor).

Causality Behind the Method: A test compound that enters the cell and binds to the kinase will displace the fluorescent tracer, leading to a decrease in the BRET signal. This provides a direct, quantitative measure of target engagement. The assay is self-validating because a compound must be cell-permeable and have a higher affinity for the target than the tracer to produce a signal change.

Experimental Protocol: NanoBRET™ Assay

  • Cell Preparation : Plate cells engineered to express the NanoLuc®-kinase fusion protein in a 96-well assay plate and incubate overnight.

  • Compound Treatment : Treat the cells with the test compound across a range of concentrations.

  • Tracer and Substrate Addition : Add the fluorescent energy acceptor (NanoBRET™ tracer) and the NanoLuc® substrate to the wells.

  • Incubation : Incubate the plate for 2 hours at 37°C to allow the system to reach equilibrium.

  • Signal Detection : Measure the filtered luminescence signals for both the donor (luciferase) and the acceptor (tracer) using a luminometer.

  • Data Analysis : Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration to determine the IC₅₀, which reflects the potency of target engagement in the cellular environment.

Workflow: Cellular Target Engagement

G cluster_prep Cell Culture cluster_assay Assay cluster_readout Readout & Analysis Plate_Cells 1. Plate cells expressing NanoLuc-Kinase fusion Incubate_Overnight 2. Incubate overnight Plate_Cells->Incubate_Overnight Add_Compound 3. Treat cells with inhibitor dilutions Incubate_Overnight->Add_Compound Add_Reagents 4. Add NanoBRET tracer and luciferase substrate Add_Compound->Add_Reagents Incubate_Equilibrate 5. Incubate (2h, 37°C) to reach equilibrium Add_Reagents->Incubate_Equilibrate Measure_Luminescence 6. Measure donor and acceptor emissions Incubate_Equilibrate->Measure_Luminescence Calculate_Ratio 7. Calculate BRET Ratio Measure_Luminescence->Calculate_Ratio Determine_IC50 8. Determine cellular IC₅₀ Calculate_Ratio->Determine_IC50

Caption: Workflow for NanoBRET™ cellular target engagement assay.

C. Chemical Proteomics: Unbiased Kinome-Wide Profiling

Chemical proteomics methods identify inhibitor targets directly from complex biological samples (e.g., cell lysates), providing an unbiased view of selectivity.[7][11]

1. Multiplexed Inhibitor Beads and Mass Spectrometry (MIB-MS)

This technique uses beads conjugated with a cocktail of broad-spectrum kinase inhibitors to capture a large portion of the expressed kinome from a cell lysate. The captured kinases are then identified and quantified by mass spectrometry.

Causality Behind the Method: A test compound is added to the lysate to compete for binding to the kinases. A potent and selective inhibitor will prevent its target kinase(s) from binding to the MIBs. This depletion is then quantified by MS, revealing the inhibitor's targets and their relative affinities in a competitive and near-native environment.

Experimental Protocol: MIB-MS

  • Lysate Preparation : Prepare a native protein lysate from cells or tissues of interest.

  • Competitive Binding : Incubate the lysate with the test compound at various concentrations (or a single high concentration for initial screening) alongside a DMSO vehicle control.

  • Kinome Capture : Add the MIBs to the treated lysates and incubate to allow active kinases to bind to the beads.

  • Enrichment : Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion : Elute the bound kinases from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis : Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis : Compare the abundance of each kinase captured from the inhibitor-treated lysate to the DMSO control. A significant reduction in abundance indicates that the kinase is a target of the inhibitor.

Pillar 3: Data Interpretation and Comparative Analysis

Raw inhibition data must be synthesized into actionable insights. This involves quantifying selectivity and comparing the novel compound to appropriate benchmarks.

Quantifying Selectivity

Several metrics can be used to quantify selectivity. A simple method is the Selectivity Score (S-score) , which divides the number of kinases inhibited above a certain threshold (e.g., >90% inhibition) by the total number of kinases tested. A lower S-score indicates higher selectivity. For example, S(90) = 5/400 means the compound inhibited 5 out of 400 kinases by more than 90%.

Comparative Benchmarking

To contextualize the data, a novel inhibitor should be compared against at least two types of reference compounds:

  • A Promiscuous Inhibitor : Staurosporine is a classic example, known to inhibit a vast number of kinases.

  • A Highly Selective Inhibitor : A clinical-stage or approved drug targeting the same kinase family provides a relevant benchmark for selectivity (e.g., a selective FLT3 inhibitor if that is the intended target).[12]

Table 1: Hypothetical Comparative Kinase Selectivity Profile (IC₅₀ in nM)

To illustrate this process, we present a hypothetical dataset for "APD-X," a novel inhibitor derived from a 2-aminopyrimidine scaffold, compared against Staurosporine and the selective FLT3 inhibitor, Gilteritinib.

Kinase TargetAPD-X (Hypothetical) Gilteritinib (Benchmark) Staurosporine (Benchmark)
FLT3 (Primary Target) 2.5 0.7 5.1
c-KIT (Common Off-Target)150277.3
AXL (Common Off-Target)851.215
Aurora A>10,000>10,00025
CDK22,500>10,0003.0
SRC>10,0005,8006.4
Selectivity Score S(95% Inh @ 1µM)3/4032/403225/403

Interpretation of Hypothetical Data:

  • Potency : APD-X is a potent inhibitor of the primary target, FLT3, comparable to the benchmarks.

  • Selectivity : APD-X shows significantly greater selectivity than Staurosporine. Compared to Gilteritinib, it demonstrates a different off-target profile. While Gilteritinib is potent against AXL, APD-X is weaker. However, APD-X shows better selectivity over c-KIT than Gilteritinib, which could be a significant advantage in avoiding certain side effects. This distinct profile warrants further investigation.

Conclusion: Building a Self-Validating Selectivity Dossier

The development of kinase inhibitors from scaffolds like 2-aminopyrimidine-5-carbaldehyde hydrate requires a deep and nuanced understanding of their cross-reactivity. A robust selectivity assessment is not a single experiment but a dossier of evidence built from orthogonal, self-validating methodologies. By combining broad biochemical screens with targeted cellular assays and unbiased proteomics, researchers can confidently characterize the interaction profile of a new chemical entity. This comprehensive approach enables informed decisions, minimizes the risk of late-stage failure due to off-target toxicity, and ultimately accelerates the journey from a promising molecule to a transformative medicine or a high-precision research tool.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Aminopyrimidine-5-carbaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Aminopyrimidine-5-carbaldehyde hydrate (CAS No. 120747-84-4). As a specialized reagent in synthetic chemistry and drug development, its proper management is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to provide clarity and build confidence in your laboratory's chemical hygiene practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the first step toward safe handling. 2-Aminopyrimidine-5-carbaldehyde is not benign; its hazard profile necessitates careful management as a hazardous waste stream. The primary risks are associated with direct contact and inhalation, particularly of its dust.

Hazard Class Category Hazard Statement Source
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[2]
Skin Sensitization-H317: May cause an allergic skin reaction[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Causality Behind the Hazards: The aminopyrimidine moiety and the aldehyde functional group contribute to its reactivity and irritant properties. Upon combustion, it can release toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][3] Therefore, disposal procedures must mitigate risks of dust generation, skin/eye contact, and accidental release into the environment. All waste containing this compound must be treated as hazardous, in line with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][5]

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling during use. Minimizing exposure is paramount.

  • Engineering Controls : Always handle 2-Aminopyrimidine-5-carbaldehyde hydrate within a certified laboratory chemical fume hood to control dust and vapor.[6] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[1]

  • Personal Protective Equipment (PPE) : The following PPE is mandatory when handling the pure compound or its waste:

    • Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection standards (29 CFR 1910.133).

    • Hand Protection : Use chemically resistant gloves, such as nitrile or butyl rubber. Inspect gloves for integrity before each use and change them immediately if contamination occurs.

    • Protective Clothing : A fully buttoned, flame-retardant lab coat is required to protect against skin contact.

Step-by-Step Waste Collection and Containment Protocol

Proper containment and labeling are legally mandated and essential for preventing accidental cross-contamination and ensuring safe transport.[7][8]

Protocol for Waste Generation:

  • Designate a Waste Container : Select a clearly marked, dedicated hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE, or glass) and be in good condition with a secure, sealable lid.[8]

  • Labeling : Immediately upon designating the container, affix a "Hazardous Waste" label. Fill in the following information:

    • The full chemical name: "Waste 2-Aminopyrimidine-5-carbaldehyde hydrate".[8]

    • The approximate concentration and quantity.

    • The date accumulation started.

    • The associated hazards (e.g., "Irritant," "Sensitizer").

  • Adding Waste :

    • For solid waste (e.g., contaminated weigh boats, paper, gloves), place it directly into the labeled container.

    • For solutions, pour carefully into the designated liquid waste container, using a funnel. Do not leave the funnel in the container.[8]

  • Segregation : This waste must be segregated from incompatible materials, particularly strong oxidizing agents and acids.[3][9] Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab, away from drains and heat sources.[8]

  • Container Management : Keep the waste container securely closed at all times, except when actively adding waste.[7][8] Once the container is 90% full, or within one year of the start date (whichever comes first), process it for disposal.

Waste_Collection_Workflow cluster_workflow Waste Collection & Containment Workflow start Generate Waste (e.g., contaminated gloves, excess reagent) select_container Select Compatible HDPE or Glass Container start->select_container Step 1 label_container Affix 'Hazardous Waste' Label & Fill in Details select_container->label_container Step 2 add_waste Add Waste to Container label_container->add_waste Step 3 close_container Keep Container Securely Closed add_waste->close_container Step 4 add_waste->close_container store_waste Store in Designated Satellite Accumulation Area close_container->store_waste Step 5 request_pickup Container Full: Request EHS Pickup store_waste->request_pickup Step 6

Caption: Workflow for routine collection of hazardous chemical waste.

Spill and Emergency Response

Accidents require a calm, methodical response. The procedure varies based on the scale of the spill.

Protocol for Spill Management:

  • Assess the Situation : Determine the size of the spill. Is it manageable with the resources available in the lab?

  • Small Spill (Contained, <100g solid) :

    • Alert personnel in the immediate area.

    • Ensure you are wearing the full, appropriate PPE.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.[10]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[1] Avoid aggressive actions that could generate dust.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spill (Uncontained, >100g solid, or any liquid spill) :

    • EVACUATE the immediate area.

    • Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) emergency line.

    • Close the laboratory door and post a warning sign.

    • Provide EHS responders with the Safety Data Sheet (SDS) and any relevant information upon their arrival.

Spill_Response_Decision_Tree spill Spill Occurs assess Assess Spill Size and Risk spill->assess is_major Is the spill large, uncontained, or are you unsure? assess->is_major evacuate IMMEDIATELY EVACUATE AREA is_major->evacuate Yes don_ppe Don Full PPE (Gloves, Goggles, Lab Coat) is_major->don_ppe No (Small & Manageable) notify Notify Supervisor and Call EHS Emergency Line evacuate->notify secure Secure Area and Await Responders notify->secure contain Cover with Inert Absorbent to Prevent Dust don_ppe->contain collect Carefully Sweep into Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area & Dispose of Cleaning Materials as Waste collect->decontaminate

Caption: Decision-making process for responding to a chemical spill.

Final Disposal and Decontamination

Under no circumstances should 2-Aminopyrimidine-5-carbaldehyde hydrate or its containers be disposed of in the standard trash or down the drain.[11]

Final Disposal Steps:

  • Arrange for Pickup : Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection of your full, properly labeled waste container.[4]

  • Documentation : Complete any required waste pickup forms or manifests. This documentation creates a "cradle-to-grave" record of the waste, as required by the EPA.[7][12]

  • Container Decontamination : For empty containers that held the pure chemical, triple-rinse with a suitable solvent (e.g., acetone or ethanol). Collect all rinsate as hazardous liquid waste.[11] Once decontaminated, the container can often be recycled or disposed of as non-hazardous waste, but only after defacing all original labels. Check with your EHS office for specific institutional policies.

  • Area Decontamination : After completing work or handling a spill, thoroughly wipe down work surfaces and any potentially contaminated equipment.

By adhering to this structured protocol, you ensure that the disposal of 2-Aminopyrimidine-5-carbaldehyde hydrate is conducted with the highest standards of safety, personal responsibility, and regulatory compliance.

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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Aminopyrimidine-5-carbaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 2-Aminopyrimidine-5-carbaldehyde hydrate (CAS No. 120747-84-4). As professionals in research and drug development, our primary responsibility is to ensure a safe laboratory environment, which begins with a profound understanding of the materials we work with. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific hazards of this compound. Our goal is to empower you with the knowledge to not just follow protocols, but to understand the causality behind them, ensuring every experimental step is a self-validating system of safety.

Hazard Analysis: Understanding the "Why" Behind the "What"

2-Aminopyrimidine-5-carbaldehyde hydrate is a heterocyclic building block with dual functionality from its amine and aldehyde groups.[1] While invaluable in synthesis, its structure presents specific, well-documented hazards that dictate our safety protocols. According to the Globally Harmonized System (GHS), this compound is classified with the GHS07 pictogram, indicating it is an irritant and skin sensitizer.[2][3]

Let's dissect these hazards:

  • Acute Toxicity (Oral), Category 4 (H302): "Harmful if swallowed."[2] This means ingestion of a relatively small quantity can cause significant toxic effects. This is a critical consideration, as inadvertent hand-to-mouth contact is a common route of exposure in laboratory settings.

  • Skin Irritation, Category 2 (H315): "Causes skin irritation."[4][5][6] Contact can lead to local inflammation, redness, and discomfort. The aldehyde functionality can react with skin proteins, leading to this irritant effect.

  • Skin Sensitization, Category 1 (H317): "May cause an allergic skin reaction."[2] This is a crucial distinction from simple irritation. Initial exposure may cause little to no reaction, but it can prime the immune system. Subsequent, even minimal, contact can trigger a more severe allergic response, such as dermatitis. This sensitization is often irreversible.

  • Serious Eye Irritation, Category 2 (H319): "Causes serious eye irritation."[5][6][7] The mucous membranes of the eyes are particularly sensitive. Direct contact with the powder can cause significant pain, redness, and potential damage.

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): "May cause respiratory irritation."[5][7] As a fine powder, this compound can be easily aerosolized.[8] Inhaling the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[5]

Understanding these specific risks is the foundation of our PPE strategy. We are not just protecting against a generic "chemical"; we are creating specific barriers against ingestion, skin contact, sensitization, eye damage, and respiratory irritation.

The PPE Matrix: Matching Protection to the Procedure

The level of required PPE is not static; it adapts to the specific task and the associated risk of exposure. A risk-based approach ensures both safety and practicality. The following table outlines the minimum PPE requirements for common laboratory operations involving 2-Aminopyrimidine-5-carbaldehyde hydrate.

Laboratory Operation Risk of Exposure Eyes/Face Hand Protection Body Protection Respiratory Protection
Receiving & Storage LowSafety glasses with side shields[9]Nitrile gloves[10]Standard lab coatNot required
Weighing (Solid) High (Aerosolization)Chemical splash goggles[11]Nitrile gloves (inspect before use)[3]Standard lab coatRequired if outside a certified chemical fume hood (e.g., N95 respirator)[3]
Solution Preparation Medium (Splash)Chemical splash goggles[12]Nitrile glovesStandard lab coatNot required if performed in a fume hood
Running Reaction Medium (Splash/Vapor)Chemical splash goggles. Face shield if splash risk is high.[11]Nitrile glovesStandard lab coatNot required if performed in a fume hood[12]
Waste Disposal Medium (Splash/Contact)Chemical splash gogglesNitrile glovesStandard lab coatNot required

This matrix serves as your immediate guide. Always remember, if a procedure changes or if there is any uncertainty, default to a higher level of protection.

Operational Protocols: A Step-by-Step Guide to Safety

Handling and Weighing the Solid Compound

The highest risk of exposure occurs when handling the solid, due to the potential for dust generation.

Protocol:

  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[6] Designate a specific area for handling, preferably within a certified chemical fume hood or a ventilated balance enclosure.

  • PPE Donning:

    • Wear a buttoned lab coat.[12]

    • Put on chemical splash goggles.[11]

    • Wear a single pair of nitrile gloves, ensuring they are inspected for any tears or holes before use.[3][9]

  • Procedure:

    • Gently open the container, avoiding any sudden movements that could aerosolize the powder.

    • Use a spatula to carefully transfer the desired amount to a tared weigh boat.

    • If any powder spills, clean it immediately with a damp cloth or paper towel to prevent dust from spreading. Do not dry sweep.

    • Tightly close the main container after weighing.

  • Post-Handling:

    • Dispose of the weigh boat and any contaminated cleaning materials in a designated solid waste container.

    • Carefully remove gloves using the proper technique (without touching the outer surface) and dispose of them.[3]

    • Wash hands thoroughly with soap and water.[4]

Disposal Plan

Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.[6]

Protocol:

  • Segregation: All waste contaminated with 2-Aminopyrimidine-5-carbaldehyde hydrate must be segregated.

    • Solid Waste: Used gloves, weigh boats, contaminated paper towels, and residual solid chemical should be placed in a clearly labeled, sealed container for hazardous solid waste.[3]

    • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous liquid waste container. Do not pour down the drain.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Aminopyrimidine-5-carbaldehyde hydrate."

  • Disposal: Follow your institution's specific procedures for the collection and disposal of chemical waste. Always consult with your Environmental Health & Safety (EHS) department.[1][13]

Visualizing the Safety Workflow

To ensure a consistent and logical approach to safety, the following workflow diagram illustrates the decision-making process for PPE selection when planning to work with 2-Aminopyrimidine-5-carbaldehyde hydrate.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_execution Execution & Disposal Start Plan Experiment with 2-Aminopyrimidine-5-carbaldehyde Hydrate AssessTask Assess Task: Weighing, Solution Prep, Reaction? Start->AssessTask Weighing Task: Weighing Solid High Aerosol Risk AssessTask->Weighing Weighing Solution Task: Solution Prep Medium Splash Risk AssessTask->Solution Solution Prep Reaction Task: Reaction/Workup Medium Splash/Vapor Risk AssessTask->Reaction Reaction PPE_High Required PPE: - Goggles - Nitrile Gloves - Lab Coat - Use Fume Hood/Enclosure Weighing->PPE_High PPE_Medium Required PPE: - Goggles - Nitrile Gloves - Lab Coat Solution->PPE_Medium Reaction->PPE_Medium Execute Execute Task Following Protocol PPE_High->Execute PPE_Medium->Execute Disposal Segregate & Dispose of Waste (Solid & Liquid) Execute->Disposal

Caption: PPE selection workflow for 2-Aminopyrimidine-5-carbaldehyde hydrate.

By internalizing this guide, you are not just complying with rules but actively engaging in a culture of safety. Your expertise and diligence are the most critical components of a safe and successful research environment.

References

  • Sigma-Aldrich. 2-Aminopyrimidine-5-carboxaldehyde Safety Data Sheet.

  • Fisher Scientific. 5-Pyrimidinecarboxaldehyde Safety Data Sheet.

  • Ambeed.com. Pyrimidine-5-carbaldehyde Product Page.

  • Sigma-Aldrich. 2-Aminopyridine Safety Data Sheet.

  • Fisher Scientific. 2-Aminopyrimidine Safety Data Sheet.

  • CHEMM. Personal Protective Equipment (PPE).

  • Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.

  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.

  • Apollo Scientific. 2-Amino-pyrimidine-5-carbaldehyde Safety Data Sheet.

  • Fisher Scientific. 2-Aminopyrimidine-5-carboxaldehyde Safety Data Sheet.

  • BLD Pharm. MSDS of 2-Aminopyrimidine-5-carboxylic acid.

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?

  • Harvey Mudd College Department of Chemistry. Safe Laboratory Practices in Chemistry.

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.

  • TCI Shanghai. 2-Aminopyrimidine-5-carbaldehyde Product Page.

  • BLD Pharm. 2-(Cyclobutyl(methyl)amino)pyrimidine-5-carbaldehyde Product Page.

  • The University of the West Indies, Mona. SAFETY IN CHEMICAL LABORATORIES.

  • National Center for Biotechnology Information (NCBI). Working with Chemicals - Prudent Practices in the Laboratory.

  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.

  • J&K Scientific. 2-Aminopyrimidine-5-carbaldehyde, 97%.

  • National Center for Biotechnology Information (NCBI). 2-Aminopyrimidine PubChem Compound Summary.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.